2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSDDXXQRTVVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359223 | |
| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-01-3 | |
| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
This guide provides a comprehensive technical overview of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, proteomics, and materials science. Its unique electronic properties, conferred by the perfluorinated ring and the methoxy substituent, make it a valuable building block and a specialized chemical tool. This document delves into its chemical identity, synthesis, key applications, and physicochemical properties, providing field-proven insights and methodologies for its use.
Core Chemical Identity
This compound is a white crystalline solid. The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly increases the acidity of the carboxylic acid group and influences the molecule's overall reactivity and metabolic stability when incorporated into larger structures.[1][2]
| Identifier | Value |
| CAS Number | 3153-01-3[3][4][5] |
| Molecular Formula | C₈H₄F₄O₃[1][3] |
| Molecular Weight | 224.11 g/mol [1][3] |
| IUPAC Name | This compound[3][4][5] |
| InChI | 1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14)[3][4][5] |
| InChIKey | MWSDDXXQRTVVDO-UHFFFAOYSA-N[3][4][5] |
| SMILES | COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F[3][4][5] |
| Melting Point | 123-125 °C[1][2] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not commonly detailed in standard literature. However, a plausible and robust synthesis can be designed based on established methodologies for fluorinated aromatic compounds. The most direct conceptual route involves the nucleophilic aromatic substitution of the para-fluorine atom of pentafluorobenzoic acid with methoxide, followed by acidification. This approach is logical due to the high activation of the ring towards nucleophilic attack, with the para-position being particularly susceptible.
An alternative, though less direct, route could involve the lithiation and subsequent carboxylation of 2,3,5,6-tetrafluoroanisole. The following protocol details the more direct methoxylation route.
Diagram of Proposed Synthesis
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on known reactions of perfluorinated aromatic compounds.
Materials:
-
Pentafluorobenzoic acid
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve pentafluorobenzoic acid (1 equivalent) in anhydrous DMF.
-
Nucleophilic Substitution: Add sodium methoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the initial reaction subsides, heat the mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up and Acidification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a white crystalline solid.
Applications in Research and Development
The unique structure of this compound lends itself to several specialized applications.
Building Block in Pharmaceutical and Agrochemical Synthesis
The tetrafluorinated phenyl ring is a bioisostere for other aromatic systems and can be used to enhance the metabolic stability and bioactivity of drug candidates.[3] The fluorine atoms can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a compound.[1] The methoxy group provides a handle for further chemical modification.
Chemical Proteomics: A Niche Reagent for Protein Cleavage
While cyanogen bromide (CNBr) is the classic reagent for cleaving proteins at methionine residues, its use can be problematic. This compound has been identified as a valuable alternative for the selective chemical cleavage of proteins at methionine residues, a critical technique in protein sequencing and proteomics.[1][3] The mechanism is believed to involve the activation of the carboxylic acid, followed by nucleophilic attack by the sulfur atom of the methionine side chain, leading to peptide bond scission.
Workflow for Methionine-Specific Protein Cleavage
Caption: Workflow for protein cleavage at methionine residues.
Representative Protocol for Protein Cleavage
Materials:
-
Lyophilized protein sample
-
Guanidine hydrochloride (Gdn-HCl)
-
Tris-HCl buffer
-
This compound
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Standard laboratory equipment for protein handling and analysis
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Gdn-HCl, 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL. Ensure the protein is fully solubilized.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent like acetonitrile.
-
Cleavage Reaction: Add the cleavage reagent to the denatured protein solution. The final concentration of the reagent and reaction conditions (temperature, time) may need to be optimized for the specific protein, but a starting point is a 100-fold molar excess of the reagent over methionine residues, incubated at 37 °C for 24 hours in the dark.
-
Reaction Quenching: Stop the reaction by diluting the sample with an appropriate buffer for downstream analysis or by adding a quenching agent if necessary.
-
Sample Cleanup: Desalt the resulting peptide mixture using a suitable method, such as solid-phase extraction (e.g., C18 cartridges), to remove excess reagent and denaturant.
-
Analysis: Analyze the resulting peptide fragments by mass spectrometry (e.g., LC-MS/MS) to identify the cleavage sites and confirm the protein's sequence.
Physicochemical and Spectroscopic Profile
Solubility
Based on its structure ("like dissolves like") and data for similar compounds, a qualitative solubility profile can be established.
| Solvent Class | Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The carboxylic acid and methoxy groups can hydrogen bond with the solvent. |
| Polar Aprotic (e.g., Acetone, THF, DMF) | Soluble | The polar functional groups interact favorably with the polar aprotic solvent. |
| Non-Polar (e.g., Hexanes, Toluene) | Sparingly Soluble to Insoluble | The high polarity of the molecule limits its solubility in non-polar solvents. |
| Aqueous | pH-dependent | Sparingly soluble in neutral water. Solubility increases significantly at higher pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |
Predicted Spectroscopic Data
¹H NMR (Proton NMR):
-
A singlet peak is expected for the methoxy group (-OCH₃) protons, likely in the range of 3.8-4.2 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) is expected further downfield, typically >10 ppm, and its presence may depend on the solvent used.
¹³C NMR (Carbon NMR):
-
A peak for the methoxy carbon around 55-65 ppm.
-
The carboxylic acid carbonyl carbon should appear around 160-170 ppm.
-
Multiple complex peaks for the aromatic carbons are expected in the range of 110-160 ppm, showing characteristic C-F coupling.
¹⁹F NMR (Fluorine NMR):
-
Given the symmetry of the fluorine substitution, a single signal or a complex multiplet is expected. The chemical shift would be in the typical range for fluoroaromatic compounds.
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A broad O-H stretch from the carboxylic acid dimer hydrogen bonding, typically centered around 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carbonyl group around 1700-1725 cm⁻¹.
-
Strong C-F stretching bands in the fingerprint region, typically between 1100-1400 cm⁻¹.
-
C-O stretching from the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. Buy this compound | 3153-01-3 [smolecule.com]
- 2. This compound (3153-01-3) for sale [vulcanchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 5. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a fluorinated aromatic compound with significant potential in proteomics, organic synthesis, and pharmaceutical research. This document details its physicochemical properties, outlines experimental protocols for its synthesis and application, and explores its role in relevant biological pathways.
Core Physicochemical and Molecular Data
This compound is a solid organic compound distinguished by a heavily fluorinated benzene ring.[1] Its molecular structure imparts unique chemical characteristics, including metabolic stability and altered lipophilicity, which are highly valued in medicinal chemistry.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₄O₃ | [1][2][3] |
| Molecular Weight | 224.11 g/mol | [1][2][3] |
| CAS Number | 3153-01-3 | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 123-125 °C | [1] |
| Calculated logP | 2.04 | [1] |
| Polar Surface Area | 47 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Applications in Scientific Research
The primary applications of this compound are in proteomics and as a precursor in organic synthesis.
-
Proteomics: This compound is utilized as a chemical cleavage agent for the specific modification of proteins at methionine residues. This selectivity allows for controlled protein fragmentation, a critical step in studying protein structure and function.[4]
-
Organic Synthesis: It serves as a fundamental building block for creating more complex fluorinated molecules. The presence of the fluorine atoms can enhance the bioactivity and metabolic stability of derivative compounds, making it a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1]
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following sections provide detailed, representative methodologies for its synthesis and a key application based on established chemical principles.
Synthesis of Fluorinated Benzoic Acids: A Representative Protocol
The synthesis of fluorinated benzoic acids often involves the diazotization of a corresponding aniline, followed by a fluorination reaction (the Balz-Schiemann reaction), and subsequent modification of other functional groups. The following is a generalized workflow.
Materials:
-
Substituted anthranilic acid
-
Sodium nitrite (NaNO₂)
-
Hydrofluoroboric acid (HBF₄) or Hydrofluoric acid (HF)
-
Appropriate organic solvents (e.g., ethanol, ether)
-
Ice
Procedure:
-
Diazotization: The substituted anthranilic acid is dissolved in an aqueous solution of hydrofluoroboric acid at a low temperature (typically 0-5 °C) using an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the low temperature. The reaction is monitored for the formation of the diazonium salt.
-
Isolation of Intermediate: The resulting diazonium fluoborate salt often precipitates from the solution and can be collected by filtration. The precipitate should be washed with cold water, followed by a cold organic solvent like ethanol or ether, and then dried.
-
Fluorination: The dried diazonium salt is gently heated (thermal decomposition), which leads to the release of nitrogen gas and boron trifluoride, and the formation of the fluorinated aromatic ring.
-
Purification: The crude product can be purified using techniques such as recrystallization or column chromatography to yield the pure fluorinated benzoic acid.
Chemical Cleavage of Proteins at Methionine Residues: A General Protocol
While this compound has been suggested for protein cleavage at methionine residues, a more established reagent for this purpose is cyanogen bromide (CNBr). The protocol below is for CNBr but illustrates the general principles that would apply to a similar chemical cleavage agent.
Materials:
-
Protein sample
-
Cyanogen bromide (CNBr)
-
70% (v/v) formic acid
-
Dithiothreitol (DTT) for reduction (optional)
-
Iodoacetamide for alkylation (optional)
-
Buffer for sample preparation
-
Fume hood
Procedure:
-
Sample Preparation: The protein of interest is dissolved in a suitable buffer. For proteins with disulfide bonds, an optional reduction and alkylation step can be performed using DTT and iodoacetamide, respectively, to ensure the cleavage sites are accessible.
-
Cleavage Reaction: The protein solution is then treated with a chemical cleavage agent. For instance, when using CNBr, the protein is typically dissolved in 70% formic acid, and a solution of CNBr is added. The reaction is allowed to proceed in the dark, often overnight at room temperature.
-
Reaction Termination: The reaction is terminated, commonly by dilution with a large volume of water, followed by lyophilization to remove the reagents.
-
Sample Cleanup: The resulting peptide mixture is then desalted and prepared for analysis by mass spectrometry (e.g., LC-MS/MS) to identify the resulting peptide fragments.
Involvement in Biological Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on a closely related derivative, 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB), has shown it to alleviate idiopathic pulmonary fibrosis by modulating the LGALS3-mediated AGE-RAGE signaling pathway . This provides a strong indication of the potential biological targets for this class of compounds.
The pathway involves the interaction of Galectin-3 (LGALS3) with Advanced Glycation End-products (AGEs), which in turn activates the Receptor for Advanced Glycation End-products (RAGE). This signaling cascade is implicated in inflammatory and fibrotic processes.
References
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid chemical properties
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity. Furthermore, it outlines experimental protocols for its synthesis, purification, and characterization, and explores its recently discovered relevance in a key biological signaling pathway.
Core Chemical Properties and Data
This compound, with the CAS number 3153-01-3, is a white crystalline solid.[1] The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences its electronic properties, enhancing its acidity compared to its non-fluorinated analog, 4-methoxybenzoic acid.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₄O₃ | |
| Molecular Weight | 224.11 g/mol | |
| Melting Point | 123-125 °C | [2] |
| Boiling Point | Predicted: ~275-280 °C | |
| Density | Predicted | |
| pKa | Predicted to be lower than 4-hydroxybenzoic acid (pKa 9.3) and its tetrafluorinated analog (pKa 5.3) due to the electronic effects of the methoxy group. | [2][3] |
| LogP (calculated) | 2.04 | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in many organic solvents. | [1] |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is largely dictated by the carboxylic acid group and the highly fluorinated aromatic ring. The fluorine atoms are generally stable but can undergo nucleophilic substitution under specific conditions.[1] The carboxylic acid moiety can participate in standard reactions such as esterification and amide bond formation.
A common synthetic route to this compound involves the methylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid or the direct fluorination of 4-methoxybenzoic acid.[1]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A general method for the synthesis involves the methylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid.
Materials:
-
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid
-
Dimethyl sulfate
-
Sodium hydroxide
-
Anhydrous potassium carbonate
-
Acetone
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid in a solution of sodium hydroxide in water.
-
Add dimethyl sulfate dropwise to the stirred solution at room temperature.
-
Alternatively, the reaction can be carried out by refluxing 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with dimethyl sulfate and anhydrous potassium carbonate in acetone.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is acidified with hydrochloric acid and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).
-
If the solution is colored, treat it with activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS):
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
Biological Significance and Signaling Pathway Involvement
Recent research has highlighted the potential biological activity of derivatives of this compound. Specifically, its amide derivative, 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB), has been shown to alleviate idiopathic pulmonary fibrosis. This therapeutic effect is mediated through the activation of the LGALS3-mediated AGE-RAGE signaling pathway.
The workflow for a typical synthesis and purification of this compound is depicted below.
The recently elucidated signaling pathway involving the amide derivative of this compound is illustrated below.
References
An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3,5,6-tetrafluoro-4-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details two principal synthetic routes, offering step-by-step experimental protocols and summarizing key quantitative data.
Introduction
This compound is a highly fluorinated aromatic carboxylic acid. The presence of four fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have shown potential in various therapeutic areas. This guide outlines two viable laboratory-scale synthesis pathways, starting from commercially available fluorinated precursors.
Synthesis Pathways
Two primary pathways for the synthesis of this compound have been identified and are detailed below:
-
Pathway 1: Nucleophilic substitution of pentafluorobenzonitrile followed by hydrolysis of the resulting nitrile.
-
Pathway 2: O-methylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid.
The following sections provide detailed experimental protocols and data for each pathway.
Pathway 1: From Pentafluorobenzonitrile
This pathway involves a two-step process starting with the nucleophilic substitution of a fluorine atom on pentafluorobenzonitrile with a methoxy group, followed by the hydrolysis of the nitrile to a carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile
-
Materials:
-
Pentafluorobenzonitrile
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of pentafluorobenzonitrile (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sodium methoxide (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2,3,5,6-tetrafluoro-4-methoxybenzonitrile.
-
Purification can be achieved by recrystallization or column chromatography on silica gel.
-
Step 2: Hydrolysis of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile to this compound
-
Materials:
-
2,3,5,6-Tetrafluoro-4-methoxybenzonitrile
-
Sodium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A mixture of 2,3,5,6-tetrafluoro-4-methoxybenzonitrile (1.0 equivalent) and a 10-20% aqueous solution of sodium hydroxide (excess) in ethanol is placed in a round-bottom flask.
-
The mixture is heated to reflux and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data
| Step | Reactant | Product | Reagents | Conditions | Yield | Purity |
| 1 | Pentafluorobenzonitrile | 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile | Sodium methoxide, Methanol | Reflux, 4-6 h | 85-95% | >95% |
| 2 | 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile | This compound | Sodium hydroxide, Ethanol/Water | Reflux, 12-24 h | 80-90% | >98% |
Logical Workflow Diagram
Caption: Synthesis of the target molecule from pentafluorobenzonitrile.
Pathway 2: From 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
This pathway involves the direct O-methylation of the phenolic hydroxyl group of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. Care must be taken to selectively methylate the phenol over the carboxylic acid.
Experimental Protocols
Step 1: O-Methylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
-
Materials:
-
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous acetone in a round-bottom flask is added 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (1.0 equivalent).
-
Dimethyl sulfate (1.1 equivalents) is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux for 4-8 hours, with reaction progress monitored by TLC or LC-MS.
-
After cooling, the inorganic salts are removed by filtration, and the acetone is evaporated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
-
Quantitative Data
| Step | Reactant | Product | Reagents | Conditions | Yield | Purity |
| 1 | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | This compound | Dimethyl sulfate, K2CO3, Acetone | Reflux, 4-8 h | 75-85% | >97% |
Logical Workflow Diagram
Caption: Synthesis via O-methylation of the hydroxybenzoic acid precursor.
Conclusion
This guide has detailed two effective synthesis pathways for this compound. The choice of pathway may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both routes provide the target compound in good yield and high purity. The provided experimental protocols offer a solid foundation for researchers to produce this valuable fluorinated building block for their drug discovery and development endeavors.
References
In-Depth Technical Guide: The Biological Activity of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a fluorinated aromatic compound with documented applications in chemical synthesis and proteomics. This technical guide provides a comprehensive overview of its known biological activities, with a particular focus on its utility as a chemical tool in proteomics for the specific cleavage of proteins at methionine residues. While its broader pharmacological profile remains largely unexplored, its unique chemical properties, conferred by the tetrafluorinated benzene ring and the methoxy group, suggest potential for further investigation in drug discovery and chemical biology. This document summarizes the available data, presents a detailed hypothetical experimental protocol for its primary application, and visualizes the associated workflow and potential areas for future research.
Introduction
This compound, a derivative of benzoic acid, is distinguished by the presence of four fluorine atoms and a methoxy group on the aromatic ring. The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's electronic properties, enhancing its metabolic stability and potential for biological interactions.[1][2] These characteristics have made it a valuable building block in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[2]
Beyond its role as a synthetic intermediate, this compound has found a niche application in the field of proteomics.[2] It serves as a chemical cleavage agent that selectively targets peptide bonds at methionine residues, providing a valuable tool for protein structure and function analysis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H4F4O3 | [2] |
| Molecular Weight | 224.11 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 123-125 °C | [3] |
| LogP | 2.04 (calculated) | [3] |
| Polar Surface Area | 47 Ų | [3] |
Biological Activity: A Focus on Proteomics
The most well-documented biological application of this compound is its use as a site-specific chemical cleavage agent in proteomics.
Mechanism of Action in Protein Cleavage
While detailed mechanistic studies are not extensively available in the public domain, the cleavage of peptide bonds at methionine residues by this compound is understood to proceed via a chemical reaction targeting the sulfur atom in the methionine side chain. This specificity allows for controlled fragmentation of proteins, which is a critical step in many proteomics workflows, such as protein sequencing and peptide mapping. This method offers an alternative to enzymatic digestion, which can be influenced by factors such as protein conformation and post-translational modifications.
Quantitative Data
Currently, there is a notable absence of publicly available quantitative data, such as IC50 or EC50 values, for the biological activity of this compound on specific enzymes or receptors. Its primary application has been as a qualitative tool for protein cleavage.
Experimental Protocol: Site-Specific Cleavage of a Protein
The following is a detailed hypothetical protocol for the use of this compound in a typical protein cleavage experiment. This protocol is based on general principles of chemical cleavage in proteomics and should be optimized for specific proteins and downstream applications.
Objective: To selectively cleave a purified protein at its methionine residues using this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 0.1 M HCl)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 9.0)
-
HPLC-grade water
-
Reagents for SDS-PAGE analysis
-
Mass spectrometer for peptide analysis
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the denaturing buffer to a final concentration of 1-5 mg/mL. The use of a denaturing agent is crucial to unfold the protein and ensure accessibility of the methionine residues.
-
Incubate the solution at 37°C for 1 hour to facilitate complete denaturation.
-
-
Cleavage Reaction:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). The concentration will need to be optimized, but a starting point could be a 100-fold molar excess over the protein concentration.
-
Add the this compound solution to the denatured protein solution.
-
Adjust the pH of the reaction mixture to acidic conditions (e.g., pH 2-3) by adding the reaction buffer.
-
Incubate the reaction at a controlled temperature (e.g., 37-50°C) for a specific duration (e.g., 4-24 hours). The optimal time and temperature will depend on the protein and the desired extent of cleavage.
-
-
Reaction Quenching:
-
Stop the cleavage reaction by raising the pH to alkaline conditions (e.g., pH 8-9) with the quenching solution.
-
-
Sample Analysis:
-
SDS-PAGE: Analyze the cleavage products by SDS-PAGE to visualize the extent of protein fragmentation. A successful cleavage will result in the appearance of smaller peptide fragments and a decrease in the intensity of the full-length protein band.
-
Mass Spectrometry: For detailed analysis of the cleavage sites, the resulting peptide mixture can be desalted and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS). This will confirm that cleavage occurred specifically at methionine residues.
-
Visualizations
Experimental Workflow for Protein Cleavage
Caption: Workflow for site-specific protein cleavage.
Hypothetical Signaling Pathway for Investigation
Given that fluorinated benzoic acids can act as modulators of various biological pathways, a hypothetical area of investigation for this compound could be its effect on inflammatory signaling. The following diagram illustrates a speculative pathway that could be explored. It is important to note that there is currently no direct evidence to support this hypothesis.
Caption: A speculative inflammatory signaling pathway.
Future Directions and Conclusion
This compound is a valuable tool for proteomics research, enabling the site-specific cleavage of proteins at methionine residues. This technical guide has provided an overview of its primary application and a detailed hypothetical protocol. However, the broader biological activities of this compound remain largely uncharacterized.
Future research should focus on:
-
Screening for Enzyme Inhibition: Investigating the inhibitory potential of this compound against a panel of enzymes, particularly those involved in inflammatory or metabolic pathways.
-
Receptor Binding Assays: Determining if the compound interacts with specific cellular receptors.
-
Cell-Based Assays: Evaluating the effects of the compound on cellular processes such as proliferation, apoptosis, and cytokine production.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.
References
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid and its derivatives represent a significant class of fluorinated compounds with broad applications in medicinal chemistry, materials science, and organic synthesis. The presence of a tetrafluorinated benzene ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making these compounds valuable scaffolds in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of this compound derivatives and their analogues, with a focus on their potential as therapeutic agents.
Physicochemical Properties
The introduction of fluorine atoms and a methoxy group onto the benzoic acid core significantly influences its chemical properties. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | C₈H₄F₄O₃ | 224.11 | 144-146[1] | - | - |
| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | C₇H₂F₄O₃ | 210.08 | 151-153[2] | 274.3 (Predicted)[3] | 5.3[2] |
| 2,3,5,6-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 194.08 | 139-141[1] | - | - |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 182-185 | 275 | 4.47 |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 | 253.7 | 4.14[4] |
Note: Some data points are predicted or sourced from publicly available databases and may require experimental verification.
Synthesis of Derivatives
The synthesis of derivatives of this compound typically involves the initial formation of a more reactive intermediate, such as an acyl chloride, which can then be reacted with various nucleophiles to generate esters, amides, and other analogues.
Experimental Protocols
Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a key intermediate for the synthesis of various derivatives.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
-
Procedure (using Thionyl Chloride):
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride is typically used in the next step without further purification.
-
Protocol 2: Synthesis of N-Aryl-2,3,5,6-tetrafluoro-4-methoxybenzamides
This protocol outlines the general procedure for the synthesis of amide derivatives from the corresponding acyl chloride.
-
Materials:
-
2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride (from Protocol 1)
-
Substituted aniline (1.0 equivalent)
-
Triethylamine or pyridine (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-2,3,5,6-tetrafluoro-4-methoxybenzamide.
-
Protocol 3: Synthesis of Methyl 2,3,5,6-tetrafluoro-4-methoxybenzoate
This protocol describes the esterification of the title compound.
-
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment
-
-
Procedure (Fischer Esterification):
-
In a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol, which also serves as the solvent.
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify by column chromatography or recrystallization.
-
Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The high degree of fluorination is known to enhance metabolic stability and can lead to improved pharmacokinetic profiles of drug candidates.
Table 2: Anticancer Activity of Selected Benzoic Acid Derivatives (IC₅₀ values in µM)
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Tetrazole-isoxazoline hybrids | MDA-MB-231 (Breast) | 1.22 - 3.62 | [5] |
| Tetrazole-isoxazoline hybrids | A549 (Lung) | 1.22 - 3.62 | [5] |
| Benzoic acid derivative (Compound 2) | HCT116 (Colon) | 0.34 | [6] |
| 2,3-Dichlorophenyl androstane derivative | MCF-7 (Breast) | 3.47 | [7] |
Note: This table presents data for structurally related compounds to indicate the potential of this chemical class. Specific data for this compound derivatives is limited in the public domain and warrants further investigation.
Table 3: Antimicrobial Activity of Selected Benzoic Acid Derivatives (MIC values in µg/mL)
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus | 125 | [8] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis | 125 | [8] |
| N-(4-methoxybenzyl)undec-10-enamide | Gram-positive & Gram-negative strains | Not specified | [9] |
Note: This table highlights the antimicrobial potential of related benzoic acid structures. Further studies are required to determine the specific antimicrobial activity of this compound derivatives.
Signaling Pathways and Mechanisms of Action
Several benzoic acid derivatives have been shown to exert their biological effects through the modulation of key cellular signaling pathways implicated in cancer and other diseases.
HDAC Inhibition Pathway
Certain benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs).[10][11] HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid CAS#: 652-34-6 [m.chemicalbook.com]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 9. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
The Potential Utility of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid in Advanced Proteomic Workflows: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the theoretical and potential applications of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid in the field of proteomics. While direct, widespread applications of this specific compound are not yet established in peer-reviewed literature, its chemical properties—namely, its polyfluorinated aromatic ring and reactive carboxylic acid and methoxy groups—present intriguing possibilities for the development of novel chemical probes and peptide derivatization reagents. This document outlines hypothetical, yet scientifically grounded, frameworks for its use in affinity-based protein profiling and for enhancing peptide analysis in mass spectrometry. Detailed experimental protocols, potential data outcomes, and workflow visualizations are provided to stimulate further research and development in this promising area.
Introduction: The Case for Fluorinated Compounds in Proteomics
The introduction of fluorine into small molecules can impart desirable properties for biological applications, including increased metabolic stability, enhanced cell permeability, and unique binding characteristics. In the realm of proteomics, fluorine-containing reagents have been successfully employed in a variety of applications, including affinity labeling, activity-based protein profiling (ABPP), and as structural probes for proteins.[1] this compound is a compound of interest due to its unique combination of a highly electron-deficient aromatic ring, a methoxy group that can be chemically modified, and a carboxylic acid handle suitable for conjugation.[2][3] These features make it a plausible candidate for the development of next-generation proteomics tools.
Potential Application I: A Scaffold for Affinity-Based Chemical Probes
Affinity-based probes (AfBPs) are invaluable tools for identifying the protein targets of small molecules and for mapping protein-protein interactions.[4] A typical AfBP consists of a recognition element, a reactive group for covalent attachment to the target, and a reporter tag for detection and enrichment.[4] this compound can serve as a core scaffold for designing novel AfBPs.
Hypothetical Probe Design
For this guide, we propose a hypothetical affinity-based probe, "TFMBA-Probe," designed to target a hypothetical kinase, "Kinase-X." The design leverages the tetrafluoromethoxybenzoic acid core as the recognition element. The carboxylic acid group can be coupled to a linker containing a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin) for enrichment.
Experimental Protocol: Target Identification using TFMBA-Probe
This protocol outlines a hypothetical workflow for identifying the protein targets of TFMBA-Probe from a cell lysate.
1. Cell Culture and Lysis:
-
Culture human cancer cells (e.g., HeLa) to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
2. Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL.
-
Add TFMBA-Probe to the lysate at a final concentration of 10 µM.
-
As a negative control, incubate a separate aliquot of lysate with DMSO.
-
For competitive binding assays, pre-incubate the lysate with a known inhibitor of the suspected target for 30 minutes before adding TFMBA-Probe.
-
Incubate for 1 hour at 4°C with gentle rotation.
3. Photo-crosslinking:
-
Transfer the lysate-probe mixture to a petri dish on ice.
-
Irradiate with UV light (365 nm) for 15 minutes to induce covalent cross-linking of the probe to its target proteins.
4. Affinity Purification of Probe-Target Complexes:
-
Add streptavidin-coated magnetic beads to the irradiated lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate cysteine residues with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
6. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip.
-
Elute the peptides and dry them in a vacuum concentrator.
-
Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.
Hypothetical Quantitative Data
The following table represents hypothetical data from a quantitative proteomics experiment comparing proteins pulled down by TFMBA-Probe versus a DMSO control.
| Protein ID | Gene Name | TFMBA-Probe Abundance (Normalized) | DMSO Control Abundance (Normalized) | Fold Change (Probe/DMSO) |
| P00533 | EGFR | 150.7 | 2.1 | 71.8 |
| Q13541 | KINASE-X | 125.3 | 1.8 | 69.6 |
| P62258 | GRB2 | 80.2 | 3.5 | 22.9 |
| P42336 | STAT3 | 65.9 | 2.9 | 22.7 |
| P08069 | HSPA8 | 5.6 | 4.9 | 1.1 |
Potential Application II: A Derivatizing Agent for Peptides in Mass Spectrometry
Derivatization of peptides prior to mass spectrometry analysis can improve ionization efficiency and direct fragmentation pathways, aiding in peptide sequencing and quantification.[5][6] The carboxylic acid group of this compound can be activated to react with the N-terminal amine or the side chain of lysine residues in peptides.
Hypothetical Derivatization Chemistry
The carboxylic acid of this compound can be converted to an N-hydroxysuccinimide (NHS) ester. This activated ester will then react with primary amines on peptides to form a stable amide bond.
Experimental Protocol: Peptide Derivatization
This protocol describes a hypothetical procedure for derivatizing a tryptic digest with TFMBA-NHS ester.
1. Reagent Preparation:
-
Prepare a 10 mg/mL solution of TFMBA-NHS ester in anhydrous DMSO.
-
Prepare a 100 mM solution of triethylammonium bicarbonate (TEAB) buffer, pH 8.5.
2. Peptide Preparation:
-
Start with a purified, desalted tryptic digest of a protein of interest.
-
Resuspend the dried peptides in 100 mM TEAB buffer to a concentration of 1 mg/mL.
3. Derivatization Reaction:
-
Add the TFMBA-NHS ester solution to the peptide solution at a 10-fold molar excess over the estimated amount of primary amines.
-
Vortex the mixture gently and incubate for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.
4. Sample Cleanup:
-
Acidify the reaction mixture with 1% trifluoroacetic acid (TFA).
-
Desalt the derivatized peptides using a C18 Sep-Pak cartridge.
-
Wash the cartridge with 0.1% TFA to remove excess reagent and salts.
-
Elute the derivatized peptides with 50% acetonitrile in 0.1% TFA.
-
Dry the eluted peptides in a vacuum concentrator.
-
Reconstitute in 0.1% formic acid for LC-MS/MS analysis.
Hypothetical Quantitative Data
The following table presents a hypothetical comparison of mass spectrometry signal intensities for a standard peptide before and after derivatization with TFMBA.
| Peptide Sequence | Derivatization Status | Precursor Ion m/z | Relative Signal Intensity |
| VGVNGFGR | Underivatized | 403.72 | 1.0 x 10^5 |
| VGVNGFGR | TFMBA-derivatized | 510.75 | 8.5 x 10^5 |
| ITHACFGR | Underivatized | 465.73 | 1.2 x 10^5 |
| ITHACFGR | TFMBA-derivatized | 572.76 | 9.8 x 10^5 |
Discussion and Future Perspectives
The proposed applications of this compound in proteomics are, at present, theoretical. However, they are based on established principles of chemical biology and mass spectrometry. The high degree of fluorination could potentially be leveraged for ¹⁹F NMR studies of protein-ligand interactions, adding another dimension to its utility.[7]
Key challenges to overcome would include the synthesis of the proposed chemical probes and derivatization reagents, optimization of reaction conditions, and thorough characterization of their reactivity and selectivity. It would also be crucial to investigate any potential fragmentation patterns induced by the TFMBA tag during tandem mass spectrometry to ensure they are predictable and useful for peptide sequencing.
Future research should focus on synthesizing and testing these hypothetical constructs. An initial step would be to confirm the reactivity of an activated form of this compound with model peptides and proteins. Subsequent studies could then explore its use in complex proteomes and for specific biological questions.
Conclusion
This compound represents an unexplored yet potentially valuable chemical entity for the proteomics community. Its unique structure provides a foundation for the rational design of novel chemical probes and derivatization reagents. The hypothetical frameworks presented in this guide are intended to serve as a blueprint for future research that could unlock new capabilities in protein analysis and drug discovery. The validation of these or similar applications would add a versatile new tool to the ever-expanding proteomics toolkit.
References
- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3153-01-3 [smolecule.com]
- 3. This compound (3153-01-3) for sale [vulcanchem.com]
- 4. figshare.mq.edu.au [figshare.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 7. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A-0023 | 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid: A Strategic Building Block for Advanced Fluorinated Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1][2] Among the vast array of fluorinated synthons, 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid has emerged as a particularly versatile and powerful building block. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and core reactivity. It further explores its application through detailed protocols and case studies, highlighting its utility in constructing complex fluorinated molecules for the pharmaceutical and specialty chemical industries.[1] This document is intended to serve as a comprehensive resource for scientists leveraging this unique reagent to accelerate innovation in their respective fields.
The Strategic Importance of Polyfluorinated Aromatics
The introduction of fluorine into aromatic systems profoundly alters their chemical and physical behavior. The high electronegativity and small size of the fluorine atom lead to significant changes in the electronic landscape of the benzene ring.
-
Impact on Physicochemical Properties : The presence of multiple fluorine atoms creates a highly electron-deficient aromatic ring.[2] This influences the acidity of substituents, modulates lipophilicity (logP), and can block sites of metabolic oxidation, thereby increasing the in-vivo half-life of drug candidates.[2]
-
Enhanced Bioactivity : Fluorine atoms can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, leading to stronger and more selective binding to biological targets like enzymes and receptors.[1][2]
-
Unique Reactivity : The electron-deficient nature of the perfluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key transformation that is often difficult to achieve with non-fluorinated analogues.
This compound (TFMBA) is a prime example of a building block that capitalizes on these principles. Its structure, featuring a carboxylic acid handle, a tetrafluorinated core, and a methoxy group, provides multiple points for synthetic diversification.[2]
Physicochemical Properties and Synthesis
A thorough understanding of the properties of TFMBA is critical for its effective use in synthesis.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₃ | [2][3] |
| Molecular Weight | 224.11 g/mol | [1][2][3] |
| CAS Number | 3153-01-3 | [3] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 123-125 °C | [2] |
| logP (calculated) | 2.04 | [2] |
| Polar Surface Area | 46.5 Ų | [2][3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis Pathway
The common synthetic route to this compound typically involves the methylation of the corresponding hydroxybenzoic acid precursor, which itself can be derived from pentafluorobenzoic acid. This multi-step process is designed to regioselectively introduce the methoxy group onto the perfluorinated ring.
Caption: General synthesis route for this compound.
Core Reactivity and Synthetic Transformations
The utility of TFMBA as a building block stems from its predictable reactivity at two primary sites: the carboxylic acid group and the C4-methoxy position.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group provides a reliable handle for forming amide and ester linkages, which are fundamental in the construction of pharmaceuticals and other functional molecules.
Causality Behind Experimental Choices: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are highly effective for amide bond formation. The electron-withdrawing nature of the fluorinated ring enhances the electrophilicity of the carboxyl carbon, facilitating the reaction. For esterification, classic Fischer-Speier conditions (acid catalysis with alcohol) or milder methods using alkyl halides with a non-nucleophilic base are employed to prevent side reactions.
Protocol 3.1.1: Synthesis of an Amide Derivative via Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
A key feature of TFMBA is the ability of the methoxy group to act as a leaving group in SNAr reactions.[4] The tetrafluorinated ring strongly activates the C4 position towards nucleophilic attack. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alkoxides.
Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer complex.[5] The high degree of fluorination is crucial; it stabilizes the negative charge of the intermediate, thereby lowering the activation energy for the reaction. The methoxy group is a better leaving group than fluorine in this system, providing regioselective substitution at the C4 position.
Caption: General workflow for SNAr reactions using TFMBA.
Protocol 3.2.1: Displacement of the Methoxy Group with an Amine
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO, add the desired amine (1.5-2.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 1N HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Case Study: Application in Kinase Inhibitor Scaffolds
Many modern kinase inhibitors utilize a substituted aminopyrimidine or aminopyridine core. The unique electronic properties of the tetrafluorophenyl moiety can be exploited to enhance binding affinity and selectivity. TFMBA serves as an excellent starting material for synthesizing such fragments. For instance, the 4-amino-2,3,5,6-tetrafluorobenzoic acid derivative, readily prepared via the SNAr protocol described above, can be further elaborated into complex heterocyclic systems that are central to many targeted cancer therapies. The fluorine atoms can form crucial interactions within the ATP-binding pocket of the kinase, while the carboxylic acid provides a vector for further chemical modification.
Conclusion
This compound is a high-value building block that offers a powerful and versatile platform for the synthesis of advanced fluorinated compounds.[1] Its dual reactivity, allowing for transformations at both the carboxylic acid and the C4-methoxy position, provides chemists with a streamlined approach to creating molecular complexity. The predictable and robust nature of its reactions, grounded in the fundamental principles of organofluorine chemistry, makes it an indispensable tool for professionals in drug discovery, agrochemicals, and materials science.[1][6]
References
- 1. Buy this compound | 3153-01-3 [smolecule.com]
- 2. This compound (3153-01-3) for sale [vulcanchem.com]
- 3. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectral Analysis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure is characterized by a benzoic acid core, heavily substituted with four electron-withdrawing fluorine atoms and an electron-donating methoxy group.[1][2] This unique electronic arrangement imparts distinct chemical properties, influencing its reactivity, metabolic stability, and intermolecular interactions.[1][2] As a synthetic building block, it serves as a crucial intermediate in the synthesis of complex fluorinated molecules, including pharmaceuticals and specialty polymers.[1][2] In the field of proteomics, it has found application as a specialized cleavage agent for studying protein structure and function.[1][2]
A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and for elucidating its role in further chemical transformations. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in the fundamental principles of spectroscopy and drawing parallels with structurally related molecules.
Molecular Identity and Physicochemical Properties
A precise characterization begins with the fundamental properties of the molecule. This information is critical for sample preparation, choosing appropriate analytical techniques, and interpreting the resulting data.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 3153-01-3 | [1][3] |
| Molecular Formula | C₈H₄F₄O₃ | [1][3] |
| Molecular Weight | 224.11 g/mol | [1][3] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 123-125°C | [2] |
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, showing signals for the methoxy protons and the carboxylic acid proton.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The methoxy protons are chemically equivalent and shielded by the adjacent oxygen. Their chemical shift is slightly downfield due to the overall electron-withdrawing nature of the tetrafluorinated ring. |
| -COOH | ~11.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded, acidic, and its signal is typically broad. The exact position can vary with solvent, concentration, and temperature due to hydrogen bonding.[4] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insight into the carbon environment. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. The strong electronegativity of fluorine will cause significant C-F coupling, which can be observed in a proton-decoupled spectrum.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Rationale |
| -C =O | ~165 - 170 | Singlet (s) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[4] |
| C -COOH (C1) | ~110 - 115 | Triplet (t) or Multiplet (m) | This carbon is ipso to the carboxyl group and coupled to the two adjacent fluorine atoms (C2-F, C6-F). |
| C -F (C2, C6) | ~140 - 145 | Doublet of Triplets (dt) or Multiplet (m) | These two carbons are equivalent due to symmetry. They are directly attached to fluorine (large ¹JCF coupling) and coupled to the adjacent fluorine atoms (C3-F, C5-F). |
| C -F (C3, C5) | ~135 - 140 | Doublet of Triplets (dt) or Multiplet (m) | These two carbons are also equivalent. They are directly attached to fluorine and coupled to the adjacent fluorine atoms (C2-F, C6-F) and the ipso-carbon C4. |
| C -OCH₃ (C4) | ~145 - 150 | Triplet (t) or Multiplet (m) | This carbon is ipso to the methoxy group and is coupled to the two adjacent fluorine atoms (C3-F, C5-F). |
| -OC H₃ | ~55 - 60 | Singlet (s) | The methoxy carbon is a typical sp³ carbon attached to an oxygen and is found in this region.[4] |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is crucial for confirming the substitution pattern of the fluorinated ring. Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent. Therefore, a single signal is expected.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Rationale |
| Ar-F | -140 to -160 | Singlet (s) | All four fluorine atoms on the aromatic ring are in identical chemical environments due to the molecule's C₂ᵥ symmetry. This results in a single, sharp signal in the ¹⁹F NMR spectrum. The exact chemical shift depends on the reference standard (commonly CFCl₃). |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Perform a standard one-pulse (zg30) experiment.
-
Set the spectral width to cover a range of approximately -2 to 15 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 seconds to allow for full relaxation of the acidic proton.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon (unless C-F coupling is being studied).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the fluorine frequency.
-
A standard one-pulse experiment is typically sufficient.
-
Set the spectral width to cover the expected range for fluoroaromatic compounds (e.g., -100 to -200 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| C-H (Methoxy) | 2950 - 2850 | Medium | C-H stretch |
| C=O (Carboxylic Acid) | 1720 - 1700 | Strong | C=O stretch |
| C=C (Aromatic Ring) | 1600 - 1450 | Medium-Strong | C=C skeletal vibrations |
| C-F (Aromatic) | 1300 - 1100 | Strong | C-F stretch |
| C-O (Ether & Acid) | 1250 - 1050 | Strong | C-O stretch |
Experimental Protocol for FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the crystalline solid directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive proof of its identity and structural insights.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z Value | Predicted Identity | Rationale |
| 224 | [M]⁺• (Molecular Ion) | The intact molecule minus one electron. This should be the highest m/z value in the spectrum. |
| 209 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 205 | [M - F + H]⁺ or [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 179 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |
| 151 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment. |
Experimental Protocol for GC-MS
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC):
-
Injector: Inject 1 µL of the sample solution into the GC inlet, typically set to a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to elute the compound.
-
-
Mass Spectrometry (MS):
-
Ionization: Use a standard EI energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Workflow for Comprehensive Spectral Characterization
Caption: Workflow for the spectral characterization of a chemical compound.
Conclusion: The Spectral Fingerprint
The comprehensive spectral analysis of this compound provides a unique "fingerprint" for its unambiguous identification. The combination of a simple ¹H NMR spectrum, a complex ¹³C NMR spectrum rich with C-F coupling information, a singlet in the ¹⁹F NMR, characteristic IR absorptions for its functional groups, and a clear molecular ion peak in the mass spectrum collectively confirms its intricate structure. This guide provides the theoretical basis and practical protocols for researchers to confidently characterize this valuable fluorinated building block, ensuring its purity and identity for applications in drug discovery and advanced materials development.
References
An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative summary based on general chemical principles and available information for structurally related compounds.
Introduction to this compound
This compound is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₄F₄O₃ and a molecular weight of 224.11 g/mol .[1] The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences the molecule's physicochemical properties, including its acidity and solubility, compared to its non-fluorinated analog, 4-methoxybenzoic acid. It is a crystalline solid with a melting point in the range of 123-125°C.[1] This compound is of interest in various research areas, including proteomics, where it can be used as a cleavage agent for proteins at methionine residues.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The carboxylic acid and methoxy groups can form hydrogen bonds with protic solvents. However, the hydrophobic tetrafluorophenyl ring may limit high solubility in water. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Highly Soluble | These solvents can interact with the polar functional groups of the molecule through dipole-dipole interactions without the steric hindrance of a large nonpolar component. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule, dominated by the carboxylic acid and methoxy groups, is likely too high for significant solubility in nonpolar solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many organic acids due to their ability to accept hydrogen bonds and their moderate polarity. |
Note: This table is based on general chemical principles and the qualitative statement that the compound is soluble in some organic solvents like ethers and alcohols. Experimental verification is required for quantitative assessment.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the desired solvent to each vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the sedimentation of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A pre-established calibration curve of known concentrations of the compound in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (g/L) = Concentration from analysis (g/L) × Dilution Factor
-
Visualization of Experimental Workflow
The following diagrams illustrate the key logical steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Logical Relationships in Solubility Analysis
The following diagram outlines the logical relationships and decisions involved in a typical solubility study.
References
Stability of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid under different conditions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive assessment of the stability of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid based on established chemical principles and data from structurally related compounds. As of the date of this publication, specific experimental stability data for this compound is not extensively available in the public domain. The information herein is intended to guide research and development efforts, and all stability characteristics should be confirmed through empirical testing.
Executive Summary
This compound is a highly functionalized aromatic compound with potential applications in pharmaceuticals and materials science.[1] Its stability is a critical parameter for its development and application. This guide synthesizes information on the chemical properties of the molecule and the known stability of its constituent functional groups—a polyfluorinated benzene ring, a carboxylic acid, and a methoxy group (an aryl ether)—to predict its stability under various stress conditions. The presence of four electron-withdrawing fluorine atoms significantly influences the electronic distribution of the aromatic ring, impacting the molecule's overall reactivity and stability.[2] The fluorinated structure is generally associated with enhanced metabolic stability.[2][3]
This document outlines the predicted stability profile, proposes potential degradation pathways, and provides standardized experimental protocols for a comprehensive stability assessment in line with ICH Q1A(R2) guidelines.[4]
Predicted Stability Profile
The overall stability of this compound is predicted to be high under typical storage conditions. The primary points of potential degradation are the methoxy group, which is susceptible to acidic or basic hydrolysis, and the potential for photodegradation of the fluorinated aromatic ring.
Thermal Stability
The molecule is expected to be highly stable to thermal stress in the solid state, attributed to the high strength of the C-F bonds and the general thermal robustness of the benzoic acid moiety. It is a crystalline solid with a melting point of 123-125°C.[2] Significant decomposition is not anticipated until temperatures well above its melting point. For comparison, the thermal decomposition of non-fluorinated benzoic acid is studied at temperatures exceeding 475°C.[5]
Hydrolytic Stability
The methoxy group, an aryl ether, represents the most probable site for hydrolytic degradation.
-
Acidic Conditions: Aryl ethers can undergo cleavage under strong acidic conditions, typically requiring protonation of the ether oxygen to facilitate the departure of the alcohol.[6][7] The electron-withdrawing nature of the tetrafluorinated ring may influence the rate of this process.
-
Basic Conditions: While ethers are generally stable to bases, the highly electron-deficient aromatic ring could potentially be more susceptible to nucleophilic attack by hydroxide ions, leading to cleavage of the ether bond.
-
Neutral Conditions: The compound is expected to be stable at neutral pH.
Photostability
Poly- and perfluoroalkyl substances (PFAS) can undergo photodegradation, often requiring UV light.[8][9] The degradation can proceed through various mechanisms, including defluorination. It is therefore plausible that this compound may exhibit sensitivity to light, particularly in solution and under UV exposure.
Oxidative Stability
The molecule's susceptibility to oxidation should be evaluated. While the fluorinated aromatic ring is generally resistant to oxidation, the methoxy group could potentially be oxidized under harsh conditions, for instance, using strong oxidizing agents like potassium permanganate.[3]
Quantitative Data (Illustrative)
The following tables present a hypothetical stability profile for this compound. These are not experimental results but are intended to provide a framework for data presentation in a formal stability study.
Table 1: Illustrative Solid-State Thermal Stability Data
| Condition | Timepoint | Assay (%) | Appearance |
| 40°C / 75% RH | 0 months | 100.0 | White crystalline solid |
| 3 months | 99.8 | No change | |
| 6 months | 99.5 | No change | |
| 60°C | 0 months | 100.0 | White crystalline solid |
| 1 month | 99.7 | No change | |
| 3 months | 99.2 | No change |
Table 2: Illustrative Solution-State Hydrolytic Stability Data (at 60°C)
| Condition | Timepoint | Assay (%) | Major Degradant (%) |
| 0.1 M HCl | 0 hours | 100.0 | Not Detected |
| 24 hours | 98.5 | 1.2 (Deg-1) | |
| 72 hours | 95.2 | 4.5 (Deg-1) | |
| pH 7 Buffer | 0 hours | 100.0 | Not Detected |
| 72 hours | 99.9 | Not Detected | |
| 0.1 M NaOH | 0 hours | 100.0 | Not Detected |
| 24 hours | 99.0 | 0.8 (Deg-1) | |
| 72 hours | 97.1 | 2.5 (Deg-1) | |
| Deg-1: Putative 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid |
Table 3: Illustrative Photostability Data (Solid and Solution)
| Condition | Duration | Assay (%) | Appearance |
| Solid, ICH Light | 1.2 million lux hours | 99.6 | No change |
| Solid, ICH UV | 200 watt hours/m² | 99.4 | No change |
| Solution (in Methanol), ICH Light | 1.2 million lux hours | 97.8 | Slight yellowing |
| Solution (in Methanol), ICH UV | 200 watt hours/m² | 96.5 | Slight yellowing |
Potential Degradation Pathways
The primary anticipated degradation pathways involve the cleavage of the aryl-ether bond and potential defluorination under photolytic stress.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[4][10]
Stability-Indicating Method
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required. The method must be capable of separating the intact substance from any potential degradation products and be quantitative.
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Validation: The method must be validated for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation samples should be used to demonstrate specificity.
Forced Degradation Studies
Forced degradation (stress testing) is used to identify likely degradation products and establish the intrinsic stability of the molecule.
References
- 1. CAS 3153-01-3: Benzoic acid, 2,3,5,6-tetrafluoro-4-methoxy- [cymitquimica.com]
- 2. This compound (3153-01-3) for sale [vulcanchem.com]
- 3. Buy this compound | 3153-01-3 [smolecule.com]
- 4. database.ich.org [database.ich.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PFAS - Wikipedia [en.wikipedia.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Emerging Role of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a reliable strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the repertoire of fluorinated building blocks, 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid stands out as a versatile intermediate with significant potential. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, detailing its physicochemical properties, core applications, and a case study of its derivative in the context of idiopathic pulmonary fibrosis. Detailed experimental methodologies and visual representations of key pathways and workflows are provided to facilitate its adoption in research and development.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine into drug candidates can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[1][2] The tetrafluorinated aromatic ring of this compound offers a unique electronic profile, enhancing metabolic stability and bioactivity, making its derivatives of considerable interest in medicinal chemistry.[3][4] This compound serves as a valuable building block for the synthesis of complex fluorinated molecules with tailored biological activities.[5]
Physicochemical Properties and Drug-Likeness
The utility of this compound in drug design is underpinned by its distinct physicochemical properties. The presence of four electron-withdrawing fluorine atoms creates an electron-deficient aromatic ring, which influences the acidity of the carboxylic acid group and the overall reactivity of the molecule.[5] The methoxy group provides a point of differentiation from other tetrafluorobenzoic acid derivatives, contributing to its unique chemical behavior.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₃ | [3] |
| Molecular Weight | 224.11 g/mol | [3] |
| Calculated LogP | 2.04 | [5] |
| Polar Surface Area | 47 Ų | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Melting Point | 123-125 °C | [5] |
These properties, particularly its moderate lipophilicity and polar surface area, suggest good potential for membrane permeability while maintaining some aqueous solubility, which are desirable characteristics for drug candidates.[5]
Core Applications in Medicinal Chemistry
This compound is primarily utilized as a synthetic intermediate for the creation of more complex fluorinated compounds.[5] The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, to generate a diverse range of bioactive molecules.
A Case Study: 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB) in Idiopathic Pulmonary Fibrosis (IPF)
A recent study has highlighted the therapeutic potential of a simple amide derivative, 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB), in the context of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[6]
Mechanism of Action: The study found that TFMB alleviates IPF by activating the LGALS3-mediated AGE-RAGE signaling pathway.[6] In a bleomycin-induced mouse model of IPF, TFMB significantly inhibited inflammatory infiltration and collagen deposition.[6] Furthermore, TFMB was shown to suppress the activation of fibroblasts, a key cell type in the progression of fibrosis.[6] Overexpression of LGALS3 was found to counteract the therapeutic effects of TFMB, confirming the central role of this protein in the drug's mechanism of action.[6]
Experimental Protocols
While the specific, detailed synthetic and biological evaluation protocols for TFMB are not yet fully published, a general methodology can be outlined based on standard organic chemistry and cell biology techniques.
Synthesis of 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB)
The synthesis of TFMB can be readily achieved from this compound via a two-step procedure involving the activation of the carboxylic acid followed by amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium hydroxide solution or ammonia gas
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C. Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise. Stir the reaction at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide.
In Vitro Biological Evaluation of TFMB
The anti-fibrotic activity of TFMB can be assessed using a variety of in vitro assays.
Cell Culture:
-
Human lung fibroblasts (e.g., IMR-90 or primary cells from IPF patients) are cultured in appropriate media.
Fibroblast Activation Assay:
-
Seed fibroblasts in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free media for 24 hours.
-
Treat the cells with a pro-fibrotic stimulus, such as Transforming Growth Factor-beta (TGF-β), in the presence or absence of varying concentrations of TFMB for 24-48 hours.
-
Assess fibroblast activation by measuring the expression of markers such as alpha-smooth muscle actin (α-SMA) and collagen type I by Western blot or immunofluorescence.
Cell Viability Assay:
-
A CCK-8 or MTT assay can be performed to determine the cytotoxicity of TFMB on the fibroblast cell line.[6]
Quantitative Real-Time PCR (qRT-PCR):
-
RNA can be extracted from treated cells to quantify the mRNA expression levels of key fibrotic genes such as ACTA2 (α-SMA), COL1A1, CTGF, and CX3CL1.[6]
Western Blotting and ELISA:
-
Protein levels of fibrotic markers and signaling molecules in the AGE-RAGE pathway can be quantified by Western blotting and ELISA, respectively.[6]
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its unique physicochemical properties, conferred by the tetrafluorinated aromatic ring and the methoxy group, make it an attractive scaffold for the development of novel therapeutics with enhanced metabolic stability and biological activity. The recent discovery of the anti-fibrotic properties of its simple amide derivative, TFMB, in a preclinical model of idiopathic pulmonary fibrosis underscores the significant potential of this chemical entity. Further exploration of derivatives of this compound is warranted to unlock its full therapeutic potential across a range of diseases.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 3153-01-3 [smolecule.com]
- 5. This compound (3153-01-3) for sale [vulcanchem.com]
- 6. 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide alleviates idiopathic pulmonary fibrosis through activation of LGALS3-mediated AGE-RAGE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
This document provides a detailed experimental protocol for the synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a valuable building block in organic synthesis and pharmaceutical development. The protocol is intended for researchers, scientists, and professionals in drug development.
Physicochemical Data
A summary of the key quantitative data for the target compound and its precursor is provided in the tables below for easy reference.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄F₄O₃[1][2] |
| Molecular Weight | 224.11 g/mol [1][2] |
| CAS Number | 3153-01-3[2] |
| Appearance | White solid (typical) |
Table 2: Properties of the Intermediate 2,3,5,6-Tetrafluorobenzoic Acid
| Property | Value |
| Molecular Formula | C₇H₂F₄O₂ |
| Molecular Weight | 194.08 g/mol |
| Melting Point | 144-146 °C[3] |
| Purity (crude) | ~91%[3] |
Experimental Protocols
The synthesis of this compound is presented here as a two-step process. The first step, the synthesis of the intermediate 2,3,5,6-Tetrafluorobenzoic acid, is adapted from a patented procedure. The second step outlines a general method for the methoxylation of this intermediate.
Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid via Hydrogenolysis
This protocol is based on the selective hydrogenolysis of pentafluorobenzoic acid.[3]
Materials:
-
Pentafluorobenzoic acid
-
Sodium carbonate
-
Palladium on charcoal (5%)
-
Water
-
Concentrated hydrochloric acid
-
Ether (or other suitable organic solvent)
Equipment:
-
Autoclave capable of hydrogenation
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a suitable vessel, dissolve 53 g (0.25 mol) of pentafluorobenzoic acid in 400 ml of water with 53 g (0.5 mol) of sodium carbonate.
-
Add 3.5 g of 5% palladium on charcoal to the solution.
-
Transfer the mixture to an autoclave and hydrogenate for 6 hours at 90°C under a hydrogen pressure of 10 to 15 bar.
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen.
-
Remove the catalyst from the reaction solution by filtration.
-
Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the deposited crystals by suction filtration.
-
For further purification, the product can be extracted from the acidified solution using ether, and the ether extracts can be evaporated in vacuo.
Expected Outcome: This procedure is reported to yield approximately 49.8 g of crude 2,3,5,6-tetrafluorobenzoic acid with a purity of 91%, which corresponds to a theoretical yield of 93.3%.[3] The melting point of the product is in the range of 144-146°C.[3]
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
This is a general protocol for the methoxylation of the tetrafluorinated intermediate. The fluorine atoms on the aromatic ring are activated towards nucleophilic substitution.
Materials:
-
2,3,5,6-Tetrafluorobenzoic acid
-
Sodium methoxide
-
Anhydrous methanol or other suitable polar aprotic solvent (e.g., DMF, DMSO)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Dissolve 2,3,5,6-Tetrafluorobenzoic acid in a suitable anhydrous solvent such as methanol in a round-bottom flask.
-
Add at least one equivalent of a methoxide source, such as sodium methoxide. The use of a slight excess of the methoxide may be beneficial.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess base with hydrochloric acid and then acidify to a pH of approximately 1 to precipitate the carboxylic acid product.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Visualizations
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: The Role of Fluorinated Benzoic Acids in Protein Analysis
Topic: Analysis of Proteins Modified with Fluorinated Moieties
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is not utilized for protein cleavage, fluorinated compounds, including fluorinated benzoic acids, play a significant role in modern proteomics and drug development. Their unique physicochemical properties, imparted by the highly electronegative fluorine atoms, make them valuable tools for protein modification, structural analysis, and as components of therapeutic agents. Fluorination can enhance protein stability, modulate protein-protein interactions, and serve as a sensitive probe for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide an overview of the principles behind using fluorinated compounds in protein research and a general protocol for the chemical modification of a protein with a fluorinated benzoic acid derivative, followed by mass spectrometric analysis to confirm the modification.
Data Presentation
The efficiency of protein modification with a fluorinated compound can be assessed by mass spectrometry. The table below summarizes hypothetical quantitative data from such an experiment, comparing the modification efficiency under different reaction conditions.
| Parameter | Condition A | Condition B | Condition C |
| Reagent:Protein Molar Ratio | 10:1 | 20:1 | 50:1 |
| Reaction pH | 7.4 | 8.0 | 8.5 |
| Incubation Time (hours) | 2 | 4 | 4 |
| Modification Efficiency (%) | 35 | 68 | 85 |
| Unmodified Protein (%) | 65 | 32 | 15 |
| Multiple Modifications (%) | <1 | 5 | 12 |
Experimental Protocols
General Protocol for Protein Modification with a Fluorinated Benzoic Acid N-Hydroxysuccinimide (NHS) Ester
This protocol describes a general method for labeling a protein's primary amines (the N-terminus and the side chain of lysine residues) using an NHS ester of a fluorinated benzoic acid. NHS esters are common reagents for protein modification due to their reactivity with amines in aqueous solutions.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Fluorinated benzoic acid NHS ester (e.g., N-succinimidyl-2,3,5,6-tetrafluoro-4-methoxybenzoate)
-
Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis tubing
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to PBS using a desalting column or dialysis.
-
Determine the protein concentration accurately.
-
-
Reagent Preparation:
-
Prepare a stock solution of the fluorinated benzoic acid NHS ester in DMSO (e.g., 10 mM). Prepare this solution fresh before use.
-
-
Modification Reaction:
-
Add the desired molar excess of the fluorinated benzoic acid NHS ester stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically (refer to the data table above for an example).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of approximately 50 mM.
-
Remove the excess, unreacted labeling reagent and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis by Mass Spectrometry:
-
Analyze the purified, modified protein by mass spectrometry to confirm the covalent attachment of the fluorinated moiety. An increase in the protein's molecular weight corresponding to the mass of the attached label will be observed.
-
Further analysis by peptide mapping (LC-MS/MS of proteolytic digests) can identify the specific sites of modification.
-
Visualizations
Experimental Workflow for Protein Modification and Analysis
The following diagram illustrates the general workflow for the chemical modification of a protein with a fluorinated benzoic acid derivative and subsequent analysis by mass spectrometry.
Caption: Workflow for protein modification and analysis.
Logical Relationship of Fluorination Effects on Proteins
This diagram outlines how the introduction of fluorine into a protein can lead to various changes in its properties, which are beneficial for research and therapeutic applications.
Caption: Effects of protein fluorination.
Application Notes and Protocols for the Derivatization of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid, a versatile fluorinated building block. The methodologies outlined below focus on common and effective transformations of the carboxylic acid moiety, including conversion to acyl chloride, esters, and amides. Such derivatives are valuable intermediates in the synthesis of novel therapeutic agents and other advanced materials. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carboxyl group, facilitating these transformations.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate, scale, and experimental conditions.
Table 1: Acyl Chloride Formation
| Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Thionyl chloride (SOCl₂) | DMF (catalytic) | Toluene | 80-90 | 1-3 | >90 |
| Triphosgene | DMF (catalytic) | 1,2-Dichloroethane | ~87 (Reflux) | 4 | ~95[1] |
Table 2: Esterification Reactions
| Derivative | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Methyl Ester | Methanol | Conc. H₂SO₄ | Methanol | Reflux (~65) | 4-6 | 85-95 |
| Ethyl Ester | Ethanol | Conc. H₂SO₄ | Ethanol | Reflux (~78) | 6-8 | 85-95 |
| tert-Butyl Ester | tert-Butanol | DCC, DMAP | Dichloromethane | 0 to RT | 2-6 | 80-90 |
Table 3: Amidation Reactions
| Amine | Coupling Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Benzylamine | EDC, HOBt, DIPEA | DMF | 0 to RT | 12-24 | 80-90 |
| Aniline | TiF₄ | Toluene | Reflux | 24 | 77-96[2] |
| Morpholine | Nb₂O₅ | o-xylene | Reflux | 30 | ~97[3] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a highly reactive intermediate for further derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under a fume hood, add anhydrous toluene to dissolve the acid.
-
Cautiously add an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (80-90°C) for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride. This product is often used in the next step without further purification.
Protocol 2: Fischer Esterification for Methyl and Ethyl Esters
This protocol details the acid-catalyzed esterification of this compound with simple alcohols.
Materials:
-
This compound
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol, 78°C for ethanol) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude ester can be purified by recrystallization or column chromatography on silica gel.
Protocol 3: Amide Synthesis using Carbodiimide Coupling Agents
This protocol describes a general method for the formation of amides from this compound and a primary or secondary amine using EDC as a coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
Visualized Workflows
Caption: Workflow for Acyl Chloride Formation.
References
Application Notes and Protocols for the Use of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid in Peptide Mapping Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identification, and quality control. The choice of ion-pairing agent in the mobile phase of reversed-phase high-performance liquid chromatography (RP-HPLC) is crucial for achieving optimal separation of peptides. While trifluoroacetic acid (TFA) is a widely used ion-pairing reagent, its suppression of the mass spectrometry (MS) signal is a significant drawback. This has led to the exploration of alternative reagents. This document provides detailed application notes and protocols on the potential use of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid as an ion-pairing agent in peptide mapping experiments, offering a prospective alternative to conventional reagents.
Introduction to Ion-Pairing in Peptide Mapping
Peptide mapping involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by LC-MS. In RP-HPLC, acidic mobile phase modifiers, known as ion-pairing agents, are essential for several reasons:
-
pH Control: Maintaining a low pH (typically around 2) ensures that the carboxyl groups of peptides are protonated, reducing secondary interactions with the stationary phase.
-
Ion-Pairing: The anionic counter-ions from the acid form ion pairs with the positively charged residues of the peptides (e.g., lysine, arginine, histidine, and the N-terminus). This masks the charges and increases the overall hydrophobicity of the peptides, leading to better retention and resolution on the reversed-phase column.
-
Suppression of Silanol Interactions: Acidic modifiers protonate the free silanol groups on the silica-based stationary phase, minimizing undesirable ionic interactions with the peptides that can cause peak tailing.
Commonly used ion-pairing agents include formic acid (FA) and trifluoroacetic acid (TFA). FA is MS-friendly but provides suboptimal chromatographic resolution for complex peptide mixtures. TFA offers excellent separation but causes significant ion suppression in the MS, reducing sensitivity. The ideal ion-pairing agent should provide a balance between chromatographic performance and MS compatibility.
This compound: A Potential Alternative Ion-Pairing Agent
Potential Advantages:
-
Hydrophobicity: The tetrafluorinated benzene ring imparts significant hydrophobicity. In ion-pairing chromatography, increasing the hydrophobicity of the counter-ion generally leads to increased retention of peptides.[1] This could be advantageous for resolving hydrophilic peptides that are poorly retained with less hydrophobic agents like formic acid.
-
Acidity: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group, ensuring it remains deprotonated and available for ion-pairing at low pH.
-
Alternative Selectivity: The unique structure of this compound may offer different selectivity for peptide separations compared to aliphatic perfluorinated acids like TFA, potentially resolving co-eluting peptides.
-
Reduced Ion Suppression (Hypothesized): While TFA's strong ion-pairing in the gas phase contributes to ion suppression, the bulkier and structurally different this compound might exhibit different behavior in the electrospray ionization (ESI) source. This would require experimental verification.
Considerations and Need for Optimization:
-
Concentration: The optimal concentration of this compound in the mobile phase would need to be determined empirically. Higher concentrations may lead to excessive retention and potential MS source contamination.
-
MS Compatibility: The degree of ion suppression, if any, would need to be carefully evaluated and compared to standard reagents like FA and TFA.
-
Purity: The purity of the reagent is critical to avoid introducing contaminants that could interfere with the analysis.
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in a peptide mapping workflow. Optimization of specific parameters will be necessary for different proteins and LC-MS systems.
Protein Digestion
This protocol describes a standard in-solution digestion procedure.
Workflow for Protein Digestion
Caption: Workflow for in-solution protein digestion for peptide mapping.
Materials:
-
Purified protein sample
-
Denaturation buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 10 mM Dithiothreitol (DTT)
-
Alkylating agent: 55 mM Iodoacetamide (IAA)
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Proteolytic enzyme (e.g., Trypsin, Lys-C)
-
Quenching solution: 10% Formic Acid (FA)
Protocol:
-
Denaturation: Dissolve the protein sample in the denaturation buffer to a final concentration of 1-2 mg/mL.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 1 hour.
-
Buffer Exchange: Dilute the sample at least 4-fold with digestion buffer to reduce the urea concentration to below 2 M. Alternatively, use a desalting column or buffer exchange spin filter.
-
Enzymatic Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w). Incubate at 37°C for 4-16 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
The resulting peptide mixture is now ready for LC-MS analysis.
LC-MS Analysis with this compound
This protocol outlines the setup for an LC-MS experiment using the target compound as the ion-pairing agent.
Workflow for LC-MS Peptide Mapping
Caption: General workflow for LC-MS based peptide mapping.
Materials and Instrumentation:
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.05% (w/v) this compound in water
-
Mobile Phase B: 0.05% (w/v) this compound in acetonitrile
-
Digested peptide sample
Protocol:
-
Mobile Phase Preparation: Prepare fresh mobile phases. The concentration of this compound may need to be optimized (e.g., in the range of 0.02% to 0.1%).
-
Column Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for a sufficient time.
-
Sample Injection: Inject an appropriate amount of the peptide digest (e.g., 1-5 µg).
-
Chromatographic Separation: Separate the peptides using a suitable gradient. A typical gradient might be:
| Time (min) | % Mobile Phase B |
| 0 | 2 |
| 5 | 2 |
| 65 | 40 |
| 70 | 90 |
| 75 | 90 |
| 76 | 2 |
| 90 | 2 |
-
Mass Spectrometry: Acquire data in positive ion mode using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
MS Parameters (Example):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS Scan Range: m/z 100-2000
-
MS/MS: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
Data Presentation and Comparison
Due to the lack of specific experimental data for this compound in peptide mapping, the following table presents a hypothetical comparison of its potential performance against standard ion-pairing reagents. This table is for illustrative purposes and would need to be populated with experimental data.
Table 1: Hypothetical Performance Comparison of Ion-Pairing Reagents in Peptide Mapping
| Parameter | Formic Acid (FA) | Trifluoroacetic Acid (TFA) | This compound (TFMBA) - Hypothesized |
| Chromatographic Performance | |||
| Peak Shape | Fair to Good | Excellent | Good to Excellent |
| Peak Resolution | Moderate | High | High |
| Peptide Retention | Low | High | Very High |
| Mass Spectrometry Performance | |||
| MS Signal Intensity | High | Low (Significant Suppression) | Moderate to High (Potential for less suppression than TFA) |
| Adduct Formation | Low | Moderate | To be determined |
| Overall Suitability | |||
| UV-based Peptide Mapping | Moderate | Excellent | Potentially Excellent |
| LC-MS Peptide Mapping | Good (MS-friendly) | Moderate (Ion Suppression) | Potentially a good compromise |
Logical Relationships and Workflows
The following diagram illustrates the decision-making process when selecting an ion-pairing agent for peptide mapping.
Decision Tree for Ion-Pairing Reagent Selection
Caption: Decision-making flowchart for selecting an ion-pairing agent.
Conclusion
This compound presents an intriguing, albeit underexplored, possibility as an ion-pairing reagent for peptide mapping. Its chemical structure suggests potential benefits in terms of peptide retention and chromatographic selectivity. However, its performance, particularly concerning MS compatibility, requires thorough experimental evaluation. The protocols and conceptual frameworks provided in this document are intended to serve as a guide for researchers and scientists interested in exploring novel ion-pairing reagents to advance the field of protein analytics. Any application of this compound in a regulated environment would necessitate rigorous validation.
References
Protocol for selective protein cleavage at methionine residues with 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective chemical cleavage of polypeptide chains at specific amino acid residues is a cornerstone technique in protein chemistry, proteomics, and the development of protein-based therapeutics. One of the most robust and widely utilized methods for selective cleavage targets the carboxyl side of methionine residues. This is most commonly achieved using cyanogen bromide (CNBr).[1][2][3] This reagent provides a high degree of specificity, allowing for the generation of large, predictable peptide fragments. Such fragments are invaluable for a variety of downstream applications, including protein sequencing, peptide mapping, and the production of recombinant peptides.[4][5]
This document provides a detailed protocol for the selective cleavage of proteins at methionine residues using cyanogen bromide. While other chemical cleavage methods exist for different amino acid residues, CNBr remains the standard for targeting methionine.[2][3]
Principle of the Method
The selective cleavage at methionine residues by cyanogen bromide occurs in an acidic environment, typically 70% formic acid or trifluoroacetic acid (TFA).[1][6] The reaction proceeds in two main steps. First, the sulfur atom of the methionine side chain nucleophilically attacks the carbon of cyanogen bromide. This results in the formation of a cyanosulfonium bromide salt. Second, the neighboring carbonyl group of the peptide bond attacks the methyl group of the side chain, leading to the cyclization to an iminolactone. This iminolactone is then hydrolyzed by water, resulting in the cleavage of the peptide bond and the conversion of the C-terminal methionine to a homoserine lactone.
Quantitative Data Summary
The efficiency of CNBr cleavage can be influenced by several factors, including the solvent, the concentration of CNBr, temperature, and the amino acid sequence surrounding the methionine residue. For instance, a methionine residue followed by a serine or threonine can exhibit reduced cleavage efficiency. The following table summarizes typical reaction conditions and expected outcomes for CNBr cleavage.
| Parameter | Condition/Value | Expected Outcome/Remarks | Reference |
| Reagent | Cyanogen bromide (CNBr) | Highly selective for methionine residues. | [1][2][3] |
| Solvent | 70% Formic Acid | Most common and effective solvent. | [1][6] |
| 70% Trifluoroacetic Acid (TFA) | Can be used, but may lead to poor yields with hydrophobic proteins. | [6] | |
| 6M Guanidine-HCl in 0.1M HCl | Recommended for improving solubility of hydrophobic proteins. | [6] | |
| CNBr Concentration | 10-100 fold molar excess over methionine | Ensures complete cleavage. Logarithmically spaced dilutions can be used to achieve partial cleavage patterns. | [1] |
| Temperature | Room temperature (20-25°C) | Standard condition. Higher temperatures can speed up the reaction but may also increase side reactions. | [1][5] |
| Incubation Time | 4 - 24 hours | 4 hours is often sufficient, but longer times can be used to ensure complete cleavage.[1][5] | [1][5] |
| Cleavage Efficiency | Generally >90% | Can be lower if methionine is followed by serine or threonine. | |
| Side Reactions | Oxidation of methionine | Can be prevented by performing the reaction under nitrogen and in the presence of a reducing agent prior to cleavage. | |
| Formylation of serine and threonine hydroxyl groups | Can occur in formic acid. | ||
| Non-specific degradation | Can occur with prolonged incubation at high temperatures.[6] | [6] |
Experimental Protocols
Caution: Cyanogen bromide is highly toxic and volatile. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Dispose of CNBr waste according to institutional guidelines.
Materials
-
Protein sample (lyophilized or in a suitable buffer)
-
Cyanogen bromide (CNBr)
-
Formic acid (reagent grade, >98%)
-
Guanidine hydrochloride (optional, for hydrophobic proteins)
-
Hydrochloric acid (HCl) (optional)
-
Dithiothreitol (DTT) or other reducing agent (optional)
-
Iodoacetamide or other alkylating agent (optional)
-
N-ethylmorpholine or other suitable base for neutralization
-
Acetone (reagent grade)
-
Microcentrifuge tubes
-
Nitrogen gas source
-
SpeedVac or lyophilizer
Protocol 1: Standard CNBr Cleavage in 70% Formic Acid
This protocol is suitable for most soluble proteins.
-
Protein Preparation:
-
Dissolve the lyophilized protein sample in 70% (v/v) formic acid to a final concentration of 1-10 mg/mL. If the protein is in a buffer, it should be desalted and lyophilized prior to dissolution in formic acid. However, some common buffers like Tris-HCl and salts like NaCl may not significantly interfere with the reaction under acidic conditions.[4]
-
(Optional but Recommended) To prevent side reactions due to disulfide bonds, first reduce the protein with DTT and then alkylate with iodoacetamide under denaturing conditions before the cleavage reaction.
-
-
CNBr Addition:
-
Weigh out solid CNBr in a chemical fume hood. Prepare a stock solution of CNBr in 70% formic acid (e.g., 50 mg/mL).
-
Add a 50- to 100-fold molar excess of CNBr over the total number of methionine residues in the protein to the protein solution.
-
Immediately cap the tube tightly.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-24 hours in the dark. A longer incubation time (e.g., 24 hours) is often used to ensure complete cleavage.
-
For partial cleavage, reduce the incubation time or the amount of CNBr.
-
-
Reaction Quenching and Sample Recovery:
-
After incubation, dilute the reaction mixture 5-10 fold with deionized water.
-
Remove the formic acid and excess CNBr by lyophilization or using a SpeedVac. Repeat the dilution and lyophilization step 2-3 times to ensure complete removal of the acid.
-
The resulting peptide fragments are now ready for downstream analysis (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Protocol 2: CNBr Cleavage of Hydrophobic Proteins
This protocol is adapted for proteins that are poorly soluble in 70% formic acid.
-
Protein Solubilization:
-
Dissolve the protein sample in a solution of 6 M guanidine-HCl in 0.2 M HCl to a concentration of 1-10 mg/mL.
-
-
CNBr Addition:
-
Add a 50- to 100-fold molar excess of solid CNBr to the solubilized protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-24 hours in the dark.
-
-
Sample Cleanup:
-
After cleavage, the peptide fragments need to be separated from the guanidine-HCl and excess reagents. This can be achieved by dialysis, gel filtration, or reverse-phase HPLC.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for selective protein cleavage at methionine residues using cyanogen bromide.
Caption: Workflow for CNBr-mediated protein cleavage at methionine residues.
Troubleshooting
-
Incomplete Cleavage:
-
Increase the concentration of CNBr.
-
Increase the incubation time.
-
Ensure the protein is fully solubilized. For hydrophobic proteins, consider using the guanidine-HCl protocol.
-
Check for methionine oxidation prior to cleavage.
-
-
Nonspecific Cleavage:
-
Decrease the incubation time or temperature.
-
Ensure the purity of the reagents.
-
-
Fuzzy Bands on SDS-PAGE:
-
This may be due to incomplete cleavage or side reactions. Optimize the cleavage conditions.
-
Conclusion
Selective protein cleavage at methionine residues using cyanogen bromide is a powerful and widely used technique in protein research and development. By following the detailed protocols and considering the factors that influence cleavage efficiency, researchers can reliably generate specific peptide fragments for a multitude of downstream applications. Careful handling of the toxic reagent and optimization of the reaction conditions are crucial for achieving successful and reproducible results.
References
- 1. lclane.net [lclane.net]
- 2. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanogen bromide cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Fluorinated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzoic acid derivatives are pivotal building blocks in modern medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the benzoic acid scaffold can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] These characteristics make fluorinated benzoic acids valuable precursors for the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer agents, and treatments for neurodegenerative diseases.[1][3] This document provides detailed application notes and experimental protocols for the laboratory synthesis of various fluorinated benzoic acid derivatives, intended to guide researchers in their drug development endeavors.
Applications in Drug Discovery
The strategic placement of fluorine on the benzoic acid ring can lead to enhanced therapeutic properties. For instance, the fluorine atom in 2-fluorobenzoic acid can increase the anti-inflammatory and analgesic effects of NSAIDs derived from it.[1] Furthermore, derivatives of fluorinated benzoic acids have shown potential as cholinesterase inhibitors, a key therapeutic strategy in managing Alzheimer's disease by increasing acetylcholine levels in the brain.[1] The unique electronic properties conferred by fluorine also make these compounds valuable in the development of agrochemicals and advanced materials.[3][4]
A general workflow for utilizing fluorinated benzoic acid derivatives in drug discovery is outlined below.
Synthesis Protocols
This section details the laboratory synthesis of key fluorinated benzoic acid isomers.
Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid
A classic and effective method for introducing a fluorine atom onto the aromatic ring is through the diazotization of anthranilic acid, followed by a Schiemann reaction or a similar fluorination process.[5]
Reaction Scheme:
Experimental Protocol: [5]
-
Materials: Anthranilic acid, anhydrous hydrogen fluoride (HF) or tetrafluoroboric acid (HBF₄), sodium nitrite (NaNO₂), methoxyethyl methyl ether, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃) solution, dichloromethane (CH₂Cl₂), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), ice bath, standard laboratory glassware, and magnetic stirrer.
-
Procedure:
-
Diazotization: Suspend anthranilic acid in methoxyethyl methyl ether in a suitable reaction vessel. Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
Fluorination: Introduce the fluorinating agent (e.g., anhydrous hydrogen fluoride) to the diazonium salt solution. The reaction mixture may be gently heated or refluxed to drive the replacement of the diazonium group with fluorine.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and quench it by carefully adding it to water or a basic solution (e.g., NaHCO₃ solution) to neutralize strong acids. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic extracts and wash them with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure 2-fluorobenzoic acid.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 78%[6] |
| Purity | >98% (after recrystallization) |
| Melting Point | 122-125 °C[5] |
Synthesis of 3-Fluorobenzoyl Chloride and its Morpholide Derivative
This protocol describes a two-step synthesis starting from 3-fluorobenzoic acid to produce 3-fluorobenzoic acid, morpholide, a valuable intermediate. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride.[7]
Reaction Scheme:
Experimental Protocol: [7]
-
Part 1: Synthesis of 3-Fluorobenzoyl Chloride
-
Materials: 3-fluorobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 3-fluorobenzoic acid.
-
Add thionyl chloride dropwise at room temperature, followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-fluorobenzoyl chloride.
-
-
-
Part 2: Synthesis of 3-Fluorobenzoic Acid, Morpholide
-
Materials: 3-fluorobenzoyl chloride, morpholine, triethylamine (Et₃N), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve morpholine and triethylamine in anhydrous dichloromethane under an inert atmosphere and cool to 0°C.
-
Slowly add a solution of 3-fluorobenzoyl chloride in anhydrous dichloromethane to the stirred morpholine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Quantitative Data:
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-124 | - |
| 3-Fluorobenzoic Acid, Morpholide | C₁₁H₁₂FNO₂ | 209.22 | - | 85-95%[7] |
Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde
This protocol details the oxidation of 4-fluorobenzaldehyde to 4-fluorobenzoic acid using two different oxidizing agents: potassium permanganate (KMnO₄) and Oxone®.[8]
Reaction Scheme:
Protocol 1: Oxidation using Potassium Permanganate (KMnO₄) [8]
-
Materials: 4-fluorobenzaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sodium bisulfite (NaHSO₃), concentrated hydrochloric acid (HCl), acetone, deionized water.
-
Procedure:
-
Dissolve 4-fluorobenzaldehyde in acetone in a round-bottom flask and cool in an ice bath.
-
In a separate beaker, prepare a solution of KMnO₄ and NaOH in deionized water.
-
Slowly add the KMnO₄ solution to the cooled aldehyde solution.
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the clear filtrate with concentrated HCl to a pH of approximately 2 to precipitate the 4-fluorobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
Protocol 2: Oxidation using Oxone® [8]
-
Materials: 4-fluorobenzaldehyde, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-fluorobenzaldehyde in DMF in a round-bottom flask.
-
Add Oxone® to the solution in one portion and stir vigorously at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product.
-
Comparative Data of Oxidation Methods:
| Method | Oxidizing Agent | Solvent | Reaction Time | Typical Yield | Purity |
| 1 | KMnO₄ | Acetone/Water | 2-3 hours | 75-85% | >97% |
| 2 | Oxone® | DMF | 3-4 hours | 88-95% | >98% |
Conclusion
The synthesis of fluorinated benzoic acid derivatives is a cornerstone of modern pharmaceutical and chemical research.[2] The protocols outlined in this document provide robust and reproducible methods for accessing key isomers of fluorinated benzoic acid. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and required purity. By leveraging these methods, researchers can efficiently generate a diverse range of fluorinated building blocks for the development of novel therapeutic agents and other advanced materials.
References
Application of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid and its Analogs in Drug Discovery
Abstract
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid and its derivatives are valuable fluorinated building blocks in medicinal chemistry. The incorporation of fluorine atoms into molecular scaffolds can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] While this compound itself is primarily utilized as a versatile intermediate in the synthesis of complex fluorinated molecules, its structural analogs, particularly 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, have been instrumental in the development of potent enzyme inhibitors. This document provides detailed application notes and protocols on the use of this class of compounds in drug discovery, with a specific focus on the synthesis and evaluation of farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) inhibitors, which are key targets in cancer therapy.
Introduction
Fluorinated organic compounds have become indispensable in modern drug discovery, with over 20% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug's physicochemical and pharmacokinetic properties.[3] this compound serves as an excellent starting material for introducing a tetrafluorinated phenyl moiety into a target molecule, thereby enhancing its drug-like characteristics.[1] This scaffold has been explored in the synthesis of various bioactive compounds, including anti-inflammatory, antiviral, and antifungal agents.[4] A notable application is the use of its hydroxylated analog in the creation of novel inhibitors for protein farnesyltransferase (FTase), an enzyme implicated in the Ras signaling pathway, which is often dysregulated in cancer.[5]
Application Notes
Role as a Synthetic Building Block
This compound is a key intermediate for the synthesis of fluorinated aromatic compounds. Its unique electronic and steric properties make it a valuable component for structure-activity relationship (SAR) studies in drug discovery.[3] The methoxy group and the carboxylic acid functional group provide reactive handles for further chemical modifications, while the tetrafluorinated ring enhances metabolic stability.[2]
Development of Farnesyltransferase (FTase) Inhibitors
A significant application of the tetrafluorinated benzoic acid scaffold is in the development of FTase inhibitors. FTase is a crucial enzyme in the post-translational modification of the Ras protein, a key regulator of cell growth and proliferation.[6] By inhibiting FTase, the localization of Ras to the cell membrane is prevented, thereby disrupting the downstream signaling cascade that can lead to uncontrolled cell growth. The hydroxy analog, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, has been successfully used to synthesize potent FTase and GGTase inhibitors.[5]
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative compound synthesized using a tetrafluorinated benzoic acid derivative against FTase and GGTase.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 1 | Farnesyltransferase (FTase) | 2.9 | [5] |
| 1 | Geranylgeranyltransferase (GGTase) | 7.5 | [5] |
Table 1: Inhibitory potency of a novel inhibitor synthesized from 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of an FTase Inhibitor via Mitsunobu Reaction
This protocol describes a general method for the synthesis of an FTase inhibitor using 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid as a starting material, based on the Mitsunobu reaction.[5][7][8]
Materials:
-
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
-
A suitable alcohol (e.g., a farnesol derivative)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired inhibitor.
Protocol 2: In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of a synthesized compound against FTase.[2][3]
Materials:
-
Recombinant FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Test inhibitor compound (dissolved in DMSO)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In the microplate, add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the FTase enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a substrate mixture containing FPP and the fluorescently labeled peptide to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 550 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for an FTase inhibitor.
Caption: Role of FTase in the Ras signaling pathway.
References
- 1. This compound (3153-01-3) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis and conformational analysis of peptide inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for Incorporating 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the incorporation of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid into various polymer structures. The unique properties of this fluorinated aromatic acid, including its rigidity, hydrophobicity, and potential for specific interactions, make it a valuable monomer for creating high-performance polymers for specialized applications in materials science and drug delivery.
Overview of Incorporation Methods
This compound can be incorporated into polymers primarily through condensation polymerization , leveraging its reactive carboxylic acid group. The two main classes of polymers that can be synthesized are polyesters and polyamides . To facilitate these reactions, the carboxylic acid is typically activated, most commonly by converting it into an acyl chloride .
A second potential, though less direct, method involves modifying the benzoic acid to introduce a polymerizable group, such as a vinyl or acrylate moiety, enabling its participation in radical polymerization .
This document will focus on the more direct and widely applicable condensation polymerization routes.
Key Experimental Protocols
Activation of this compound
For efficient polymerization, the carboxylic acid group of this compound should be converted to a more reactive species, such as an acyl chloride.
Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride
This protocol describes the conversion of the benzoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inert atmosphere setup
-
Distillation apparatus
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet/bubbler, add this compound (1.0 eq).
-
Add anhydrous toluene or DCM as the solvent.
-
Under an inert atmosphere, add an excess of thionyl chloride (2.0-3.0 eq) to the suspension.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride can be purified by vacuum distillation.
Synthesis of Polyesters
Protocol 2: Polycondensation of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride with a Diol
This protocol outlines the synthesis of a polyester by reacting the activated benzoic acid derivative with a diol, such as bisphenol A or 1,6-hexanediol.
Materials:
-
2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride (from Protocol 1)
-
An appropriate diol (e.g., bisphenol A, 1,6-hexanediol) (1.0 eq)
-
Anhydrous pyridine or triethylamine (as an acid scavenger)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diol (1.0 eq) in anhydrous NMP or DMAc.
-
Add anhydrous pyridine (2.0 eq) to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous NMP or DMAc to the stirred diol solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80°C for 12-24 hours.
-
Monitor the increase in viscosity of the solution, which indicates polymer formation.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any salts and residual solvent.
-
Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Synthesis of Polyamides
Protocol 3: Polycondensation of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride with a Diamine
This protocol describes the synthesis of a polyamide by reacting the activated benzoic acid derivative with a diamine, such as 4,4'-oxydianiline or 1,6-hexanediamine.
Materials:
-
2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride (from Protocol 1)
-
An appropriate diamine (e.g., 4,4'-oxydianiline, 1,6-hexanediamine) (1.0 eq)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) containing lithium chloride (LiCl, ~5% w/v, to enhance solubility)
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (1.0 eq) in anhydrous NMP or DMAc (with LiCl if needed).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous NMP or DMAc to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
As the polymerization proceeds, the viscosity of the solution will increase significantly.
-
Precipitate the polyamide by pouring the polymer solution into a large volume of stirring methanol.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer extensively with methanol and hot water to remove residual solvent and salts.
-
Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
Data Presentation
While specific quantitative data for polymers incorporating this compound is not extensively available in the public literature, the following table provides an illustrative comparison of expected properties based on the general characteristics of aromatic polyesters and polyamides. The incorporation of the tetrafluorinated methoxybenzoic acid moiety is anticipated to influence these properties.
| Property | Expected Impact of Incorporating this compound | Illustrative Value for Aromatic Polyester | Illustrative Value for Aromatic Polyamide |
| Glass Transition Temp. (Tg) | Increase due to chain rigidity | 180 - 250 °C | 250 - 350 °C |
| Decomposition Temp. (Td, 5%) | High thermal stability due to aromatic and C-F bonds | > 450 °C | > 500 °C |
| Solubility | Potentially improved in polar aprotic solvents due to fluorine atoms | Soluble in NMP, DMAc, THF | Soluble in NMP/LiCl, DMAc/LiCl |
| Dielectric Constant | Lowered due to the presence of fluorine atoms | 2.5 - 3.5 | 3.0 - 4.0 |
| Water Absorption | Reduced due to the hydrophobic nature of the fluorinated moiety | < 0.2% | < 1.0% |
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: General workflow for the synthesis of polymers.
Logical Relationship of Monomer Properties to Polymer Characteristics
Caption: Influence of monomer structure on polymer properties.
Application Notes and Protocols for the Synthesis of Specialty Chemicals from 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various specialty chemicals utilizing 2,3,5,6-tetrafluoro-4-methoxybenzoic acid as a key building block. The unique electronic properties conferred by the tetrafluorinated benzene ring, combined with the methoxy group, make this reagent a valuable precursor for creating advanced materials and bioactive molecules. The protocols outlined below are intended to serve as a comprehensive guide for laboratory-scale synthesis.
Application Note 1: Synthesis of the Fungicide Fluopimomide
Introduction: Fluopimomide, chemically known as N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide, is a potent fungicide. Its synthesis involves the formation of an amide bond between 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride and 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine. The tetrafluorinated phenyl moiety is crucial for its biological activity, which is believed to involve the disruption of cell membrane stability in susceptible fungi.[1]
Core Synthetic Strategy: The synthesis begins with the conversion of this compound to its more reactive acyl chloride derivative. This is followed by an amidation reaction with the appropriate pyridine methanamine to yield the final product, Fluopimomide.[2]
Experimental Workflow:
Caption: Synthetic workflow for Fluopimomide.
Experimental Protocol:
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or GC until the starting material is consumed (usually 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of Fluopimomide
-
Dissolve 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine (1.0 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Fluopimomide.
Quantitative Data:
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | SOCl₂, DMF (cat.) | Toluene | 80 | 3 | >95 (crude) |
| 2 | 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride, 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine | Triethylamine | DCM | 0 to RT | 14 | 85-95 |
Application Note 2: Synthesis of Bioactive 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB)
Introduction: 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide (TFMB) has been investigated for its potential therapeutic effects in alleviating idiopathic pulmonary fibrosis (IPF).[3] The synthesis of this simple amide derivative from the corresponding benzoic acid is a fundamental transformation in medicinal chemistry, allowing for the exploration of structure-activity relationships. The presence of the fluorinated aromatic ring can enhance metabolic stability and binding affinity to biological targets.[4][5]
Core Synthetic Strategy: This protocol describes a common method for the synthesis of a primary amide from a carboxylic acid. The carboxylic acid is first activated, for example, by conversion to an acyl chloride or by using a peptide coupling reagent, followed by reaction with an ammonia source.
Experimental Workflow:
Caption: Synthesis of 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide.
Experimental Protocol:
Method A: Via Acyl Chloride
-
Prepare 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride from the corresponding benzoic acid using thionyl chloride as described in Application Note 1, Step 1.
-
Dissolve the crude acyl chloride in an aprotic solvent like THF or dioxane.
-
Cool the solution to 0 °C and slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with water, collect the solid precipitate by filtration, and wash with cold water.
-
Dry the solid product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,3,5,6-tetrafluoro-4-methoxy-benzamide.
Method B: Using a Coupling Reagent
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DCM.
-
Add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1-2 hours until CO₂ evolution ceases.
-
To this activated mixture, add a concentrated solution of ammonium hydroxide (2-3 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Method | Activating Reagent | Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | SOCl₂ | NH₄OH (aq.) | THF | 0 to RT | 4 | 80-90 |
| B | CDI | NH₄OH (aq.) | DMF | RT | 16 | 75-85 |
Application Note 3: Synthesis of a Phenyl Ester as a Potential Liquid Crystal Precursor
Introduction: Fluorinated compounds are of significant interest in the field of liquid crystals due to their unique dielectric properties. The introduction of a tetrafluorinated phenyl core can influence the mesomorphic properties of a molecule. Esterification of this compound with a substituted phenol is a straightforward approach to synthesize potential liquid crystal precursors.
Core Synthetic Strategy: This protocol details the esterification of this compound with a phenol (e.g., 4-cyanophenol) using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Experimental Workflow:
Caption: Esterification for a liquid crystal precursor.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Once the starting materials are consumed, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude ester by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Cyanophenol | DCC, DMAP (cat.) | DCM | 0 to RT | 18 | 70-85 |
References
- 1. Fluopimomide|Fungicide & Nematicide|For Research [benchchem.com]
- 2. "Synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-me" [stars.library.ucf.edu]
- 3. 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide alleviates idiopathic pulmonary fibrosis through activation of LGALS3-mediated AGE-RAGE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]
Scaling Up the Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory and pilot-plant scale synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science applications. The procedure outlines a robust and scalable method involving the ortho-lithiation of 1,2,4,5-tetrafluoro-3-methoxybenzene followed by carboxylation.
Overview and Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The key transformation involves a highly regioselective ortho-lithiation of the starting material, 1,2,4,5-tetrafluoro-3-methoxybenzene, directed by the methoxy group. The resulting organolithium intermediate is then quenched with carbon dioxide (from dry ice) to yield the desired carboxylic acid. Subsequent purification by recrystallization affords the final product in high purity.
This method is advantageous due to its high regioselectivity, relatively mild reaction conditions, and amenability to scale-up.
Data Presentation
The following tables summarize the quantitative data for the synthesis and purification of this compound at both laboratory and pilot-plant scales.
Table 1: Reagent and Product Quantities for Laboratory Scale Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 1,2,4,5-Tetrafluoro-3-methoxybenzene | 182.08 | 0.05 | 1.0 | 9.10 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.055 | 1.1 | 22 mL |
| Dry Ice (Carbon Dioxide) | 44.01 | Excess | - | ~50 g |
| Diethyl Ether (anhydrous) | 74.12 | - | - | 100 mL |
| Hydrochloric Acid (2 M) | 36.46 | - | - | ~50 mL |
| Product: this compound | 226.09 | ~0.04 | - | ~9.0 g (80% yield) |
Table 2: Key Parameters for Laboratory Scale Synthesis
| Parameter | Value |
| Reaction Temperature (Lithiation) | -78 °C |
| Reaction Time (Lithiation) | 1 hour |
| Reaction Temperature (Carboxylation) | -78 °C to Room Temperature |
| Reaction Time (Carboxylation) | 1 hour |
| Purity (Crude) | >90% |
| Purity (After Recrystallization) | >98% |
| Recrystallization Solvent | Toluene or Heptane/Ethyl Acetate |
| Recovery from Recrystallization | ~85-90% |
Table 3: Reagent and Product Quantities for Pilot Plant Scale-Up (1 kg Scale)
| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 1,2,4,5-Tetrafluoro-3-methoxybenzene | 182.08 | 5.49 | 1.0 | 1.00 kg |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.04 | 1.1 | 2.42 L |
| Dry Ice (Carbon Dioxide) | 44.01 | Excess | - | ~5 kg |
| Methyl tert-butyl ether (MTBE) | 88.15 | - | - | 10 L |
| Hydrochloric Acid (2 M) | 36.46 | - | - | ~5 L |
| Product: this compound | 226.09 | ~4.39 | - | ~0.99 kg (80% yield) |
Table 4: Key Parameters for Pilot Plant Scale-Up
| Parameter | Value |
| Reaction Temperature (Lithiation) | -70 to -78 °C |
| Reaction Time (Lithiation) | 1-2 hours |
| Reaction Temperature (Carboxylation) | -78 °C to 20 °C |
| Reaction Time (Carboxylation) | 1-2 hours |
| Purity (Crude) | >90% |
| Purity (After Recrystallization) | >98% |
| Recrystallization Solvent | Toluene |
| Recovery from Recrystallization | ~88% |
Experimental Protocols
3.1. Laboratory Scale Synthesis of this compound
Materials:
-
1,2,4,5-Tetrafluoro-3-methoxybenzene (9.10 g, 50 mmol)
-
n-Butyllithium (2.5 M solution in hexanes, 22 mL, 55 mmol)
-
Dry ice (solid carbon dioxide), crushed
-
Anhydrous diethyl ether (100 mL)
-
2 M Hydrochloric acid
-
Toluene or Heptane/Ethyl Acetate for recrystallization
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble the three-neck flask and flame-dry it under a stream of nitrogen. Allow the flask to cool to room temperature under nitrogen.
-
Initial Charge: Charge the flask with 1,2,4,5-tetrafluoro-3-methoxybenzene (9.10 g, 50 mmol) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (22 mL, 55 mmol, 2.5 M in hexanes) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for an additional 1 hour.
-
Carboxylation: Carefully add crushed dry ice pellets to the reaction mixture in portions, ensuring the temperature does not rise above -60 °C. Continue adding dry ice until the exothermic reaction ceases.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Slowly add 2 M hydrochloric acid (50 mL) to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation of Crude Product: Remove the solvent under reduced pressure to obtain the crude this compound as a solid.
-
Purification: Recrystallize the crude product from hot toluene or a heptane/ethyl acetate mixture to afford pure this compound as a white crystalline solid.
3.2. Pilot Plant Scale-Up Synthesis (1 kg Scale)
Safety Precaution: This procedure should only be carried out by trained personnel in a facility equipped for handling large quantities of flammable and pyrophoric reagents.
Equipment:
-
10 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, a condenser, and an addition funnel.
-
Cooling system capable of maintaining -78 °C.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with 1,2,4,5-tetrafluoro-3-methoxybenzene (1.00 kg, 5.49 mol) and anhydrous methyl tert-butyl ether (MTBE) (10 L). MTBE is a less flammable alternative to diethyl ether for scale-up.
-
Cooling: Cool the reactor contents to -75 °C.
-
Lithiation: Slowly add n-butyllithium (2.42 L, 6.04 mol, 2.5 M in hexanes) via the addition funnel over 1-2 hours, maintaining the internal temperature between -70 and -78 °C.
-
Stirring: Stir the mixture at -75 °C for 1-2 hours after the addition is complete.
-
Carboxylation: Add crushed dry ice to the reactor in portions. The rate of addition should be controlled to maintain the temperature below -60 °C.
-
Warming and Quenching: Once the addition of dry ice is complete and the exotherm has subsided, allow the reactor to slowly warm to 20 °C. Slowly add 2 M hydrochloric acid (~5 L) to quench the reaction.
-
Work-up: Separate the organic layer. Extract the aqueous layer with MTBE (2 x 2 L). Combine the organic layers and wash with brine (2 L).
-
Isolation and Purification: Concentrate the organic phase under reduced pressure. Recrystallize the resulting solid from toluene to yield the final product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Application Notes and Protocols for Monitoring Reactions with 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. The protocols outlined below utilize common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to track reaction progress, identify key components, and ensure product purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties conferred by the tetrafluorinated phenyl ring and the methoxy group. Monitoring its reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the quality of the final product. This document focuses on the analytical techniques applicable to a representative amide coupling reaction between this compound and benzylamine to form N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide.
Analytical Techniques for Reaction Monitoring
A suite of analytical techniques can be employed for real-time or quasi-real-time monitoring of reactions with this compound. The choice of technique will depend on the specific reaction, the available instrumentation, and the desired level of detail.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the consumption of starting materials and the formation of products over time. UV detection is commonly used for aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture. 1H and 19F NMR are particularly useful for tracking the conversion of this compound.
-
Mass Spectrometry (MS): Used for the identification of reactants, products, and any intermediates or byproducts by determining their mass-to-charge ratio. It can be coupled with HPLC (LC-MS) for enhanced separation and identification.
Experimental Protocols
This section details the experimental protocols for monitoring the amide coupling reaction between this compound and benzylamine.
Amide Coupling Reaction
Reaction Scheme:
Materials:
-
This compound
-
Benzylamine
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA) as a base
-
Acetonitrile (ACN) as a solvent
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 eq) in acetonitrile.
-
Add COMU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using the analytical techniques described below.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture for analysis. Quench the aliquot with a small amount of water to stop the reaction before analysis.
HPLC Monitoring Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % B |
| 0.0 | 30 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 5 µL
Sample Preparation:
Dilute the quenched reaction aliquot with the initial mobile phase composition (30% B).
Expected Observations:
The retention time of the more polar this compound will be shorter than that of the less polar product, N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide. By integrating the peak areas at each time point, the percentage conversion can be calculated.
NMR Spectroscopy Monitoring Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
Procedure:
-
Prepare an initial NMR sample of the starting materials in the chosen deuterated solvent.
-
After initiating the reaction, take aliquots at desired time intervals.
-
Quench the reaction in the aliquot and prepare the NMR sample by dissolving the residue in the deuterated solvent.
-
Acquire 1H and 19F NMR spectra.
Expected Observations:
-
1H NMR: Disappearance of the carboxylic acid proton of the starting material and the appearance of new signals corresponding to the amide proton and the benzylic protons of the product.
-
19F NMR: A shift in the fluorine signals upon conversion of the carboxylic acid to the amide.
LC-MS Monitoring Protocol
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same HPLC method as described in section 3.2.
MS Conditions:
-
Ionization Mode: Negative ESI for the starting material (to deprotonate the carboxylic acid) and Positive ESI for the product.
-
Mass Range: m/z 100-500
Expected Observations:
The mass spectrometer will detect the molecular ions of the starting material and the product at their respective mass-to-charge ratios, confirming their presence in the reaction mixture.
Data Presentation
The following tables summarize the expected quantitative data for the starting material and the product of the amide coupling reaction.
Table 1: HPLC and MS Data
| Compound | Expected Retention Time (min) | [M-H]- (m/z) | [M+H]+ (m/z) |
| This compound | ~ 5.8 | 223.0 | - |
| N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide | ~ 8.2 | - | 314.1 |
Table 2: NMR Spectroscopic Data (Expected Chemical Shifts in ppm)
| Compound | 1H NMR (CDCl3) | 19F NMR (CDCl3) |
| This compound | ~4.1 (s, 3H, -OCH3), ~11.5 (br s, 1H, -COOH) | ~ -140 (m, 2F), ~ -155 (m, 2F) |
| N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide | ~4.0 (s, 3H, -OCH3), ~4.6 (d, 2H, -CH2-), ~6.5 (br t, 1H, -NH-), ~7.3-7.4 (m, 5H, Ar-H) | ~ -142 (m, 2F), ~ -157 (m, 2F) |
Visualizations
Workflow for Reaction Monitoring
Caption: Workflow for monitoring the amide coupling reaction.
Logical Relationship of Analytical Data
Caption: Relationship between compounds and analytical data.
Application Notes and Protocols for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. Adherence to these protocols is crucial to ensure personal safety and maintain the integrity of the compound for research and development purposes.
Compound Data
Summarized below are the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₄F₄O₃[1][2][3] |
| Molecular Weight | 224.11 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder or solid[1] |
| Melting Point | 123-125 °C[1] |
| Solubility | Soluble in some organic solvents like ethers and alcohols.[4] |
| CAS Number | 3153-01-3[3] |
Experimental Protocols
2.1. Personal Protective Equipment (PPE)
Due to the irritant nature of similar fluorinated benzoic acids, a comprehensive PPE policy is mandatory.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[5] | To protect against accidental splashes and fine dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5][6] | To prevent skin contact and irritation.[6] Gloves should be inspected for tears before use.[5] |
| Body Protection | A lab coat or chemical-resistant apron must be worn.[5] | To protect against skin contact.[5] |
| Respiratory Protection | A properly fitted NIOSH-approved respirator or a dust mask (type N95) should be used if dust is generated or when working outside a fume hood.[5][6] | To prevent respiratory tract irritation from dust inhalation.[5][6] |
2.2. Engineering Controls
| Control | Specification |
| Ventilation | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] |
| Safety Equipment | Eyewash stations and safety showers must be readily accessible in the immediate work area.[6] |
2.3. Handling and Storage Protocol
This protocol outlines the standard operating procedure for handling and storing this compound.
2.3.1. Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.
-
Store the unopened container in a designated, secure area away from incompatible materials.
2.3.2. Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[7]
2.3.3. Weighing and Aliquoting
-
Perform all weighing and aliquoting operations within a chemical fume hood to minimize inhalation exposure.[5]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Close the container tightly immediately after use.
2.4. Spill Response Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
2.4.1. Minor Spill (Solid)
-
Alert Personnel: Immediately alert others in the vicinity.[7]
-
Evacuate: If necessary, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7]
-
Containment: Prevent the spread of the spill. For a dry spill, carefully sweep up the material, avoiding dust generation.[6][7]
-
Collection: Place the swept-up material into a suitable, clearly labeled, and sealed container for disposal.[6][7]
-
Decontamination: Clean the spill area thoroughly with soap and water.[10]
-
Waste Disposal: Treat all contaminated materials and cleaning supplies as hazardous waste.[6]
2.4.2. Major Spill
-
Evacuate: Evacuate all personnel from the area immediately.[10]
-
Notify Emergency Services: Contact your institution's emergency services or hazardous materials response team.[10][11]
-
Provide Information: Be prepared to provide the location of the spill, the name of the chemical, and the approximate amount spilled.[10]
2.5. Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste containing the compound in a designated, chemically resistant, and leak-proof container with a secure lid.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the name of the chemical.
-
Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[7] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not let the product enter drains.[7]
Visualizations
The following diagrams illustrate key workflows for handling this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Spill Response Protocol.
References
- 1. This compound (3153-01-3) for sale [vulcanchem.com]
- 2. Buy this compound | 3153-01-3 [smolecule.com]
- 3. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. cws.auburn.edu [cws.auburn.edu]
Application Notes and Protocols for Safe Handling of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical safety precautions, handling protocols, and toxicological considerations necessary for working with fluorinated aromatic compounds. Due to their unique chemical properties, these compounds require stringent safety measures to minimize risks of exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Fluorination can dramatically alter the physical, chemical, and biological properties of aromatic compounds compared to their non-fluorinated analogs.[1] Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can be persistent in the environment or exhibit metabolic toxicity.[1] A thorough risk assessment must be conducted before handling any fluorinated aromatic compound.[2] This involves reviewing the Safety Data Sheet (SDS), understanding the specific hazards, and implementing appropriate control measures.[3]
Toxicological Hazards
The toxicity of fluorinated aromatic compounds can vary significantly. Some may be more or less toxic than their hydrocarbon counterparts. A primary toxicological concern is the metabolic activation of these compounds. Metabolism, often mediated by Cytochrome P450 (CYP) enzymes, can lead to the formation of toxic byproducts.[4][5]
One of the most well-documented mechanisms of toxicity is the metabolic conversion of certain fluorinated compounds to fluoroacetate.[6][7] Fluoroacetate is then converted to fluorocitrate, which inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle.[6][7] This disruption of cellular respiration can be lethal.[6] The oral lethal dose (LD50) of fluoroacetate in humans is estimated to be 2-10 mg/kg.[8][9]
Quantitative Data on Select Fluorinated Aromatic Compounds
For effective risk assessment, it is crucial to have access to quantitative data on the physical and toxicological properties of the compounds being handled. The following tables summarize available data for a selection of common fluorinated aromatic compounds.
Table 1: Physical Properties of Selected Fluorinated Aromatic Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Fluorobenzene | 462-06-6 | C₆H₅F | 96.10 | 84-85[10] | -44[10] |
| 1,2-Difluorobenzene | 367-11-3 | C₆H₄F₂ | 114.09 | 91-92 | -34 |
| 1,3-Difluorobenzene | 372-18-9 | C₆H₄F₂ | 114.09 | 82-83 | -59 |
| 1,4-Difluorobenzene | 540-36-3 | C₆H₄F₂ | 114.09 | 88-89 | -13 |
| Hexafluorobenzene | 392-56-3 | C₆F₆ | 186.06 | 80-82 | 5.3 |
Table 2: Toxicological Data for Selected Fluorinated Aromatic Compounds and Metabolites
| Compound Name | CAS Number | Exposure Route | Organism | LD50/LC50 | Key Hazards |
| Fluorobenzene | 462-06-6 | Oral | Rat | 4399 mg/kg[11] | Severe eye irritation[11] |
| Fluorobenzene | 462-06-6 | Inhalation | Rat | 26,908 mg/L[11] | Respiratory irritation |
| Sodium Fluoroacetate | 62-74-8 | Oral | Human | 2-10 mg/kg (est.)[8][9] | Highly toxic, disrupts Krebs cycle[6][9] |
| Selectfluor® | 140681-55-6 | Oral | Rat | > 350 mg/kg[2] | Harmful if swallowed, causes serious eye damage[2] |
| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | - | - | Data not readily available | Causes skin and serious eye irritation[2] |
Table 3: Occupational Exposure Limits
| Substance | Basis | TWA | STEL |
| Fluorine | OSHA PEL | 0.1 ppm[12] | - |
| Fluorine | ACGIH TLV | 1 ppm[12] | 2 ppm[12] |
| Fluorides (as F) | OSHA PEL | 2.5 mg/m³[13] | - |
| Fluorides (as F) | ACGIH TLV | 2.5 mg/m³[14] | - |
TWA (Time-Weighted Average) is the average exposure over a nominal eight-hour workday.[15] STEL (Short-Term Exposure Limit) is the average exposure over a 15-30 minute period of maximum exposure during a single work shift.[15][16] PELs (Permissible Exposure Limits) are legally enforceable limits set by OSHA.[16] TLVs (Threshold Limit Values) are guidelines recommended by the ACGIH.[15]
Experimental Protocols
Adherence to detailed and well-documented experimental protocols is paramount for ensuring safety.
Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general procedure for a common reaction used to synthesize fluorinated aromatic compounds.
Materials:
-
Aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)
-
Nucleophile (e.g., dimethylamine)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Base (e.g., potassium hydroxide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation:
-
Thoroughly review the SDS for all reagents.[3]
-
Ensure a chemical fume hood is operational and the workspace is clear of clutter.[3]
-
Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
-
-
Reaction Setup:
-
Reaction:
-
Slowly add the aryl halide to the reaction mixture.[17]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[18]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[18]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using an appropriate technique, such as flash column chromatography.[18]
-
-
Waste Disposal:
Protocol for Purification by Column Chromatography
Safety Precautions:
-
Perform all steps in a fume hood to avoid inhalation of solvent vapors.[19]
-
Wear appropriate PPE, including safety glasses, lab coat, and solvent-resistant gloves.[19]
-
Ensure there are no ignition sources nearby if using flammable solvents.
Procedure:
-
Slurry Preparation:
-
In a beaker, add the stationary phase (e.g., silica gel) to the chosen eluent.
-
Stir to create a homogeneous slurry.
-
-
Column Packing:
-
Secure a chromatography column in a vertical position.
-
Pour the slurry into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude fluorinated aromatic compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the separation of compounds using TLC.
-
-
Fraction Collection and Analysis:
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Waste Disposal:
-
Dispose of the used silica gel and excess solvents as hazardous waste in properly labeled containers.
-
Protocol for Sample Preparation for GC-MS Analysis
Safety Precautions:
-
Handle all solvents and samples in a fume hood.
-
Wear appropriate PPE.
-
Avoid using plastic vials or parafilm, as these can introduce contaminants.[20]
Procedure:
-
Sample Dissolution:
-
Filtration/Centrifugation:
-
If the sample contains particulates, filter it through a 0.22 µm filter or centrifuge to remove solids.[21]
-
-
Vial Transfer:
-
Transfer the prepared sample to a glass autosampler vial.[22]
-
-
Analysis:
-
Place the vial in the GC-MS autosampler for analysis.
-
-
Waste Disposal:
-
Dispose of any remaining sample and used vials as hazardous waste.
-
Visualizations
Signaling Pathway of Fluoroacetate Toxicity
The following diagram illustrates the metabolic activation of fluoroacetate and its subsequent inhibition of the Krebs cycle.
Caption: Metabolic pathway of fluoroacetate toxicity.
Experimental Workflow for Safe Handling of Fluorinated Aromatic Compounds
This diagram outlines a logical workflow for safely conducting experiments with these materials.
Caption: Generalized safe experimental workflow.
Logical Relationship for Emergency Spill Response
This diagram details the decision-making process in the event of a chemical spill.
References
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 1988 OSHA PEL Project - Fluorine | NIOSH | CDC [cdc.gov]
- 13. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
- 14. FLUORIDES - ACGIH [acgih.org]
- 15. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tutorchase.com [tutorchase.com]
- 20. uoguelph.ca [uoguelph.ca]
- 21. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 22. Sample preparation GC-MS [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include pentafluorobenzoic acid or 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. The synthesis from pentafluorobenzoic acid typically involves a nucleophilic aromatic substitution of the para-fluorine atom with a methoxy group, often followed by hydrolysis if the reaction is performed on the methyl ester. Alternatively, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid can be methylated to yield the final product.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include achieving selective substitution at the C4 position of the highly fluorinated ring, avoiding side reactions such as incomplete hydrolysis or ether cleavage, and purification of the final product from structurally similar impurities. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the carboxylic acid group.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress by observing the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and the formation of any side products. For structural confirmation, techniques like NMR and Mass Spectrometry are essential.
Q4: What are the recommended safety precautions when handling fluorinated reagents and intermediates?
A4: Fluorinated compounds and the reagents used in their synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reagents may be corrosive or toxic, so it is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
Problem 1: Low yield in the conversion of Pentafluorobenzoic Acid to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Increase the reaction time or temperature. - Ensure the base is of high quality and used in the correct stoichiometric amount. - Check the efficiency of the phase transfer catalyst if one is used.[1] |
| Side reactions | - Optimize the reaction temperature; excessively high temperatures can lead to decomposition or unwanted side reactions. - Use a milder base if harsh conditions are causing degradation. |
| Inefficient extraction | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during workup to fully protonate the carboxylic acid for efficient extraction into an organic solvent. - Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate. |
Problem 2: Incomplete methylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
| Potential Cause | Recommended Solution |
| Inactive methylating agent | - Use a fresh bottle of the methylating agent (e.g., dimethyl sulfate, methyl iodide). - Consider using a more reactive methylating agent, but be mindful of safety precautions. |
| Insufficient base | - Ensure at least two equivalents of a suitable base (e.g., K2CO3, NaH) are used to deprotonate both the carboxylic acid and the hydroxyl group. |
| Steric hindrance | - While less common for a methoxy group, prolonged reaction times or slightly elevated temperatures might be necessary to overcome any steric hindrance from the ortho-fluorine atoms. |
Problem 3: Incomplete hydrolysis of Methyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate
| Potential Cause | Recommended Solution |
| Insufficient hydrolyzing agent | - Increase the equivalents of the base (e.g., NaOH, KOH) or acid used for hydrolysis. |
| Short reaction time or low temperature | - The electron-withdrawing fluorine atoms can affect the reactivity of the ester. Increase the reaction time or temperature to ensure complete hydrolysis.[2] |
| Precipitation of the carboxylate salt | - If the sodium or potassium salt of the carboxylic acid precipitates from the reaction mixture, add more solvent (e.g., water or a co-solvent like methanol or THF) to maintain a homogeneous solution. |
Problem 4: Difficulty in purifying the final product
| Potential Cause | Recommended Solution |
| Presence of starting material | - If the starting material is less polar, flash column chromatography can be effective. - If the starting material is an acid, consider a biphasic extraction where the product can be selectively extracted. |
| Formation of isomeric impurities | - Recrystallization from a suitable solvent system is often the most effective method for removing isomeric impurities. |
| Residual solvent | - Dry the final product under high vacuum for an extended period to remove any residual solvent. |
Data Presentation
Table 1: Illustrative Reaction Conditions for the Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid from Pentafluorobenzoic Acid.
| Parameter | Condition A | Condition B | Condition C |
| Base | NaOH | KOH | K2CO3 |
| Solvent | Water | Dioxane/Water | DMF |
| Temperature | 100°C | 120°C | 90°C |
| Reaction Time | 6 hours | 4 hours | 8 hours |
| Yield | ~75% | ~85% | ~70% |
Note: The data in this table is illustrative and based on typical conditions for nucleophilic aromatic substitution on polyfluorinated rings. Actual yields may vary.
Experimental Protocols
Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid from Pentafluorobenzoic Acid
This protocol is adapted from a similar synthesis described in the literature.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentafluorobenzoic acid (1 equivalent) in water.
-
Addition of Reagents: Add a suitable inorganic base such as sodium hydroxide (2-3 equivalents) and a phase transfer catalyst like benzyltriethylammonium chloride (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the solution to a pH below 2 using a mineral acid (e.g., HCl).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization.
Protocol 2: Methylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent like anhydrous acetone or DMF.
-
Addition of Base: Add a base such as potassium carbonate (2.5 equivalents).
-
Addition of Methylating Agent: Add a methylating agent like dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 4-8 hours, monitoring by TLC.
-
Workup: After the reaction is complete, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization to yield this compound.
Protocol 3: Hydrolysis of Methyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate
This protocol is a general procedure for ester hydrolysis.[2]
-
Reaction Setup: Dissolve Methyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate (1 equivalent) in a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2-4 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water and acidify with concentrated HCl to a pH below 2.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
Mandatory Visualization
References
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid (TFMA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to synthesize this highly functionalized fluorinated building block. TFMA is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers due to the unique properties conferred by its tetrafluorinated ring and methoxy group.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.
Section 1: Understanding the Core Synthesis Pathway
The most reliable and commonly employed route to this compound involves a two-step process starting from methyl pentafluorobenzoate. This pathway is favored due to the high regioselectivity of the key nucleophilic aromatic substitution (SNAr) step and the straightforward nature of the subsequent hydrolysis.
The overall transformation leverages fundamental principles of organic chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the five fluorine atoms and the carboxylate group makes the aromatic ring highly susceptible to nucleophilic attack. The fluorine atom at the para position (C4) is the most activated site for substitution due to resonance stabilization of the Meisenheimer intermediate.[3] Sodium methoxide serves as the nucleophile, selectively displacing the para-fluorine atom.[4]
-
Saponification: The methyl ester is then hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by an acidic workup.[5]
Caption: Common synthetic route for this compound.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
FAQs on Starting Materials & Reagents
Q1: Is it better to start with pentafluorobenzoic acid or its methyl ester?
A1: While both are viable starting points, beginning with methyl pentafluorobenzoate is often more efficient. If you start with the acid, you must first perform a quantitative esterification. Any residual acid will be deprotonated by the sodium methoxide in the subsequent SNAr step, consuming the reagent and complicating the reaction. Purchasing the methyl ester directly eliminates this initial step and a potential source of side reactions.
Q2: My sodium methoxide (NaOMe) seems old or unreactive, leading to a stalled reaction. What should I do?
A2: Sodium methoxide is highly hygroscopic and will readily react with moisture in the air to form methanol and sodium hydroxide. This degradation significantly reduces its nucleophilicity.
-
Purity Check: Use freshly opened NaOMe from a reputable supplier. If you suspect the quality of your reagent, it is best to purchase a new bottle.
-
Use Anhydrous Solvents: Ensure your methanol is anhydrous. The presence of water will consume the NaOMe.
-
Inert Atmosphere: Handle NaOMe under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. For critical small-scale reactions, you can generate fresh NaOMe by carefully reacting sodium metal with anhydrous methanol, but this requires extreme caution.
Troubleshooting the SNAr (Methoxylation) Reaction
Q3: My SNAr reaction shows low conversion to the desired methoxy-substituted product. How can I drive it to completion?
A3: Low conversion is a common issue often related to reaction conditions or reagent stoichiometry.
-
Reagent Stoichiometry: Ensure you are using a slight excess of sodium methoxide (typically 1.1 to 1.2 equivalents). This helps to drive the reaction to completion.
-
Temperature Control: The reaction is typically run at the reflux temperature of methanol. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Insufficient temperature will slow the reaction rate considerably.
-
Reaction Time: While the reaction is often complete within a few hours, you should monitor its progress using an appropriate technique (TLC, GC-MS, or ¹⁹F NMR). If the reaction has stalled, extending the reflux time may help.
-
Solvent: Anhydrous methanol is the standard solvent as it is the source of the conjugate acid for the displaced fluoride and solvates the methoxide ion. Using other solvents is not recommended.
Q4: I'm observing side products in my methoxylation step. What are they and how can I avoid them?
A4: The primary side product is typically the result of saponification of the methyl ester if there is water in the reaction mixture. This forms the sodium salt of pentafluorobenzoic acid, which is unreactive towards methoxide.
-
Cause: Contamination of sodium methoxide or methanol with water.
-
Prevention: The most critical preventative measure is the strict use of anhydrous reagents and solvents, as detailed in Q2.
-
Identification: The unwanted pentafluorobenzoic acid can be identified by LC-MS or by extracting a sample of the reaction mixture, acidifying it, and analyzing by GC-MS.
Troubleshooting the Hydrolysis (Saponification) Step
Q5: The hydrolysis of my methyl ester is incomplete, leaving starting material in my final product. What can I do?
A5: Incomplete hydrolysis is usually a matter of insufficient base, time, or temperature.
-
Increase Base: Use a significant excess of base, typically 2 to 4 equivalents of NaOH or KOH.[6]
-
Increase Temperature: Heating the reaction mixture to reflux is standard practice and ensures a sufficient reaction rate.[5]
-
Co-Solvent: Using a mixture of water and methanol as the solvent system improves the solubility of the organic ester in the aqueous base, leading to a more efficient reaction.[5][6]
-
Extend Reaction Time: Monitor the reaction by TLC until all the starting ester has been consumed.
Q6: My final product yield is low after the acidic workup. Where could it be going?
A6: Product loss during workup and purification is common.
-
Incomplete Precipitation: After hydrolysis, the product exists as a water-soluble sodium salt. You must lower the pH sufficiently to protonate the carboxylate and cause the free acid to precipitate. Aim for a pH of 1-2 by adding a strong acid like HCl. Check the pH with indicator paper.
-
Washing: Wash the filtered solid with a small amount of cold water. Using warm water or excessive amounts of water will dissolve some of your product.
-
Filtrate Extraction: The aqueous filtrate may still contain a significant amount of dissolved product. To recover this, extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), then dry, and evaporate the organic layer to recover the remaining product.
Troubleshooting Purification
Q7: My final product has a low melting point and appears discolored. What is the best way to purify it?
A7: Impurities can include unreacted starting material or byproducts. Discoloration may arise from trace impurities.[7]
-
Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Dissolve the crude product in the minimum amount of hot solvent, and then slowly add the anti-solvent (water) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.[8]
-
Activated Charcoal: If your product is colored, you can add a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. The charcoal will adsorb the colored impurities.[8]
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for synthesis.
Protocol 1: Synthesis of Methyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate
Caption: Workflow for the SNAr methoxylation step.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl pentafluorobenzoate (1.0 eq) and anhydrous methanol (approx. 5-10 mL per gram of ester).
-
Establish an inert atmosphere by flushing the system with nitrogen or argon.
-
Carefully add sodium methoxide (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) or GC-MS until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 2,3,5,6-tetrafluoro-4-methoxybenzoate, which can often be used in the next step without further purification.
Protocol 2: Hydrolysis to this compound
Step-by-Step Methodology:
-
Dissolve the crude methyl 2,3,5,6-tetrafluoro-4-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~1-2. A white precipitate will form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water.
-
Dry the solid product under vacuum to afford this compound. If necessary, recrystallize from a suitable solvent.
Table 1: Summary of Key Reaction Parameters and Optimization
| Parameter | Step | Standard Condition | Optimization/Troubleshooting | Rationale |
| NaOCH₃ Stoichiometry | SNAr | 1.1 equivalents | Increase to 1.2-1.3 eq for stubborn reactions. | Drives the equilibrium towards the product. |
| SNAr Temperature | SNAr | Reflux (~65°C) | Ensure steady reflux is maintained. | Reaction rate is temperature-dependent. |
| SNAr Solvent | SNAr | Anhydrous Methanol | Must be strictly anhydrous. | Prevents reagent quenching and side reactions. |
| NaOH Stoichiometry | Hydrolysis | 2.0-3.0 equivalents | Increase to 4.0 eq if hydrolysis is slow. | Ensures complete saponification of the ester.[6] |
| Hydrolysis Temp. | Hydrolysis | Reflux | Maintain reflux for 2-4 hours. | Accelerates the rate of the hydrolysis reaction.[5] |
| Workup pH | Hydrolysis | pH 1-2 | Check with pH paper; add acid until strongly acidic. | Ensures complete protonation and precipitation of the carboxylic acid. |
References
- 1. Buy this compound | 3153-01-3 [smolecule.com]
- 2. This compound (3153-01-3) for sale [vulcanchem.com]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Side reactions to avoid when using 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when using 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by two key structural features:
-
Electron-Deficient Aromatic Ring: The four electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid group, making it more reactive towards nucleophiles compared to non-fluorinated benzoic acids. This enhanced reactivity can be advantageous for reactions like amide bond formation and esterification.
-
Methoxy Group: The methoxy group at the 4-position is a potential site for an undesired side reaction, namely O-demethylation, under certain harsh conditions.
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most common potential side reactions are:
-
O-Demethylation: Cleavage of the methyl group from the methoxy ether to form 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid. This is typically promoted by strong acids or bases at elevated temperatures.
-
Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient tetrafluorophenyl ring is susceptible to attack by strong nucleophiles. This can lead to the displacement of one of the fluorine atoms, most likely at the positions ortho or para to the activating carboxylic acid group.
-
Sluggish Amide Coupling: Due to the electron-withdrawing nature of the fluorinated ring, the resulting carboxylate can be a poor nucleophile, leading to slow or incomplete amide coupling reactions with certain amines, especially those that are sterically hindered or electron-deficient.
Q3: How can I minimize the risk of O-demethylation?
A3: To minimize O-demethylation, it is crucial to avoid harsh acidic or basic conditions, especially at elevated temperatures. When performing reactions that require acidic or basic reagents, opt for milder conditions and shorter reaction times. Monitoring the reaction progress closely by techniques like LC-MS can help detect the formation of the demethylated byproduct early on.
Q4: Under what conditions is nucleophilic aromatic substitution a concern?
A4: Nucleophilic aromatic substitution (SNAr) becomes a concern when using strong nucleophiles, such as primary or secondary amines, in combination with high temperatures and/or strong bases. The rate of this side reaction is influenced by the nucleophilicity of the amine and the reaction conditions. To mitigate this, use the mildest possible reaction conditions and consider protecting the amine if it is particularly reactive.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of starting materials | 1. Insufficient activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Steric hindrance. | 1. Optimize Coupling Reagent: Use a more potent coupling reagent. For electron-deficient carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard carbodiimides like EDC.[1][2]2. Increase Amine Equivalents: Use a slight excess of the amine (1.1-1.5 equivalents).3. Elevate Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to overcome activation barriers, but monitor for side reactions.4. Solvent Choice: Ensure the use of a dry, polar aprotic solvent like DMF or NMP to facilitate the reaction. |
| Formation of unknown byproducts | 1. Side reaction of the coupling reagent.2. Decomposition of starting materials or product. | 1. Check Reagent Purity: Ensure the coupling reagent and other reactants are of high purity.2. Control Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further side reactions.3. Purification: Utilize column chromatography to separate the desired product from impurities. |
Issue 2: Presence of an Impurity with a Mass Corresponding to the Demethylated Product
| Symptom | Possible Cause | Troubleshooting Steps |
| A peak corresponding to the mass of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid is observed in the crude reaction mixture. | O-demethylation of the methoxy group. | 1. Avoid Strong Acids/Bases: If possible, use coupling reagents and conditions that do not require strong acids or bases.2. Lower Reaction Temperature: High temperatures can promote demethylation. Conduct the reaction at the lowest effective temperature.3. Reduce Reaction Time: Prolonged exposure to even mild acidic or basic conditions can lead to demethylation. Monitor the reaction closely and work it up promptly upon completion.4. Alternative Reagents: Consider using milder activating agents. For instance, in esterifications, avoid strong acid catalysis like concentrated sulfuric acid in favor of milder methods if demethylation is observed. |
Issue 3: Formation of a Product with an Unexpected Molecular Weight (Potential SNAr)
| Symptom | Possible Cause | Troubleshooting Steps |
| A major byproduct is observed with a mass corresponding to the addition of the amine nucleophile to the aromatic ring and loss of a fluorine atom. | Nucleophilic aromatic substitution (SNAr). | 1. Use Milder Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases.2. Lower Reaction Temperature: SNAr is often accelerated by heat. Running the reaction at room temperature or below can significantly reduce this side reaction.3. Protect the Nucleophile: If the nucleophile is highly reactive, consider using a protecting group to moderate its reactivity.4. Change the Order of Addition: Adding the coupling reagent to a mixture of the carboxylic acid and the amine can sometimes minimize side reactions. |
Experimental Protocols
Key Experiment: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Visualizations
Caption: Amide coupling experimental workflow.
Caption: Potential reaction pathways.
References
Troubleshooting incomplete protein cleavage with 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
This guide provides troubleshooting advice and frequently asked questions regarding protein cleavage.
Important Note on 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
Initial research indicates that this compound is not a reagent commonly used for protein cleavage. It is more frequently utilized as a building block in organic synthesis, particularly for creating complex molecules in materials science and pharmaceutical development.
It is possible that this chemical was intended for a different application, or that a different reagent was intended for your protein cleavage experiment. This guide will therefore focus on a widely used chemical cleavage method: Cyanogen Bromide (CNBr) cleavage , which specifically cleaves the peptide bond at the C-terminus of methionine residues. The troubleshooting principles discussed here may also be applicable to other chemical cleavage methods.
FAQs: Cyanogen Bromide (CNBr) Cleavage
Q1: What is the mechanism of CNBr cleavage?
Cyanogen bromide reacts with the sulfur atom in the side chain of methionine. This reaction leads to the cyclization of the methionine residue into an iminolactone, which is unstable and hydrolyzes, resulting in the cleavage of the adjacent peptide bond on the C-terminal side.
Q2: Why is my protein not being cleaved by CNBr?
Several factors can lead to incomplete or no cleavage:
-
Oxidized Methionine: The sulfur atom in methionine can be oxidized to a sulfoxide or sulfone. CNBr cannot react with oxidized methionine residues.
-
Incorrect Reagent Concentration: The concentration of CNBr must be sufficient to achieve cleavage. A significant excess is typically used.
-
Inappropriate Reaction Solvent: The reaction is most commonly performed in acidic conditions, such as 70% formic acid or 6M guanidine-HCl in 0.2M HCl. The protein must be soluble and denatured in the chosen solvent.
-
Sub-optimal Temperature or Reaction Time: Cleavage reactions are typically run for 12-24 hours at room temperature in the dark. Deviations from these conditions can affect efficiency.
Q3: How can I prevent the oxidation of methionine residues?
It is crucial to work with fresh solutions and high-quality reagents. If you suspect your protein has oxidized methionine residues, you can try a pre-treatment step with a reducing agent like 2-mercaptoethanol or dithiothreitol (DTT) before the CNBr cleavage. However, be aware that residual reducing agents can react with CNBr and should be removed prior to cleavage.
Q4: I am observing non-specific cleavage. What could be the cause?
Non-specific cleavage is less common with CNBr but can occur under harsh acidic conditions for extended periods, leading to the hydrolysis of acid-labile peptide bonds (e.g., Asp-Pro). Consider reducing the reaction time or the concentration of the acid.
Troubleshooting Guide for Incomplete CNBr Cleavage
This guide will help you diagnose and resolve common issues encountered during the CNBr cleavage of proteins.
Initial Checks
-
Confirm the presence of methionine residues: Check the amino acid sequence of your protein to ensure it contains methionine residues at the expected cleavage sites.
-
Verify the quality of your reagents: Use high-purity CNBr and fresh, high-quality solvents. CNBr is sensitive to moisture and light.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for incomplete CNBr protein cleavage.
Quantitative Data Summary
The efficiency of CNBr cleavage can be influenced by several factors. The following table summarizes typical reaction conditions.
| Parameter | Recommended Range | Notes |
| Solvent | 70% (v/v) Formic Acid | Most common; effectively denatures most proteins. |
| 6M Guanidine-HCl in 0.2M HCl | Alternative for proteins that are not soluble in formic acid. | |
| CNBr Concentration | 50- to 100-fold molar excess over methionine | Ensures the reaction goes to completion. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can sometimes lead to aggregation. |
| Reaction Temperature | 20-25°C (Room Temperature) | Higher temperatures can increase non-specific acid hydrolysis. |
| Reaction Time | 12-24 hours | Longer times may be needed but can also increase side reactions. |
| Atmosphere | Nitrogen or Argon | Recommended to minimize oxidation of methionine. |
| Light Conditions | In the dark | CNBr is light-sensitive. |
Experimental Protocols
Standard Protocol for CNBr Cleavage in 70% Formic Acid
This protocol provides a general workflow for the chemical cleavage of a protein using cyanogen bromide.
Caption: General experimental workflow for CNBr-mediated protein cleavage.
Methodology:
-
Preparation: Start with a lyophilized protein sample to ensure it is free of water, which can interfere with the reaction.
-
Dissolution: In a chemical fume hood, dissolve the protein in 70% (v/v) aqueous formic acid to a final concentration of 1-10 mg/mL. To minimize oxidation, the solution can be purged with nitrogen or argon gas.
-
Addition of CNBr: Weigh out solid CNBr in a fume hood. Add a 50- to 100-fold molar excess of CNBr relative to the moles of methionine residues in your protein.
-
Reaction: Tightly cap the reaction vial, wrap it in aluminum foil to protect it from light, and let the reaction proceed for 12-24 hours at room temperature with gentle stirring.
-
Quenching and Removal of Reagents: After the incubation period, quench the reaction by diluting the mixture 10- to 20-fold with deionized water. Freeze the diluted sample and lyophilize it to remove the formic acid and volatile byproducts. Repeat the dilution and lyophilization step 2-3 times to ensure complete removal of the reagents.
-
Analysis: Resuspend the lyophilized peptide fragments in an appropriate buffer for downstream analysis by methods such as SDS-PAGE, reverse-phase HPLC, or mass spectrometry.
Optimizing reaction time for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid applications
Welcome to the technical support resource for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of working with this highly versatile, yet reactive, fluorinated building block. The unique electronic properties imparted by the tetrafluoro-substituted ring demand a nuanced approach to reaction optimization, where time is a critical variable that dictates not only yield but also purity.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during its application.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable intermediate and building block in several advanced applications.[2] Its primary uses include:
-
Pharmaceutical Synthesis: It serves as a precursor for active pharmaceutical ingredients (APIs). The dense fluorination enhances metabolic stability, bioactivity, and binding affinity by altering the electronic and lipophilic properties of the final molecule.[1][2]
-
Organic Synthesis: It is a key starting material for creating more complex polyfluorinated aromatic compounds through reactions like nucleophilic aromatic substitution (SNAr) or derivatization of the carboxylic acid group.[2]
-
Specialty Chemicals: It is employed in the synthesis of specialized polymers and agrochemicals where its unique properties are advantageous.[2]
-
Proteomics Research: It has been utilized as a cleavage agent for the specific modification of proteins at methionine residues, aiding in the study of protein structure and function.[2]
Q2: How does the tetrafluoro substitution pattern affect the reactivity and reaction time?
The four electron-withdrawing fluorine atoms significantly influence the molecule's reactivity in two key ways:
-
Activation of the Aromatic Ring: The fluorine atoms pull electron density from the benzene ring, making it highly electron-deficient. This dramatically accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions compared to non-fluorinated analogues.[1]
-
Increased Acidity: The inductive effect of the fluorine atoms increases the acidity of the carboxylic acid proton, which can affect its reactivity in coupling reactions.
This heightened reactivity means that reactions can often be completed in shorter times or under milder conditions. However, it also increases the risk of side reactions, such as thermal decarboxylation, if reaction times and temperatures are not carefully controlled.[3]
Q3: What are the most effective analytical techniques for monitoring reactions involving this compound?
Real-time or frequent reaction monitoring is crucial for optimization. The choice of technique depends on the specific reaction and available equipment:
-
Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring of the consumption of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can detect the formation of byproducts, making it ideal for precise optimization.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can track the disappearance of the starting material's methoxy signal and the appearance of new signals from the product. More powerfully, ¹⁹F NMR is highly sensitive to changes in the electronic environment of the fluorine atoms and can be an excellent tool for monitoring substitutions on the ring.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as the product of an unintended decarboxylation event.[7]
Troubleshooting Guide: Optimizing Reaction Time
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides a logical path to a solution.
Issue 1: Sluggish Amide Coupling and N-Acylurea Byproduct Formation
Question: "I am attempting an amide coupling between this compound and a primary amine using a carbodiimide (EDC). The reaction is extremely slow, and I am isolating a significant amount of an N-acylurea byproduct. How can I optimize the reaction time and improve the yield?"
Answer: This is a classic issue in amide bond formation. The problem stems from two sources: the formation of a non-reactive salt and the instability of the carbodiimide-activated intermediate.
Causality:
-
Salt Formation: A carboxylic acid and an amine can form a simple acid-base salt, which is generally unreactive towards amide formation under mild conditions.[8]
-
Intermediate Rearrangement: The O-acylisourea intermediate, formed when the carboxylic acid reacts with EDC, is highly reactive. If it does not react quickly with the amine, it can rearrange into a stable, undesired N-acylurea byproduct. This side reaction effectively consumes your activating agent and starting material.[8]
Troubleshooting Protocol:
-
Incorporate an Additive: The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or a similar agent to the reaction. HOBt intercepts the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement but still highly reactive towards the amine, significantly improving the yield of the desired amide and minimizing N-acylurea formation.[8]
-
Use a More Robust Coupling Reagent: For challenging couplings, consider switching from EDC/HOBt to a more potent phosphonium- or uronium-based reagent like HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)). These reagents often provide faster reaction times and higher yields.
-
Ensure Anhydrous Conditions: EDC and related coupling agents are sensitive to moisture. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate and quench the reaction.
-
Optimize Temperature: Start the reaction at 0 °C during the addition of the coupling agent to control the initial exothermic activation, then allow it to warm to room temperature. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction, but this must be balanced against the risk of side reactions. Monitor closely with TLC or HPLC.
Issue 2: Incomplete Nucleophilic Aromatic Substitution (SNAr) and Potential Decarboxylation
Question: "I am performing an SNAr reaction to replace one of the fluorine atoms with an oxygen nucleophile. The reaction seems to stop at ~60% conversion, even after 24 hours at 80 °C. I'm concerned that simply extending the reaction time or increasing the heat will cause degradation."
Answer: Your concern is valid. The high activation of the ring by four fluorine atoms makes this substrate susceptible to thermal decarboxylation, a common side reaction for electron-deficient benzoic acids at elevated temperatures.[3] The stalled reaction is likely due to suboptimal reaction conditions rather than insufficient time.
Causality: The rate and success of an SNAr reaction are highly dependent on the solvent, the base used to generate/assist the nucleophile, and the temperature.[9][10] The textbook mechanism often involves a two-step addition-elimination pathway via a Meisenheimer intermediate, though some SNAr reactions can be concerted.[11][12] In either case, stabilizing the charged intermediate and having a sufficiently potent nucleophile are key.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stalled SNAr reactions.
Optimization Table: For SNAr reactions, systematically varying the base and solvent is critical. Below are common starting points.
| Nucleophile Type | Recommended Base | Primary Solvent | Temp. Range (°C) | Typical Time (h) |
| Alcohols (ROH) | NaH, K₂CO₃ | THF, DMF | 25 - 100 | 4 - 24 |
| Phenols (ArOH) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 50 - 120 | 6 - 18 |
| Thiols (RSH) | K₂CO₃, Et₃N | DMF, DMSO | 25 - 80 | 2 - 12 |
| Amines (R₂NH) | K₂CO₃, DIPEA | DMF, NMP | 80 - 150 | 12 - 36 |
Actionable Advice:
-
Solvent Change: If your nucleophile or its salt has poor solubility in the current solvent, the reaction will be slow. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and accelerate the reaction.[10]
-
Base Strength: For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often necessary to fully deprotonate the alcohol and generate a potent nucleophile. Carbonate bases may not be sufficient.
-
Systematic Temperature Optimization: Run small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor them by HPLC at set time points (e.g., 2h, 6h, 12h). This will reveal the temperature at which the rate of product formation is maximized while the rate of decarboxylation byproduct formation remains minimal.
Experimental Protocols
Protocol 1: Optimized Amide Coupling via HATU Activation
This protocol describes a reliable method for coupling this compound with a generic primary amine, designed for high yield and minimal reaction time.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10 minutes.
-
Amine Addition: Add the primary amine (1.1 eq) followed by the slow, dropwise addition of DIPEA (3.0 eq).
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress every 30-60 minutes by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting acid is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or by recrystallization to yield the pure amide.
General Workflow for Optimizing Reaction Protocols
The key to success is an iterative, data-driven approach. Avoid simply running a reaction for an arbitrary length of time.
Caption: Iterative workflow for reaction time optimization.
References
- 1. This compound (3153-01-3) for sale [vulcanchem.com]
- 2. Buy this compound | 3153-01-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid and Its Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis and handling of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid and its derivatives. These highly fluorinated aromatic compounds are valuable building blocks in pharmaceutical and materials science, but their unique electronic properties can present specific hurdles in achieving high purity. This guide offers practical solutions and detailed experimental protocols to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives, providing potential causes and actionable solutions.
1. Recrystallization Challenges
| Problem | Potential Cause | Solution |
| Oiling out instead of crystallization | The solute's melting point is lower than the boiling point of the solvent, or the cooling rate is too rapid. Impurities can also depress the melting point. | - Select a solvent or solvent mixture with a lower boiling point. - Ensure a slow cooling process. Allow the solution to cool to room temperature before moving to an ice bath. - Add a slightly larger volume of solvent to avoid oversaturation. |
| Poor crystal yield | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | - Screen for alternative solvents where the compound has lower solubility at room temperature (e.g., heptane, cyclohexane). - Use a co-solvent system (e.g., ethanol/water, toluene/heptane) to decrease solubility upon cooling. - Reduce the volume of the solvent by evaporation before cooling. |
| Colored impurities in crystals | The crude product contains colored byproducts that co-crystallize. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a hot filtration step to remove insoluble impurities and the charcoal. |
| No crystal formation upon cooling | The solution is not supersaturated, or nucleation has not been initiated. | - Reduce the solvent volume by evaporation. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of the pure compound. |
2. Chromatographic Purification Challenges (HPLC)
| Problem | Potential Cause | Solution |
| Poor peak shape (tailing or fronting) | Secondary interactions with residual silanols on the stationary phase. Inappropriate mobile phase pH. Column overload. | - Use a high-purity, end-capped C18 column or a specialized fluorinated stationary phase (e.g., PFP, TDF). - Adjust the mobile phase pH to ensure the analyte is in a single ionic state (for acidic compounds, pH should be at least 2 units below the pKa). - Reduce the sample concentration or injection volume. |
| Inadequate separation of impurities | The mobile phase composition is not optimized for the specific impurities. The stationary phase does not provide sufficient selectivity. | - Perform a gradient optimization to improve resolution. - Screen different organic modifiers (e.g., acetonitrile vs. methanol). - Switch to a column with a different selectivity, such as a Pentafluorophenyl (PFP) column, which can offer unique interactions with fluorinated compounds.[1][2] |
| Irreproducible retention times | Inadequate column equilibration. Fluctuations in mobile phase composition or temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Use a column thermostat to maintain a consistent temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed. |
| High backpressure | Clogged column frit or tubing. Sample precipitation on the column. | - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. - Ensure the sample is fully dissolved in the mobile phase before injection. - If pressure remains high, reverse-flush the column (if permitted by the manufacturer). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. If synthesizing from 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid via O-methylation with a reagent like dimethyl sulfate, potential impurities include the starting material (incomplete reaction) and potentially over-methylated byproducts if other reactive sites are present. If the synthesis involves hydrolysis of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, incomplete hydrolysis can leave residual nitrile. When preparing derivatives like the acyl chloride, residual starting acid is a common impurity.
Q2: I am having trouble purifying an ester derivative of this compound. What should I consider?
A2: Ester derivatives are less polar than the parent carboxylic acid. This change in polarity will significantly affect their solubility and chromatographic behavior. For recrystallization, you may need to use less polar solvent systems, such as hexanes/ethyl acetate or toluene. In HPLC, you will likely need a mobile phase with a higher percentage of organic solvent to achieve elution from a reversed-phase column.
Q3: Can I use a standard C18 HPLC column for the purification of these fluorinated compounds?
A3: Yes, a standard C18 column can be effective, especially for initial purity assessments. However, for challenging separations involving structurally similar fluorinated impurities, specialized columns with fluorinated stationary phases, such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF) phases, can offer enhanced selectivity and improved peak shapes.[1][2] These columns leverage dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point is a classic indicator of impurities. The presence of even small amounts of impurities can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification by recrystallization or chromatography is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system may need to be determined empirically.
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. Toluene can also be a suitable single solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for the analytical HPLC of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) or PFP (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Visualizing Purification Workflows
General Purification Workflow
Caption: A general workflow for the purification of this compound and its derivatives.
Troubleshooting Logic for Recrystallization
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
How to minimize byproduct formation in fluorinated benzoic acid synthesis
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to minimizing byproduct formation during these synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to fluorinated benzoic acids, and what are their primary advantages and disadvantages?
A1: The most common methods for synthesizing fluorinated benzoic acids include the Balz-Schiemann reaction, the Halex process, oxidation of fluorinated precursors, and decarboxylative fluorination.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1] It is a versatile method applicable to a wide range of substrates. However, it can suffer from modest yields, the potential for explosive diazonium salt intermediates, and the formation of tar-like byproducts.[2][3]
-
Halex Process: This process involves a nucleophilic aromatic substitution (SNAr) where a chloro or bromo aromatic compound is displaced by a fluoride ion, typically from KF or CsF.[4] It is often used in industrial settings and is most effective for electron-deficient aromatic rings.[5] The reaction requires high temperatures and polar aprotic solvents.[5]
-
Oxidation of Fluorinated Precursors: This involves the oxidation of a methyl or aldehyde group on a fluorinated aromatic ring to a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid.[6] This method is straightforward but can be limited by the availability of the starting materials and the potential for incomplete oxidation or side reactions on the aromatic ring.[7]
-
Decarboxylative Fluorination: This newer method involves the replacement of a carboxylic acid group with a fluorine atom.[8] It can be achieved using various reagents, including silver catalysts or photoredox catalysis.[8] While offering novel pathways, this method can be sensitive to reaction conditions and may lead to proto-decarboxylation (loss of CO2 and replacement with hydrogen) as a side reaction.
Q2: What are the typical byproducts I might encounter during the synthesis of fluorinated benzoic acids?
A2: Byproduct formation is highly dependent on the chosen synthetic route. Common byproducts include:
-
Positional Isomers: In reactions involving substitutions on the aromatic ring, the formation of ortho, meta, and para isomers is possible and can be challenging to separate due to their similar physical properties.
-
Unreacted Starting Materials: Incomplete reactions can leave significant amounts of starting materials in the crude product.
-
Tar-like Byproducts: Particularly in the Balz-Schiemann reaction, the decomposition of diazonium salts can lead to the formation of complex, high-molecular-weight, colored impurities.[2]
-
Proto-decarboxylation Products: In decarboxylative fluorination, the desired fluorinated product can be accompanied by the corresponding arene where the carboxyl group is replaced by a hydrogen atom.
-
Over-oxidation or Incomplete Oxidation Products: In oxidation reactions, byproducts such as benzaldehydes (incomplete oxidation) or ring-opened products (over-oxidation) can be formed.[7]
-
Hydrolysis Products: In the Halex process, residual water can lead to the formation of hydroxybenzoic acids.
Q3: How can I effectively purify my crude fluorinated benzoic acid?
A3: The most common and effective method for purifying solid fluorinated benzoic acids is recrystallization.[9] The choice of solvent is crucial and should be guided by the principle that the desired compound is highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities are either very soluble or insoluble in the chosen solvent at all temperatures.[10] Common solvent systems include ethanol/water mixtures, hexane/acetone, and hexane/ethyl acetate.[11] For colored impurities, treatment with activated charcoal during recrystallization can be effective.[12] In cases where recrystallization is insufficient, particularly for separating isomers, techniques like column chromatography or preparative HPLC may be necessary.[13]
Troubleshooting Guides
This section provides troubleshooting for specific issues encountered during the synthesis of fluorinated benzoic acids.
Balz-Schiemann Reaction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Fluorinated Benzoic Acid | - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Suboptimal temperature for thermal decomposition. - Presence of water in the diazonium salt leading to phenol formation. | - Ensure complete dissolution of the amine and use a slight excess of sodium nitrite. Monitor for a positive starch-iodide test. - Maintain a low temperature (0-5 °C) during diazotization. - Optimize the decomposition temperature; it is substrate-dependent. - Thoroughly dry the isolated diazonium tetrafluoroborate salt before decomposition.[2] |
| Formation of Dark, Tar-like Byproducts | - Uncontrolled decomposition of the diazonium salt. - Side reactions of the highly reactive aryl cation intermediate. | - Ensure a steady and controlled heating rate during decomposition. - Consider performing the decomposition in a high-boiling inert solvent to better control the temperature.[3] - Continuous flow reactors can minimize the accumulation of unstable intermediates and improve safety and yield.[2] |
| Product is Contaminated with Phenolic Byproducts | - Presence of water during the decomposition of the diazonium salt. | - Ensure the diazonium salt is completely dry before heating. - Use anhydrous solvents for the decomposition step. |
Oxidation of Fluorotoluene/Fluorobenzaldehyde
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Oxidation (Starting Material Remains) | - Insufficient amount of oxidizing agent. - Reaction time is too short. - Reaction temperature is too low. | - Use a stoichiometric excess of the oxidizing agent (e.g., KMnO4). - Monitor the reaction by TLC or GC-MS to ensure completion. - Increase the reaction temperature or prolong the reaction time as needed. |
| Low Yield of Carboxylic Acid | - Over-oxidation leading to ring cleavage. - Side reactions on the aromatic ring. | - Carefully control the reaction temperature; avoid excessive heating. - Use a milder oxidizing agent if over-oxidation is a significant issue. |
| Formation of Benzaldehyde Byproduct | - Incomplete oxidation of the methyl group. | - Increase the amount of oxidizing agent and/or the reaction time. |
Decarboxylative Fluorination
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Formation of Proto-decarboxylation Byproduct (e.g., Fluorobenzene) | - Inefficient trapping of the aryl radical by the fluorine source. - Presence of a hydrogen atom source. | - Optimize the concentration and type of fluorine source. - Ensure anhydrous reaction conditions. - The choice of catalyst and ligands can significantly influence the selectivity. |
| Low Conversion of Starting Material | - Inefficient catalyst activity. - Suboptimal reaction conditions (temperature, light source for photoredox). | - Screen different catalysts and ligands. - Ensure the purity of the catalyst. - Optimize the reaction temperature and, for photochemical reactions, the wavelength and intensity of the light source. |
Quantitative Data Summary
The following tables summarize how different reaction parameters can affect the yield and purity of fluorinated benzoic acids.
Table 1: Effect of Solvent on the Yield of 4-Fluoronitrobenzene in the Halex Reaction
| Solvent | Yield (%) |
| DMSO | >95 |
| DMF | ~80 |
| Sulfolane | ~75 |
| Data adapted from a comparative study on the Halex reaction.[5] |
Table 2: Influence of Reaction Conditions on the Yield of 4-Fluorobenzoic Acid via Balz-Schiemann Reaction
| Condition | Yield (%) | Notes |
| Thermal Decomposition (Solid) | 63-69 | Based on the ester of p-aminobenzoic acid.[6] |
| Continuous Flow Reactor | ~70 | Eliminates isolation of diazonium salts, improving safety.[2] |
Experimental Protocols
Protocol 1: Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Ethyl p-aminobenzoate
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Boric Acid
-
Hydrofluoric Acid (60%)
-
Potassium Hydroxide
-
Ethanol (95%)
-
Diethyl Ether
Procedure:
-
Diazotization: In a 5-L round-bottomed flask, a mixture of 165 g (1 mole) of ethyl p-aminobenzoate, 300 mL of water, and 204 mL of concentrated hydrochloric acid is warmed on a steam bath for one hour. The resulting paste is cooled to 0°C in an ice-salt bath. A solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimum amount of water is added slowly while keeping the temperature below 7°C.
-
Formation of Diazonium Fluoborate: In a separate paraffin-wax-coated beaker, 68 g (1.1 moles) of boric acid is dissolved in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C. The resulting fluoboric acid solution is cooled and added rapidly to the diazonium solution, maintaining a temperature below 10°C. The precipitated p-carbethoxybenzenediazonium fluoborate is stirred for 20-30 minutes, then filtered, washed with cold water, methyl alcohol, and ether, and dried.
-
Thermal Decomposition: The dried fluoborate is placed in a flask and heated gently. The decomposition is allowed to proceed spontaneously once initiated, with gentle heating as needed to complete the reaction.
-
Hydrolysis and Purification: The resulting ethyl p-fluorobenzoate is collected and refluxed for one hour with a solution of 56 g of potassium hydroxide in 80 mL of 95% ethanol and 120 mL of water. The hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The crude acid can be purified by recrystallization from hot water after dissolving it in a potassium carbonate solution and re-precipitating with hydrochloric acid.
Protocol 2: Synthesis of o-Chlorobenzoic Acid via Permanganate Oxidation of o-Chlorotoluene
This is a general procedure for the oxidation of an alkylbenzene.
Materials:
-
o-Chlorotoluene
-
Potassium Permanganate (KMnO4)
-
Sodium Bisulfite
-
Concentrated Hydrochloric Acid
Procedure:
-
Oxidation: In a round-bottomed flask, mix 3.0 g of KMnO4, 50 mL of water, and 2.0 mL of o-chlorotoluene. Heat the mixture to a gentle reflux for 1-2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
-
Workup: Cool the reaction mixture to room temperature. Add solid sodium bisulfite in small portions until the brown manganese dioxide dissolves.
-
Isolation: Cool the clear solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of about 2. The o-chlorobenzoic acid will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold water. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships to aid in understanding the processes for minimizing byproduct formation.
Caption: Workflow for the Balz-Schiemann synthesis of fluorinated benzoic acid.
Caption: Logical relationships in troubleshooting byproduct formation.
References
- 1. medium.com [medium.com]
- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. famu.edu [famu.edu]
- 13. s4science.at [s4science.at]
Technical Support Center: Improving Protein Cleavage Selectivity with 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid for improving the selectivity of protein cleavage. While detailed protocols are still emerging in peer-reviewed literature, this guide is based on available information and established principles of chemical protein cleavage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein cleavage?
A1: this compound is a highly fluorinated aromatic compound. In proteomics, it is utilized as a chemical cleavage agent for the specific modification and cleavage of proteins at methionine residues.[1][2] The unique electronic properties conferred by the fluorine atoms are thought to contribute to its specific interaction with proteins.[1]
Q2: What is the proposed mechanism of action for protein cleavage by this reagent?
A2: While a detailed mechanism is not yet fully elucidated in widely available literature, the cleavage at methionine residues suggests a mechanism analogous to that of cyanogen bromide (CNBr). The reagent likely modifies the sulfur atom of the methionine side chain, leading to the formation of an unstable intermediate that cyclizes and results in the cleavage of the peptide bond at the C-terminal side of the methionine residue.
Q3: What are the potential advantages of using this compound over other chemical cleavage reagents?
A3: The high degree of fluorination in this compound may offer several advantages, including:
-
Enhanced Selectivity: The specific chemical properties of the fluorinated ring may reduce non-specific reactions with other amino acid side chains, leading to cleaner cleavage products.
-
Milder Reaction Conditions: It may be effective under less harsh conditions than traditional reagents like CNBr, which often requires strong acids. This can help to preserve post-translational modifications and the integrity of the resulting peptides.
-
Improved Solubility: The methoxy group may improve the solubility of the reagent in reaction buffers.
Q4: What are the primary applications for selective protein cleavage at methionine residues?
A4: Cleavage at methionine, a relatively rare amino acid, typically generates a small number of large peptide fragments.[3] This is particularly useful for:
-
Protein sequencing and mapping: Generating large fragments simplifies the process of ordering peptides to determine the primary structure of a protein.
-
Structural and functional studies: Isolating specific domains of a protein for further analysis.
-
Mass spectrometry analysis: Reducing the complexity of protein digests for easier identification and characterization.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Cleavage | 1. Suboptimal Reagent Concentration: The molar excess of the cleavage reagent to methionine residues is too low. 2. Insufficient Incubation Time/Temperature: The reaction has not proceeded to completion. 3. Protein Conformation: Methionine residues are buried within the protein structure and inaccessible to the reagent. 4. Oxidized Methionine: Methionine sulfoxide is resistant to cleavage by many reagents. | 1. Optimize Reagent Concentration: Empirically determine the optimal molar excess of this compound. Start with a 10-fold molar excess and increase as needed. 2. Increase Incubation Time/Temperature: Extend the reaction time or moderately increase the temperature. Monitor the reaction at different time points to find the optimum. 3. Denature the Protein: Ensure the protein is fully denatured and reduced before adding the cleavage reagent. Use denaturants like 6 M guanidine-HCl or 8 M urea. 4. Reduce Methionine Sulfoxide: If methionine oxidation is suspected, consider a pre-reduction step. |
| Non-Specific Cleavage | 1. Harsh Reaction Conditions: High temperatures or prolonged incubation times can lead to non-specific hydrolysis of peptide bonds. 2. Side Reactions: The reagent may be reacting with other amino acid side chains (e.g., tryptophan, tyrosine) under the chosen conditions. | 1. Optimize Reaction Conditions: Use the mildest conditions that still provide efficient cleavage. Perform a time-course experiment to determine the shortest effective incubation time. 2. Add Scavengers: Include scavengers in the reaction mixture to protect sensitive amino acid residues. For example, phenol or cresol can be used to protect tyrosine. |
| Low Yield of Cleaved Peptides | 1. Incomplete Cleavage: As described above. 2. Peptide Precipitation: The resulting peptides may be insoluble in the reaction buffer. 3. Adsorption to Surfaces: Peptides can be lost due to non-specific binding to reaction tubes. | 1. See "Incomplete or No Cleavage" solutions. 2. Improve Solubility: Add organic solvents or detergents to the reaction buffer to maintain peptide solubility. 3. Use Low-Binding Tubes: Perform the reaction and subsequent steps in low-protein-binding microcentrifuge tubes. |
| Difficulty in Removing Excess Reagent | 1. Reagent Properties: The cleavage reagent and its byproducts may be difficult to separate from the peptide fragments. | 1. Dialysis or Desalting: Use a desalting column or dialysis with an appropriate molecular weight cutoff to separate the peptides from small molecule contaminants. 2. Reverse-Phase HPLC: Purify the peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC). |
Data Presentation
Table 1: Comparison of Common Chemical Protein Cleavage Reagents
| Reagent | Target Residue(s) | Typical Reaction Conditions | Cleavage Efficiency | Common Side Reactions |
| This compound | Methionine | To be determined empirically | To be determined empirically | To be determined empirically |
| Cyanogen Bromide (CNBr) | Methionine | 70% Formic Acid, 24h, RT | >90% | Oxidation of methionine, modification of tryptophan and tyrosine. |
| Hydroxylamine | Asparagine-Glycine | High pH (e.g., 9.0), 45°C, 2-4h | 50-80% | Can modify glutamine and asparagine. |
| Formic Acid | Aspartate-Proline | 10% Formic Acid, 37°C, 24-48h | 50-70% | Can cause non-specific hydrolysis. |
| BNPS-Skatole | Tryptophan | Acetic Acid, with scavengers, 24-48h | 15-60% | Oxidation of methionine, modification of tyrosine. |
Experimental Protocols
General Protocol for Chemical Cleavage of a Protein (to be adapted for this compound)
This protocol provides a general framework. The optimal conditions, including reagent concentration, buffer composition, temperature, and incubation time, must be determined empirically for each specific protein.
-
Protein Preparation:
-
Dissolve the purified protein in a denaturing buffer (e.g., 6 M guanidine-HCl or 8 M urea, 0.1 M Tris-HCl, pH 8.0) to a final concentration of 1-10 mg/mL.
-
If disulfide bonds are present, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37°C for 1-2 hours to ensure complete reduction and denaturation.
-
Remove the excess reducing agent by dialysis or using a desalting column equilibrated with the cleavage buffer.
-
-
Cleavage Reaction:
-
Adjust the pH of the protein solution as required for the cleavage chemistry.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Add the cleavage reagent to the protein solution to the desired final molar excess over methionine residues (e.g., start with a 10- to 50-fold molar excess).
-
If necessary, add scavengers to the reaction mixture to protect sensitive residues.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 4-24 hours). It is recommended to perform a time-course experiment to determine the optimal incubation period.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching agent or by significantly changing the pH (e.g., adding a strong acid like trifluoroacetic acid (TFA) to a final concentration of 0.1%).
-
Remove the excess cleavage reagent and byproducts by dialysis, gel filtration, or solid-phase extraction.
-
Lyophilize the resulting peptide fragments.
-
-
Analysis:
-
Resuspend the dried peptides in an appropriate buffer.
-
Analyze the cleavage products by SDS-PAGE to visualize the extent of cleavage.
-
Confirm the identity and purity of the fragments by RP-HPLC and mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for chemical protein cleavage.
Caption: Hypothesized mechanism for cleavage at methionine.
Caption: Troubleshooting workflow for incomplete cleavage.
References
Technical Support Center: Navigating Reactions with 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
Welcome to the dedicated technical support guide for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge encountered when working with this versatile fluorinated building block: its low solubility in many common organic solvents. As a crystalline solid with a melting point of 123-125°C and a molecular weight of 224.11 g/mol , its unique electronic properties, conferred by the electron-withdrawing fluorine atoms, also influence its solubility profile.[1]
This guide provides practical, field-proven insights and troubleshooting strategies to ensure your reactions proceed smoothly and efficiently. We will delve into the causality behind experimental choices, offering step-by-step protocols and data-driven recommendations to overcome solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The low solubility of this compound is a result of a combination of factors. The planar, rigid aromatic core can lead to strong crystal lattice energy, meaning a significant amount of energy is required to break down the crystal structure and dissolve the solid. While the molecule has polar functional groups (a carboxylic acid and a methoxy group), the four fluorine atoms create a highly electron-deficient (lipophilic) aromatic ring, which can limit its interaction with certain polar solvents.
Q2: I'm seeing my reaction stall or fail to initiate. Could this be due to solubility issues?
A2: Absolutely. Poor solubility is a frequent cause of reaction failure. If the acid is not sufficiently dissolved, its concentration in the solution will be too low for the reaction to proceed at a reasonable rate. This can manifest as incomplete conversion, slow reaction times, or a complete lack of product formation. It is crucial to ensure that at least a portion of your starting material is in solution for the reaction to begin.
Q3: What are the best starting points for solvent selection?
Troubleshooting Guide: Low Solubility in Reactions
This section provides a systematic approach to troubleshooting and overcoming solubility challenges.
Problem: The acid is not dissolving in my chosen reaction solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | Consult the Qualitative Solubility Table (Table 1) and consider switching to a more suitable solvent. Polar aprotic solvents like DMF, DMAc, or NMP are often effective. |
| Insufficient Solvent Volume | While it's generally desirable to run reactions at high concentrations, you may need to increase the solvent volume to achieve at least partial dissolution. |
| Low Temperature | Solubility is often temperature-dependent. Cautiously warming the mixture (if your reagents and products are stable at higher temperatures) can significantly improve solubility. |
Problem: The reaction is sluggish or incomplete, even with some dissolution.
| Possible Cause | Troubleshooting Steps |
| Low Concentration of Solubilized Reactant | Employ a co-solvent strategy (see Protocol 1). Adding a small amount of a high-polarity solvent like DMF or DMSO to a solvent like DCM or THF can create a more favorable solvent environment. |
| Heterogeneous Reaction Conditions | Some reactions can proceed even if the starting material is not fully dissolved, as the dissolved portion reacts and more solid dissolves to maintain equilibrium (Le Chatelier's principle). Ensure vigorous stirring to maximize the surface area of the solid and facilitate its dissolution. |
| Reagent Deactivation | In some cases, the undissolved solid can adsorb reagents or catalysts, preventing them from participating in the reaction. Consider converting the acid to a more soluble intermediate, such as its acid chloride (see Protocol 2). |
Data and Protocols
Qualitative Solubility Table
The following table provides a qualitative guide to the solubility of this compound in common organic solvents, based on chemical principles and data from analogous compounds. This should be used as a starting point for your own experimental validation.
| Solvent | Predicted Solubility | Comments |
| Polar Aprotic Solvents | ||
| N,N-Dimethylformamide (DMF) | Good | Often a good choice for amide couplings and other reactions. |
| Dimethyl Sulfoxide (DMSO) | Good | High polarity, but can be difficult to remove and may interfere with some reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Good | Similar to DMF, a good option for challenging solubility cases. |
| Acetonitrile (MeCN) | Moderate | May require heating to achieve sufficient concentration. |
| Ethereal Solvents | ||
| Tetrahydrofuran (THF) | Moderate to Low | Often used in organic synthesis, but may require a co-solvent. |
| Diethyl Ether (Et₂O) | Low | Generally not a good choice for dissolving this acid. |
| Chlorinated Solvents | ||
| Dichloromethane (DCM) | Low | Often requires a co-solvent for effective dissolution. |
| Chloroform (CHCl₃) | Low | Similar to DCM. |
| Alcohol Solvents | ||
| Methanol (MeOH) / Ethanol (EtOH) | Moderate | The acid can be deprotonated by the alcohol, which may affect subsequent reactions. |
| Non-polar Solvents | ||
| Toluene, Hexanes | Very Low | Not recommended for reactions requiring dissolution. |
Experimental Workflows and Protocols
Caption: A decision-making workflow for addressing solubility issues.
This protocol is suitable for the synthesis of amides when the starting acid has low solubility in common solvents like DCM or THF.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM to the flask to create a slurry.
-
Add a minimal amount of anhydrous DMF dropwise while stirring until the acid is fully dissolved. Note: Use the smallest volume of DMF necessary to achieve dissolution.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DCM and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Converting the carboxylic acid to the more reactive acid chloride can be an effective strategy, as the acid chloride may have better solubility and will react more readily.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Carefully add oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature. Caution: This reaction evolves gas (CO and CO₂). Ensure adequate ventilation in a fume hood.
-
Add one drop of anhydrous DMF as a catalyst. Vigorous gas evolution should be observed.
-
Stir the reaction mixture at room temperature until the gas evolution ceases and the solid has dissolved, indicating the formation of the acid chloride.
-
The solvent and excess oxalyl chloride can be carefully removed under reduced pressure. The resulting crude acid chloride can often be used in the next step without further purification.
Caption: A typical workflow for amide synthesis via an acid chloride intermediate.
References
Strategies for optimizing the reaction conditions of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
Q1: What is a common synthetic route to this compound?
A common and effective method is the methylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. This precursor is a perfluorinated para-hydroxybenzoic acid building block.[1] The methylation of the phenolic hydroxyl group yields the desired product.
Q2: I am observing low yields in my methylation reaction. What are the potential causes and how can I optimize the yield?
Low yields can stem from several factors. Incomplete deprotonation of the hydroxyl group, suboptimal reaction temperature, or insufficient reaction time can all contribute.
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Ensure a slight excess of a suitable base (e.g., sodium hydroxide or potassium carbonate) is used to fully deprotonate the phenolic hydroxyl group of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
-
Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to side reactions or decomposition of the product. It is advisable to start at a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress.
-
Reaction Time: Monitor the reaction using an appropriate analytical technique (e.g., TLC or LC-MS) to ensure it goes to completion. Insufficient reaction time will leave unreacted starting material.
-
Reagent Quality: Use high-purity starting materials and anhydrous solvents to avoid side reactions.
Q3: My final product is impure. What are the likely side products and how can I improve the purity?
Impurities can arise from unreacted starting material, over-methylation, or hydrolysis of the final product.
Common Impurities and Solutions:
-
Unreacted 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This is a common impurity if the methylation is incomplete. To address this, you can increase the amount of the methylating agent (e.g., dimethyl sulfate) and/or prolong the reaction time.
-
Esterification of the Carboxylic Acid: The carboxylic acid group can also be methylated to form the corresponding methyl ester, especially under acidic conditions or with certain methylating agents. Using a base and carefully controlling the reaction conditions can minimize this side reaction.
-
Hydrolysis: If the reaction workup involves harsh acidic or basic conditions for an extended period, the methoxy group could potentially be hydrolyzed back to a hydroxyl group. A neutral or mildly acidic workup is recommended.
Purification Strategy:
Recrystallization is an effective method for purifying the final product. A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective for benzoic acid derivatives.
Q4: How can I effectively purify the crude this compound by recrystallization?
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Recrystallization Troubleshooting:
-
No Crystal Formation: If no crystals form upon cooling, it's likely that too much solvent was used. The solution can be heated to evaporate some of the solvent and then allowed to cool again. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Oiling Out: If the product separates as an oil instead of crystals, the boiling point of the solvent may be higher than the melting point of the compound, or there may be a high concentration of impurities. Using a lower-boiling point solvent or a different solvent system can resolve this.
-
Low Recovery: To maximize recovery, ensure the solution is fully cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of cold solvent.
Quantitative Data
The following tables provide representative data for the synthesis of this compound via the methylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Note that optimal conditions may vary based on the specific laboratory setup and reagent purity.
Table 1: Effect of Base and Temperature on Yield and Purity
| Entry | Base (equivalents) | Methylating Agent (equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NaOH (1.1) | Dimethyl Sulfate (1.2) | 40 | 4 | 85 | 95 |
| 2 | NaOH (1.1) | Dimethyl Sulfate (1.2) | 60 | 2 | 92 | 97 |
| 3 | K₂CO₃ (1.5) | Dimethyl Sulfate (1.2) | 60 | 3 | 88 | 96 |
| 4 | NaOH (1.1) | Methyl Iodide (1.5) | 50 | 6 | 75 | 94 |
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery (%) |
| Water | Low | Very Low | Poor | < 50 |
| Ethanol | High | Moderate | Good | 70 |
| Toluene | High | Low | Excellent | 85 |
| Ethanol/Water (4:1) | High | Low | Excellent | 90 |
| Toluene/Heptane (3:1) | High | Very Low | Excellent | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the methylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid using dimethyl sulfate.
Materials:
-
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (DMS)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature.
-
Slowly add dimethyl sulfate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and acidify to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot deionized water to the solution until it becomes slightly cloudy.
-
Add a small amount of hot ethanol dropwise until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
Caption: A potential signaling pathway influenced by a fluorinated aromatic compound.
References
Technical Support Center: Purity Confirmation of Synthesized 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the purity of your synthesized 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to confirm the purity of this compound?
A1: The primary analytical techniques for purity confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Elemental Analysis can also be used to confirm the elemental composition.
Q2: What is the expected molecular weight of this compound?
A2: The molecular weight is 224.11 g/mol .[1][2]
Q3: What is the typical appearance and melting point of pure this compound?
A3: It should appear as a crystalline solid with a melting point in the range of 123-125°C.[3]
Troubleshooting Guides
Issue 1: Unexpected signals in the ¹H NMR spectrum.
Possible Cause 1: Residual Solvent
-
Troubleshooting: Check for characteristic peaks of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate). Compare the observed peaks with a solvent chemical shift table.
Possible Cause 2: Presence of Starting Material
-
Troubleshooting: If the synthesis involved the methylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, look for a broad peak corresponding to the hydroxyl proton. The starting material, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, is more acidic than its non-fluorinated analog.[3]
Possible Cause 3: Incomplete Hydrolysis of a Nitrile Intermediate
-
Troubleshooting: If the synthesis route involved the hydrolysis of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, the presence of this starting material would not show a carboxylic acid proton peak. Check for any remaining nitrile signals in the IR spectrum.
Issue 2: Broader than expected peak for the methoxy group in the ¹H NMR spectrum.
Possible Cause: Dynamic Exchange
-
Troubleshooting: The presence of trace amounts of acid or water can sometimes lead to peak broadening. Ensure the sample is dry and consider acquiring the spectrum in a different deuterated solvent.
Issue 3: Extra peaks observed in the HPLC chromatogram.
Possible Cause 1: Unreacted Starting Materials
-
Troubleshooting: Depending on the synthetic route, potential starting material impurities could include pentafluorobenzoic acid or 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.[3] Spike your sample with a small amount of the suspected starting material to see if the peak intensity increases.
Possible Cause 2: Side-Reaction Products
-
Troubleshooting: The synthesis of fluorinated aromatic compounds can sometimes lead to the formation of isomers or poly-substituted products. Electrochemical carboxylation of similar compounds like pentafluoroanisole has been shown to produce byproducts, making isolation of the desired product challenging. Review the specific synthesis method for known side reactions.
Possible Cause 3: Degradation of the Compound
-
Troubleshooting: While generally stable, prolonged exposure to harsh conditions (e.g., strong acid/base, high temperatures) could potentially lead to degradation. Re-purify a small amount of the sample and re-analyze.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Observe for a singlet corresponding to the methoxy (–OCH₃) protons.
-
A broad singlet corresponding to the carboxylic acid (–COOH) proton will also be present.
-
-
¹³C NMR Acquisition:
-
Observe for signals corresponding to the methoxy carbon, the carboxylic acid carbon, and the aromatic carbons. Due to fluorine coupling, the aromatic carbon signals will appear as multiplets.
-
-
¹⁹F NMR Acquisition:
-
Observe for multiplets in the aromatic fluorine region.
-
Expected NMR Data (based on similar compounds):
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | -OCH₃ | ~3.9 - 4.1 | Singlet |
| ¹H | -COOH | Variable, broad | Singlet |
| ¹³C | -OCH₃ | ~60 | Singlet |
| ¹³C | -COOH | ~165 | Singlet |
| ¹³C | C-F (aromatic) | ~135 - 150 | Multiplets |
| ¹³C | C-OCH₃ (aromatic) | ~140 | Multiplet |
| ¹³C | C-COOH (aromatic) | ~110 | Multiplet |
| ¹⁹F | Aromatic Fluorines | -136 to -139 | Multiplets |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram for a single major peak corresponding to this compound. The presence of other peaks indicates impurities.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).
-
Ionization Method: Electrospray ionization (ESI) is suitable for LC-MS.
-
Analysis: Look for the molecular ion peak [M-H]⁻ at m/z 223.00 in negative ion mode, corresponding to the deprotonated molecule.
Visualizing the Purity Analysis Workflow
The following diagram illustrates a typical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for Purity Confirmation.
Troubleshooting Logic
This diagram outlines the logical steps to take when troubleshooting purity issues.
Caption: Troubleshooting Impurities Logic Flow.
References
Technical Support Center: Navigating Experiments with 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
Welcome to the technical support center for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for common experimental challenges. Our goal is to empower you with the scientific understanding to address inconsistent results and ensure the reproducibility of your work.
Introduction
This compound (TFMBA) is a highly versatile building block in modern organic synthesis and medicinal chemistry.[1] Its polyfluorinated aromatic ring imparts unique electronic properties, influencing the acidity of the carboxylic acid and the overall reactivity of the molecule.[2] The presence of four electron-withdrawing fluorine atoms creates an electron-deficient aromatic system, which can enhance metabolic stability and bioactivity in drug candidates.[1] However, these same properties can also lead to unexpected reactivity and inconsistent experimental outcomes. This guide will address these challenges in a practical, question-and-answer format.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to troubleshooting experimental inconsistencies.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₃ | [3] |
| Molecular Weight | 224.11 g/mol | [3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 123-125 °C | [2] |
| CAS Number | 3153-01-3 | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with TFMBA. However, its electron-deficient nature can lead to challenges not typically encountered with standard benzoic acids.
Question 1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions with this substrate are often due to the reduced nucleophilicity of the amine partner in the presence of the highly electron-deficient benzoic acid. Here’s a breakdown of potential causes and solutions:
-
Inadequate Activation of the Carboxylic Acid: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, but can also affect the efficiency of standard coupling reagents.
-
Solution: Employ more robust coupling reagents. While standard carbodiimides like EDC can work, uronium/aminium-based reagents such as HATU or HBTU are often more effective for challenging couplings.[4] These reagents form highly reactive O-acylisourea intermediates that are more susceptible to nucleophilic attack by the amine.
-
-
Side Reactions of the Activated Ester: The highly reactive activated intermediate can be susceptible to hydrolysis or other side reactions if the nucleophilicity of the amine is low.
-
Solution: Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and store reagents appropriately. The addition of a base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to scavenge the acid byproduct and maintain a favorable reaction environment.
-
-
Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines may struggle to react with the activated TFMBA.
-
Solution: Consider converting the carboxylic acid to the more reactive acyl chloride. This can be achieved by treating TFMBA with thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride is significantly more electrophilic and will react more readily with less nucleophilic amines.
-
Question 2: I am observing multiple spots on my TLC plate after an amide coupling reaction. What are the potential side products?
Answer:
The appearance of multiple spots on a TLC plate can indicate the presence of unreacted starting materials, the desired product, and various side products. For reactions involving this compound, potential side products include:
-
N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea. This is more likely to occur if the amine is not sufficiently nucleophilic.
-
Anhydride Formation: Two molecules of the activated carboxylic acid can react to form an anhydride, which may or may not be reactive enough to proceed to the desired amide.
-
Hydrolysis of Activated Ester: Trace amounts of water can lead to the hydrolysis of the activated ester back to the starting carboxylic acid.
-
Decarboxylation: Under elevated temperatures, polyfluorinated benzoic acids can undergo decarboxylation.[7][8][9][10] While typically requiring high temperatures, this possibility should be considered if the reaction is heated.
Workflow for Troubleshooting Amide Coupling Reactions
Caption: Troubleshooting workflow for amide coupling reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride, a key step when dealing with poorly nucleophilic amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and gas outlet
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. You should observe gas evolution (HCl and SO₂).
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.
-
The resulting 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride is typically used in the next step without further purification.[5]
Protocol 2: Amide Coupling using 2,3,5,6-Tetrafluoro-4-methoxybenzoyl Chloride
Materials:
-
2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Standard workup reagents (1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure amide.[11]
Purification of Polyfluorinated Benzamides
Caption: General workflow for the purification of polyfluorinated benzamides.
Stability Considerations
Question 3: My sample of this compound seems to be degrading during my experiment. What are the likely degradation pathways?
Answer:
While generally stable, this compound can degrade under certain conditions. The most probable degradation pathways are:
-
Hydrolysis of the Methoxy Group: Under harsh acidic or basic conditions, particularly at elevated temperatures, the methoxy group can be cleaved to yield 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.[12][13] This can be a significant issue in reactions requiring strong acids or bases.
-
Decarboxylation: As mentioned earlier, polyfluorinated benzoic acids can undergo decarboxylation at high temperatures to yield 1,2,4,5-tetrafluoro-3-methoxybenzene.[7][8][9][10] This is more likely to occur in high-boiling point solvents or during prolonged heating.
To mitigate degradation, it is advisable to use the mildest reaction conditions possible and to avoid excessive heating for extended periods.
Analytical Characterization
Accurate characterization of starting materials and products is crucial for troubleshooting.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is relatively simple. Expect a singlet for the methoxy protons (O-CH₃) and a broad singlet for the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR will be more complex due to C-F coupling.
-
¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. For this compound, you would expect two signals due to the symmetry of the molecule. The chemical shifts will be in the typical range for aromatic fluorine atoms.[14][15]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ will be the parent ion.
-
Fragmentation: Common fragmentation patterns for amides in mass spectrometry involve cleavage of the amide bond.[16][17] For amides derived from TFMBA, a characteristic fragment would be the tetrafluoromethoxybenzoyl cation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 3. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. benchchem.com [benchchem.com]
- 13. ossila.com [ossila.com]
- 14. colorado.edu [colorado.edu]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
Welcome to the technical support center for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid (TFMBA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this versatile fluorinated building block. The unique electronic properties imparted by the tetrafluoro-substituted ring and the methoxy group make TFMBA a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.[1][2] However, these same features can present challenges in achieving high purity.
This resource provides in-depth, experience-driven answers to common purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity Identification & Analysis
Question 1: What are the most common impurities I should expect in my crude this compound, and how can I detect them?
Answer: The impurity profile of your TFMBA will largely depend on the synthetic route employed. Common impurities often arise from starting materials, side reactions, or degradation.
Common Impurities to Consider:
-
Starting Materials: Unreacted precursors from the synthesis, such as pentafluorobenzoic acid if the synthesis involves hydrogenolysis.[3]
-
Isomeric Impurities: Incomplete or non-selective fluorination can lead to isomers with fewer fluorine substituents.
-
Hydrolysis Products: If the synthesis involves a benzoyl chloride intermediate, hydrolysis can lead to the corresponding benzoic acid.[4]
-
Dealkylation Products: The methoxy group can be susceptible to cleavage under certain acidic or high-temperature conditions, resulting in the formation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.[2][5]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the crude solid.
Recommended Analytical Techniques:
A multi-technique approach is recommended for comprehensive impurity profiling.
| Technique | Purpose | Typical Observations |
| HPLC/UHPLC-MS | Primary method for purity assessment and identification of non-volatile impurities. | Separation of TFMBA from closely related structural analogs. Mass spectrometry provides molecular weight confirmation of impurities.[6] |
| GC-MS | Ideal for identifying volatile and semi-volatile impurities, often after derivatization. | Detection of residual solvents and certain low-boiling point byproducts. Derivatization to methyl esters can aid in the analysis of fluorinated benzoic acids.[7] |
| ¹H and ¹⁹F NMR | Provides structural confirmation and can quantify impurities with distinct signals. | ¹⁹F NMR is particularly powerful for identifying and quantifying fluorinated impurities. |
| Melting Point | A simple, effective indicator of purity. | A sharp melting point close to the literature value (123-125°C) suggests high purity. A broad or depressed melting range indicates the presence of impurities.[2] |
Purification Strategies: Recrystallization
Question 2: My recrystallization of this compound results in low yield and/or poor purity. What am I doing wrong?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on solvent selection and proper technique.[8][9][10][11] The high polarity and potential for intermolecular interactions in fluorinated molecules can make solvent choice challenging.[12]
Troubleshooting Your Recrystallization Protocol:
-
Solvent Selection is Critical: The ideal solvent should dissolve the TFMBA sparingly at room temperature but have high solubility at elevated temperatures.
-
Initial Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and heptane).
-
Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").[8] For TFMBA, a combination of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent like hexanes or heptane is a good starting point.
-
-
Insufficient Dissolution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will lead to poor recovery.[8]
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath to maximize crystal formation.
-
Oiling Out: If the compound separates as an oil rather than a crystalline solid, it indicates that the solution is supersaturated at a temperature above the compound's melting point in that solvent system. To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool slowly again.
-
Use of Decolorizing Carbon: If your crude product is colored, this may be due to high molecular weight, colored byproducts. After dissolving the crude product, and before hot filtration, you can add a small amount of activated carbon to adsorb these impurities.[11][13] Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.
dot
Caption: A typical workflow for the recrystallization of this compound.
Purification Strategies: Liquid-Liquid Extraction
Question 3: I am struggling to remove a persistent acidic impurity. How can I use liquid-liquid extraction more effectively?
Answer: Liquid-liquid extraction is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquid phases, often an aqueous and an organic phase. For acidic compounds like TFMBA, manipulating the pH of the aqueous phase is key to achieving effective separation.
Optimizing Acid-Base Extraction:
-
Dissolution: Dissolve the crude TFMBA in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification: Extract the organic layer with a basic aqueous solution (e.g., 1 M sodium bicarbonate or sodium carbonate). The TFMBA will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, leaving less acidic or neutral impurities in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer can be discarded or further processed if it contains valuable non-acidic compounds.
-
Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of around 1-2. This will protonate the carboxylate salt, causing the purified TFMBA to precipitate out of the aqueous solution.
-
Isolation: The precipitated TFMBA can then be collected by vacuum filtration, washed with cold water to remove any residual salts, and dried.
dot
Caption: Workflow for the purification of TFMBA using acid-base extraction.
Advanced Purification & Purity Concerns
Question 4: After recrystallization and extraction, I still have a persistent impurity. What other techniques can I consider?
Answer: For very persistent impurities, more advanced purification techniques may be necessary.
-
Preparative Chromatography: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography can offer very high levels of purity by separating compounds based on their differential partitioning between a stationary and a mobile phase.
-
Sublimation: For thermally stable compounds, sublimation can be an effective method for removing non-volatile impurities. However, the conditions must be carefully controlled to avoid decomposition.
Question 5: How can I prevent the hydrolysis of my 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride intermediate during synthesis to minimize the formation of the corresponding benzoic acid impurity?
Answer: If your synthesis proceeds through the acid chloride, preventing its hydrolysis is crucial. 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride is highly reactive and will readily react with water.[4]
Key Preventative Measures:
-
Anhydrous Conditions: All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.
-
Non-Nucleophilic Base: When a base is required to scavenge the HCl byproduct of an acylation reaction, use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA).
References
- 1. Buy this compound | 3153-01-3 [smolecule.com]
- 2. This compound (3153-01-3) for sale [vulcanchem.com]
- 3. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. s4science.at [s4science.at]
- 7. researchgate.net [researchgate.net]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. mt.com [mt.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid and 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks for organic synthesis and drug discovery, 2,3,5,6-tetrafluoro-4-methoxybenzoic acid and its hydroxy analogue, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, are two pivotal reagents. The presence of a tetrafluorinated phenyl ring in both molecules imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to target compounds. However, the choice between a methoxy or a hydroxy substituent at the C4 position can significantly influence the synthetic strategy and the biological activity of the final product. This guide provides an objective comparison of these two compounds, supported by their physical properties and reactivity in key synthetic transformations.
Physicochemical Properties: A Tale of Two Substituents
The seemingly minor difference between a methoxy and a hydroxyl group leads to notable variations in the physicochemical properties of these two acids. These differences can impact their solubility, acidity, and reactivity.
| Property | This compound | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid |
| CAS Number | 3153-01-3 | 652-34-6 |
| Molecular Formula | C₈H₄F₄O₃ | C₇H₂F₄O₃ |
| Molecular Weight | 224.11 g/mol [1] | 210.08 g/mol [1] |
| Melting Point | 123-125 °C[1] | 151-153 °C[1] |
| pKa | Not specified | 5.3 |
The higher melting point of the hydroxy analogue can be attributed to intermolecular hydrogen bonding facilitated by the hydroxyl group. Furthermore, the hydroxyl group in 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid renders it more acidic than its methoxy counterpart. The electron-withdrawing nature of the four fluorine atoms stabilizes the negative charge on the deprotonated hydroxyl group, contributing to its increased acidity.[1]
Reactivity and Synthetic Utility: A Comparative Overview
Both compounds are valuable synthons for introducing a tetrafluorinated aromatic moiety into more complex molecules. The choice between them often depends on the desired functional group transformations and the overall synthetic route.
This compound:
This derivative is a versatile building block in organic synthesis, particularly for the preparation of fluorinated aromatic compounds and as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[2] The methoxy group is generally stable under a variety of reaction conditions. However, it can be cleaved to reveal a hydroxyl group if desired, although this adds an extra step to the synthesis. A key application of this compound is in the field of proteomics, where it is used as a cleavage agent for the specific modification of proteins at methionine residues.[1]
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid:
The primary advantage of this analogue lies in the reactivity of its hydroxyl group, which can be readily functionalized. This makes it a preferred starting material for the synthesis of esters and ethers at the C4 position. It has been notably employed as a precursor in the synthesis of fluorescent activity-based probes and in the preparation of novel inhibitors for enzymes like protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).
Experimental Protocols: Esterification as a Case Study
Protocol 1: Methyl Esterification of this compound
Objective: To synthesize methyl 2,3,5,6-tetrafluoro-4-methoxybenzoate.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (20-30 mL per gram of acid).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 2,3,5,6-tetrafluoro-4-methoxybenzoate.
Protocol 2: Methyl Esterification of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
Objective: To synthesize methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate.
Materials:
-
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Follow steps 1-7 as described in Protocol 1, substituting 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid for the methoxy analogue.
-
Note: The presence of the free hydroxyl group may lead to side reactions, such as O-sulfation, under strongly acidic conditions. Milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), may be preferred to avoid such byproducts and achieve higher yields.
Logical Workflow for Reagent Selection
The decision to use this compound or its hydroxy counterpart is dictated by the synthetic target. The following diagram illustrates a logical workflow for this selection process.
Caption: Reagent selection workflow.
Signaling Pathway and Experimental Workflow Visualization
The synthetic utility of these compounds is often demonstrated in the context of creating molecules that interact with biological pathways. For instance, derivatives of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid have been synthesized as enzyme inhibitors. The following diagram illustrates a generalized workflow for synthesizing and screening such an inhibitor.
Caption: Synthesis and screening workflow.
Conclusion
Both this compound and 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid are powerful tools in the arsenal of medicinal and materials chemists. The methoxy derivative offers a more stable, protected form of the C4 substituent, ideal for syntheses where modification at this position is not immediately required. In contrast, the hydroxy derivative provides a readily accessible handle for direct functionalization, making it the reagent of choice for the synthesis of C4-ethers and esters. The choice between these two valuable building blocks should be guided by a careful consideration of the overall synthetic strategy and the desired properties of the final product.
References
A Comparative Analysis of the Reactivity of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid and its Methyl Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid and its methyl analogue, 2,3,5,6-Tetrafluoro-4-methylbenzoic acid. This analysis is supported by theoretical electronic considerations and generalized experimental protocols relevant to drug discovery and development.
Executive Summary
The reactivity of aromatic carboxylic acids is critically influenced by the electronic nature of their substituents. In the case of the highly fluorinated backbone of 2,3,5,6-tetrafluorobenzoic acid, the introduction of a methoxy or a methyl group at the para-position (position 4) leads to distinct differences in the reactivity of the carboxylic acid moiety. Understanding these differences is crucial for medicinal chemists and process development scientists in designing synthetic routes and predicting the behavior of these molecules in various chemical transformations, such as esterification and amidation.
This guide will delve into a qualitative comparison based on electronic effects and provide adaptable experimental protocols for key reactions.
Theoretical Reactivity Comparison
The primary difference in reactivity between this compound and 2,3,5,6-Tetrafluoro-4-methylbenzoic acid stems from the electronic effects of the para-substituent—methoxy (-OCH₃) versus methyl (-CH₃). These effects modulate the electrophilicity of the carboxyl carbon, thereby influencing the rates of nucleophilic acyl substitution reactions like esterification and amidation.
The tetrafluorinated phenyl ring is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inherent electron deficiency significantly increases the acidity of the benzoic acid and the electrophilicity of the carboxyl carbon compared to non-fluorinated benzoic acid. The para-substituent further fine-tunes this electronic environment.
-
This compound: The methoxy group exhibits a dual electronic effect:
-
-I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect, which pulls electron density from the aromatic ring through the sigma bond.
-
+M (Mesomeric/Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, donating electron density. In the para position, this resonance effect directly counteracts the electron-withdrawing nature of the carboxyl group.
-
-
2,3,5,6-Tetrafluoro-4-methylbenzoic acid: The methyl group primarily exhibits a:
-
+I (Inductive) Effect: Alkyl groups are electron-donating through induction, pushing electron density into the ring.
-
+H (Hyperconjugation) Effect: This is a weaker electron-donating resonance effect.
-
Anticipated Reactivity:
In the context of the already electron-poor tetrafluorinated ring, the electron-donating effects of both substituents will slightly decrease the overall electrophilicity of the carboxyl carbon compared to an unsubstituted tetrafluorobenzoic acid. However, the resonance effect (+M) of the methoxy group is generally considered to be stronger than the combined inductive (+I) and hyperconjugative (+H) effects of the methyl group.
Therefore, it is anticipated that 2,3,5,6-Tetrafluoro-4-methylbenzoic acid will be more reactive towards nucleophiles in reactions such as esterification and amidation. The stronger electron-donating nature of the methoxy group in this compound is expected to reduce the electrophilicity of the carboxyl carbon to a greater extent, thus slowing down the rate of nucleophilic attack.
This qualitative prediction is supported by the Hammett substituent constants (σp), which quantify the electronic effect of a substituent. The σp value for -OCH₃ is -0.27, while for -CH₃ it is -0.17. The more negative value for the methoxy group indicates a stronger electron-donating character through resonance, which would lead to a lower reaction rate for nucleophilic acyl substitution.
Data Presentation
| Property | This compound | 2,3,5,6-Tetrafluoro-4-methylbenzoic acid |
| CAS Number | 3153-01-3[1] | 652-32-4[2] |
| Molecular Formula | C₈H₄F₄O₃[1] | C₈H₄F₄O₂[2] |
| Molecular Weight | 224.11 g/mol [1] | 208.11 g/mol [2] |
| Para-Substituent | Methoxy (-OCH₃) | Methyl (-CH₃) |
| Electronic Effect | Strong +M, Weak -I | Weak +I, Weak +H |
| Hammett Constant (σp) | -0.27 | -0.17 |
| Predicted Reactivity | Less reactive towards nucleophilic acyl substitution | More reactive towards nucleophilic acyl substitution |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to quantitatively compare the reactivity of the two compounds.
Comparative Esterification via Fischer Esterification
This protocol describes a method to compare the rate of ester formation.
Objective: To determine the relative rate of esterification of this compound and 2,3,5,6-Tetrafluoro-4-methylbenzoic acid with methanol.
Materials:
-
This compound
-
2,3,5,6-Tetrafluoro-4-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 1 mmol) of this compound and 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.
-
Reagent Addition: To each flask, add a 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask.
-
Reaction Monitoring: Heat both reactions to reflux. Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot and analyzing it by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion of the starting material to the corresponding methyl ester.
-
Work-up (after completion or at a set time point): Cool the reaction mixtures to room temperature. Dilute with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Analysis: Purify the products by column chromatography if necessary. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the reaction rates and final yields to determine the relative reactivity.
Comparative Amidation
This protocol outlines a method to compare the efficiency of amide bond formation.
Objective: To compare the yield of amide formation from this compound and 2,3,5,6-Tetrafluoro-4-methylbenzoic acid with benzylamine.
Materials:
-
This compound
-
2,3,5,6-Tetrafluoro-4-methylbenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2,3,5,6-Tetrafluoro-4-methylbenzoic acid in anhydrous DCM.
-
Reagent Addition: To each flask, add HOBt (1.1 mmol) and EDC (1.1 mmol). Stir the mixtures at room temperature for 15 minutes.
-
Nucleophile Addition: Add benzylamine (1.0 mmol) and DIPEA (1.5 mmol) to each flask.
-
Reaction: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reactions are complete, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude amides by column chromatography. Determine the yield of the purified products and characterize them by ¹H NMR, ¹³C NMR, and mass spectrometry. The comparison of yields under identical reaction times will provide insight into the relative reactivity.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Workflow for comparing the reactivity of the two benzoic acid analogues.
Caption: Workflow for protein cleavage using this compound.
Conclusion
References
Advantages of using 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid over cyanogen bromide for protein cleavage
In the realm of proteomics and protein chemistry, the selective cleavage of polypeptide chains is a cornerstone technique for structural and functional analysis. Chemical cleavage methods offer an alternative to enzymatic digestion, providing researchers with tools to generate large peptide fragments for sequencing, peptide mapping, and the isolation of functional domains. This guide provides a detailed comparison between the well-established methionine-specific cleavage by cyanogen bromide (CNBr) and a representative method for tryptophan-specific cleavage using o-iodosobenzoic acid.
Introduction to the Cleavage Reagents
Cyanogen bromide has long been the go-to reagent for cleaving peptide bonds C-terminal to methionine residues.[1][2][3][4] Its high specificity and efficiency have made it a widely used tool in protein chemistry.[4]
For cleavage at tryptophan residues, which, like methionine, are relatively rare in proteins, several reagents have been developed. Among these, o-iodosobenzoic acid offers high cleavage yields.[5][6] Cleavage at tryptophan provides a complementary approach to CNBr, generating a different set of large peptide fragments.[7][8]
It is important to note that information regarding the use of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid for protein cleavage is not available in the peer-reviewed scientific literature. Therefore, this guide will focus on the well-documented reagent, o-iodosobenzoic acid, for tryptophan-specific cleavage to provide a scientifically robust comparison with cyanogen bromide.
Mechanism of Action
The mechanisms of cleavage for cyanogen bromide and o-iodosobenzoic acid are distinct, targeting the unique side chains of methionine and tryptophan, respectively.
Cyanogen Bromide (Met-Cleavage)
The cleavage reaction with CNBr is a two-step process that occurs under acidic conditions.
o-Iodosobenzoic Acid (Trp-Cleavage)
Cleavage at tryptophan with o-iodosobenzoic acid involves the oxidation of the indole side chain, leading to the formation of an iminospirolactone intermediate that is subsequently hydrolyzed.[9]
Quantitative Comparison of Cleavage Methods
The choice between cyanogen bromide and a tryptophan-cleaving reagent often depends on the specific protein sequence and the desired fragmentation pattern. The following table summarizes key performance metrics for each reagent.
| Feature | Cyanogen Bromide (CNBr) | o-Iodosobenzoic Acid |
| Target Residue | Methionine | Tryptophan |
| Cleavage Specificity | High | High |
| Cleavage Yield | Generally high (can be >90%) | 70-100%[5][6] |
| Common Side Reactions | Oxidation of methionine to methionine sulfoxide (no cleavage), formation of homoserine from homoserine lactone. | Oxidation of methionine to its sulfoxide, modification and potential cleavage at tyrosine residues by o-iodoxybenzoic acid contaminant.[5][9] |
| Toxicity | Highly toxic and volatile.[10] | Less toxic than CNBr. |
Experimental Protocols
Detailed and validated protocols are crucial for successful and reproducible protein cleavage.
Protocol 1: Cyanogen Bromide Cleavage
This protocol is a standard procedure for the cleavage of proteins at methionine residues in solution.
Materials:
-
Protein sample
-
70% (v/v) Formic acid
-
Cyanogen bromide (CNBr)
-
Nitrogen gas
-
Lyophilizer or vacuum centrifuge
Procedure:
-
Dissolve the protein sample in 70% formic acid to a concentration of 1-10 mg/mL.
-
Add a 50- to 100-fold molar excess of CNBr (relative to methionine residues) to the protein solution.
-
Flush the reaction vessel with nitrogen gas, seal, and incubate in the dark at room temperature for 12-24 hours.
-
Following incubation, dilute the reaction mixture with 5-10 volumes of deionized water.
-
Freeze and lyophilize the sample to remove the formic acid and excess CNBr. Repeat the lyophilization from water to ensure complete removal of reagents.
-
The resulting peptide fragments are ready for downstream analysis, such as HPLC purification.
Protocol 2: o-Iodosobenzoic Acid Cleavage
This protocol describes the cleavage of proteins at tryptophan residues.[5]
Materials:
-
Protein sample (S-alkylated if cysteine is present)
-
o-Iodosobenzoic acid
-
80% (v/v) Acetic acid
-
4 M Guanidine-HCl
-
p-Cresol (scavenger)
-
Nitrogen gas
-
Size-exclusion chromatography column or dialysis equipment
Procedure:
-
To minimize side reactions with tyrosine, pre-incubate the o-iodosobenzoic acid with p-cresol. Prepare a solution of o-iodosobenzoic acid in 80% acetic acid containing 4 M guanidine-HCl and add a small amount of p-cresol. Incubate for 2 hours at room temperature.[9]
-
Dissolve the protein sample in the prepared o-iodosobenzoic acid solution to a final protein concentration of 1-5 mg/mL.
-
Flush the reaction vessel with nitrogen gas, seal, and incubate in the dark at room temperature for 24 hours.
-
Terminate the reaction by separating the peptide fragments from the reagent and byproducts using size-exclusion chromatography or dialysis against a suitable buffer (e.g., dilute acetic acid).
-
Lyophilize the purified peptide fragments.
Advantages of Tryptophan-Specific Cleavage Over Methionine-Specific Cleavage
While CNBr cleavage is a robust and widely used technique, cleavage at tryptophan residues offers several distinct advantages:
-
Complementary Fragmentation Pattern: Since tryptophan and methionine occur at different positions in a protein's primary sequence, cleavage at tryptophan will generate a different set of peptide fragments. This is particularly useful for protein sequencing and peptide mapping, as it allows for the generation of overlapping fragments when used in conjunction with other cleavage methods.
-
Alternative for Methionine-Rich or -Poor Proteins: For proteins that lack methionine residues, CNBr cleavage is not an option. Conversely, for proteins with a high abundance of methionine, CNBr cleavage can result in a complex mixture of small peptides that may be difficult to analyze. In such cases, cleavage at the typically less frequent tryptophan residues can produce a smaller, more manageable number of larger fragments.[7][8]
-
Reduced Toxicity of Reagents: Reagents like o-iodosobenzoic acid are generally less toxic and easier to handle than the highly toxic and volatile cyanogen bromide.[10]
Logical Workflow for Choosing a Chemical Cleavage Reagent
The selection of an appropriate chemical cleavage strategy is critical for achieving the desired experimental outcome. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
Both cyanogen bromide and tryptophan-specific reagents like o-iodosobenzoic acid are valuable tools for the chemical cleavage of proteins. The choice between them depends on the amino acid composition of the protein of interest and the specific goals of the research. CNBr offers high yields for methionine-containing proteins, while tryptophan-specific cleavage provides a complementary and less toxic alternative, particularly useful for proteins with few or no methionine residues. By understanding the mechanisms, advantages, and protocols associated with each method, researchers can effectively utilize chemical cleavage to advance their understanding of protein structure and function.
References
- 1. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Cleavage of Polypeptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Navigating the Analytical Landscape of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical characteristics of novel compounds is paramount. This guide provides a detailed comparative analysis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in the public domain, this guide leverages spectral information from structurally similar compounds to predict and interpret its NMR and mass spectrometric behavior.
The strategic incorporation of fluorine atoms and a methoxy group onto a benzoic acid scaffold imparts unique physicochemical properties to this compound, influencing its reactivity, lipophilicity, and metabolic stability. Accurate analytical characterization is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological systems.
Comparative NMR and Mass Spectrometry Data
To facilitate a clear understanding, the expected and observed spectral data for this compound and its close analogs are summarized below. The predicted values for the target compound are based on established principles of NMR and mass spectrometry and comparison with documented spectra of similar molecules.
Table 1: Comparative ¹H NMR Data
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound (Predicted) | ~3.9 - 4.1 | s | -OCH₃ |
| ~10 - 13 | br s | -COOH | |
| 4-Methoxybenzoic acid | 3.84 | s | -OCH₃ |
| 7.03, 7.93 | d | Ar-H | |
| ~12.7 | br s | -COOH | |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid[1] | 3.97 | s | -OCH₃ |
| 7.82, 7.89, 8.10 | m | Ar-H | |
| 10.5 | br s | -COOH |
Table 2: Comparative ¹³C NMR Data
| Compound | Chemical Shift (ppm) | Assignment |
| This compound (Predicted) | ~60 - 65 | -OCH₃ |
| ~105 - 115 | Ar-C (ipso to COOH) | |
| ~140 - 150 (d, JCF) | Ar-C-F | |
| ~155 - 165 | Ar-C-O | |
| ~160 - 170 | C=O | |
| 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid | Spectral data available[2] | |
| 4-Methoxybenzoic acid | 55.8, 114.1, 123.5, 131.5, 163.2, 167.5 | -OCH₃, Ar-C, C=O |
| Benzoic Acid[3] | 128.5, 129.4, 130.3, 133.8, 172.3 | Ar-C, C=O |
Table 3: Comparative ¹⁹F NMR Data
| Compound | Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | ~ -140 to -160 | m |
| 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid | Data for similar compounds can be referenced | |
| Hexafluorobenzene[4] | -164.9 | s |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragments (m/z) | Ionization Mode |
| This compound [5] | 224.11 g/mol | [M-H]⁻, [M-CH₃]⁺, [M-OCH₃]⁺, [M-COOH]⁺ | ESI/EI |
| 4-Methoxybenzoic acid | 152.15 g/mol | 152 [M]⁺, 137 [M-CH₃]⁺, 135 [M-OH]⁺, 109 [M-COOH]⁺ | EI |
| 4-(Trifluoromethoxy)benzoic acid[6] | 206.12 g/mol | 206 [M]⁺, 189 [M-OH]⁺, 161 [M-COOH]⁺ | EI |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data acquisition. The following are generalized protocols for the NMR and mass spectrometry analysis of fluorinated benzoic acids.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment, often proton-decoupled.
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.
-
Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) is often necessary for fluorinated compounds.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is suitable. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
ESI-MS Acquisition (Negative Ion Mode):
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-300 °C.
-
-
GC-MS (for derivatized, more volatile analogs):
-
Derivatization: Esterification of the carboxylic acid (e.g., with diazomethane or by Fischer esterification) may be necessary to improve volatility.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analytical Workflow and Signaling Pathway Visualization
To visually represent the logical flow of analysis, the following diagrams have been generated using Graphviz.
Caption: Analytical workflow for the spectroscopic characterization.
Caption: Correlation of structural features with expected signals.
This guide provides a foundational framework for the analytical characterization of this compound. By employing a comparative approach and adhering to rigorous experimental protocols, researchers can confidently identify and assess the properties of this and other novel fluorinated molecules.
References
- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. colorado.edu [colorado.edu]
- 5. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]
Validating the Structure of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques and expected data for the structural validation of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid and its derivatives. The information presented is intended to aid in the characterization and quality control of these valuable fluorinated building blocks used in pharmaceutical and materials science research.
Physicochemical Properties
A fundamental step in structural validation involves the determination of basic physicochemical properties. These properties can provide initial confirmation of a compound's identity and purity. Below is a comparison of this compound with a closely related analogue, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
| Property | This compound | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid |
| Molecular Formula | C₈H₄F₄O₃ | C₇H₂F₄O₃ |
| Molecular Weight | 224.11 g/mol | 210.08 g/mol |
| Melting Point | 123-125 °C | 151-153 °C |
| Appearance | Crystalline solid | Crystalline solid |
| pKa | No data available | 5.3 |
Spectroscopic Data Comparison
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. The following tables present illustrative spectroscopic data for this compound and a hypothetical derivative, Ethyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate. This data is representative of what would be expected from experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~11-13 | Singlet | 1H | -COOH |
| ~4.1 | Singlet | 3H | -OCH₃ | |
| Ethyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate | ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~4.1 | Singlet | 3H | -OCH₃ | |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165 | C=O |
| ~140-150 (multiplet) | C-F | |
| ~105-115 (multiplet) | C-COOH / C-OCH₃ | |
| ~63 | -OCH₃ | |
| Ethyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate | ~163 | C=O |
| ~140-150 (multiplet) | C-F | |
| ~105-115 (multiplet) | C-COOEt / C-OCH₃ | |
| ~64 | -OCH₂CH₃ | |
| ~63 | -OCH₃ | |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI | 225.01 | 223.00 | 207 (-H₂O), 180 (-COOH) |
| Ethyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate | ESI | 253.05 | Not typically observed | 208 (-OC₂H₅), 180 (-COOC₂H₅) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data for structural validation.
Synthesis of Ethyl 2,3,5,6-Tetrafluoro-4-methoxybenzoate (Illustrative)
This protocol describes a standard method for the esterification of a carboxylic acid.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of absolute ethanol.
-
Slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a condenser and reflux the mixture for 4 hours using a heating mantle.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire data in both positive and negative ion modes over a mass range appropriate for the expected molecular weight of the compound and its fragments.
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular relationships, aiding in the understanding and communication of complex scientific data.
Caption: Experimental workflow for the synthesis and structural validation of an ester derivative.
Caption: Hypothetical signaling pathway potentially modulated by a fluorinated benzoic acid derivative.
A Comparative Analysis of the Biological Activity of Fluorinated Benzoic Acids
The strategic incorporation of fluorine into the benzoic acid scaffold has emerged as a powerful tool in medicinal chemistry, often leading to significant enhancements in biological activity. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of fluorinated benzoic acid derivatives, supported by quantitative data and detailed experimental protocols.
Antimicrobial Activity
Fluorination has been shown to be a viable strategy for enhancing the antibacterial and antifungal properties of benzoic acid derivatives. The introduction of fluorine can improve the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or proteins. Studies show that the position and number of fluorine substituents on the phenyl ring significantly influence the antimicrobial spectrum and potency.[3] For instance, certain fluorinated benzoylthiosemicarbazides have demonstrated potent activity against drug-resistant bacterial strains.[4]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Protein Cleavage Efficiency: A Comparative Analysis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid and Established Reagents
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of protein characterization and proteomics, the selective cleavage of polypeptide chains is a foundational technique. While enzymatic methods are prevalent, chemical cleavage offers a valuable, and often complementary, approach for generating large peptide fragments, sequencing, and protein engineering. This guide provides a comprehensive framework for benchmarking the efficiency of a novel reagent, 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, against established chemical cleavage agents: Cyanogen Bromide (CNBr), Hydroxylamine, and Formic Acid. This document is structured to not only present established protocols but to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating comparison. All quantitative data is presented in a structured format for ease of comparison, and key workflows are visualized to enhance clarity.
Introduction: The Rationale for Novel Cleavage Reagents
The selective cleavage of proteins is a critical step in bottom-up proteomics, enabling the identification and quantification of proteins through mass spectrometry analysis of the resulting peptides.[1][2] While enzymatic digestion, most commonly with trypsin, is the gold standard, its specificity for lysine and arginine can be limiting, particularly for proteins with a low abundance of these residues or for the analysis of specific protein domains.[3]
Chemical cleavage methods provide an alternative with different specificities, often targeting less frequent amino acid residues and thus generating larger peptide fragments.[4] Established reagents such as Cyanogen Bromide (cleavage at the C-terminus of methionine), Hydroxylamine (cleavage at Asn-Gly bonds), and Formic Acid (cleavage at Asp-Pro bonds) are widely used.[4][5] However, these methods can have drawbacks, including the use of harsh chemicals, side reactions, and incomplete cleavage.[6]
This guide introduces a framework for evaluating this compound as a potential novel reagent for protein cleavage. While its primary application to date has been in organic synthesis and as a component of protecting groups in peptide synthesis, its chemical properties suggest potential for peptide bond hydrolysis under specific conditions.[6][7][8][9][10] The presence of four electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid group, which could facilitate acid-catalyzed hydrolysis of labile peptide bonds.[11][12] One vendor suggests its use for cleavage at methionine residues, though without supporting data.[5][11]
Therefore, a rigorous benchmarking study is essential to validate its efficacy, specificity, and potential advantages over existing methods. This guide provides the necessary protocols and analytical framework for such a study.
Experimental Design for Benchmarking
A robust benchmarking study requires a well-defined experimental design that allows for direct and quantitative comparison of the different cleavage reagents.
Model Protein Selection
The choice of a model protein is critical. An ideal candidate should:
-
Contain cleavage sites for all reagents being tested (Met, Asn-Gly, Asp-Pro).
-
Be readily available in high purity.
-
Have a known amino acid sequence for unambiguous identification of cleavage fragments.
For this proposed study, Bovine Serum Albumin (BSA) is a suitable model protein due to its well-characterized sequence, commercial availability, and the presence of multiple potential cleavage sites for the reagents under investigation.
Overview of the Benchmarking Workflow
The overall workflow for comparing the cleavage efficiency of this compound with CNBr, Hydroxylamine, and Formic Acid is depicted below.
Caption: Experimental workflow for benchmarking protein cleavage reagents.
Detailed Experimental Protocols
The following protocols are designed to be executed in parallel to ensure a fair comparison. All experiments should be performed in triplicate to ensure statistical validity.
Protein Preparation
-
Dissolve BSA: Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Denaturation and Reduction (for CNBr and the proposed TFMBA reaction): To the BSA solution, add Guanidine-HCl to a final concentration of 6 M and Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to denature the protein and reduce disulfide bonds.
Chemical Cleavage Protocols
-
Rationale: Based on the high acidity of the reagent, this protocol is designed to test its ability to induce acid-catalyzed hydrolysis, potentially at labile peptide bonds such as those adjacent to methionine residues.
-
Reaction Setup: To 100 µL of the denatured and reduced BSA solution, add a 100-fold molar excess of this compound dissolved in a minimal amount of acetonitrile.
-
Incubation: Incubate the reaction mixture at 50°C for 16 hours in the dark.
-
Quenching: Stop the reaction by diluting the sample 10-fold with deionized water and neutralizing with 1 M Tris base.
-
Rationale: CNBr specifically cleaves the peptide bond at the C-terminal side of methionine residues.[4]
-
Reaction Setup: To 100 µL of the denatured and reduced BSA solution, add an equal volume of 70% (v/v) formic acid. Add a 100-fold molar excess of CNBr.
-
Incubation: Incubate the reaction mixture for 24 hours at room temperature in the dark.
-
Quenching: Stop the reaction by diluting the sample 10-fold with deionized water and lyophilizing to remove the reagents.
-
Rationale: Hydroxylamine specifically cleaves the peptide bond between asparagine and glycine residues.[4][7]
-
Reaction Setup: To 100 µL of the BSA stock solution, add an equal volume of a freshly prepared solution of 2 M hydroxylamine-HCl in 6 M Guanidine-HCl, adjusted to pH 9.0 with NaOH.
-
Incubation: Incubate the reaction mixture at 45°C for 4 hours.
-
Quenching: Stop the reaction by adding formic acid to adjust the pH to 2-3.
-
Rationale: Dilute formic acid at elevated temperatures preferentially cleaves the peptide bond between aspartic acid and proline residues.[4]
-
Reaction Setup: To 100 µL of the BSA stock solution, add an equal volume of 2% (v/v) formic acid.
-
Incubation: Incubate the reaction mixture at 108°C for 2 hours.
-
Quenching: Stop the reaction by cooling the sample on ice and neutralizing with 1 M Tris base.
Analytical Methods for Assessing Cleavage Efficiency
Qualitative Analysis by SDS-PAGE
-
Purpose: To visually assess the extent of protein cleavage.
-
Sample Preparation: Mix an aliquot of each cleavage reaction with SDS-PAGE loading buffer.
-
Electrophoresis: Run the samples on a 15% Tris-Glycine polyacrylamide gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein fragments.
-
Expected Outcome: A successful cleavage reaction will show a decrease in the intensity of the intact BSA band and the appearance of lower molecular weight fragment bands.
Quantitative Analysis by LC-MS/MS
-
Purpose: To identify the specific cleavage products and quantify the efficiency of cleavage at each potential site.[13][14][15][16]
-
Sample Preparation: Desalt the quenched reaction mixtures using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data-Dependent Acquisition (DDA): Acquire MS/MS spectra of the most abundant precursor ions to identify the peptide fragments.
-
-
Database Searching: Search the acquired MS/MS data against the BSA sequence using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify Cleavage Sites: For each reagent, specify the expected cleavage sites in the search parameters. For this compound, an unspecific cleavage search may be necessary initially.
-
-
Quantification: Use label-free quantification (LFQ) or stable isotope labeling to compare the abundance of specific cleavage fragments across the different reaction conditions.[14][17]
Data Presentation and Interpretation
Comparative Table of Cleavage Efficiency
The quantitative data from the LC-MS/MS analysis should be summarized in a table for direct comparison.
| Cleavage Reagent | Target Cleavage Site | Number of Identified Cleavage Sites | Cleavage Efficiency (%) at Primary Site(s) | Off-Target Cleavage (%) |
| This compound | Met-X (Hypothesized) | Experimental Data | Experimental Data | Experimental Data |
| Cyanogen Bromide | Met-X | Experimental Data | Experimental Data | Experimental Data |
| Hydroxylamine | Asn-Gly | Experimental Data | Experimental Data | Experimental Data |
| Formic Acid | Asp-Pro | Experimental Data | Experimental Data | Experimental Data |
-
Cleavage Efficiency (%): Calculated as the ratio of the intensity of the cleavage product to the sum of the intensities of the cleaved and uncleaved precursor peptides.
Visualization of Cleavage Sites
A diagram illustrating the identified cleavage sites on the BSA protein sequence provides a clear visual representation of the specificity of each reagent.
Caption: Mapping of cleavage sites on the model protein sequence.
Trustworthiness and Self-Validation
The integrity of this benchmarking study relies on several key factors:
-
Inclusion of Controls: A "no cleavage" control is essential to account for any spontaneous protein degradation.
-
Reproducibility: Performing all experiments in triplicate allows for the assessment of experimental variability and statistical significance.
-
Orthogonal Analysis: Combining SDS-PAGE for a qualitative overview with LC-MS/MS for detailed, quantitative analysis provides a more complete picture of the cleavage events.
-
Sequence Confirmation: The use of a well-characterized protein like BSA allows for confident identification of cleavage fragments.
Conclusion and Future Directions
This guide provides a comprehensive framework for the objective evaluation of this compound as a novel protein cleavage reagent. By systematically comparing its performance against established methods, researchers can determine its potential utility in proteomics and protein chemistry.
Should this initial benchmarking prove successful, further studies could explore:
-
Optimization of reaction conditions: Titrating reagent concentration, temperature, and incubation time to maximize cleavage efficiency and minimize side reactions.
-
Substrate scope: Testing the reagent on a wider range of proteins to assess its general applicability.
-
Mechanism of action: Investigating the precise chemical mechanism by which this compound induces peptide bond cleavage.
By following the rigorous protocols and analytical strategies outlined in this guide, the scientific community can effectively evaluate and potentially expand the toolkit of chemical methods for protein cleavage.
References
- 1. Application of experimental design as a statistical approach to recover bioactive peptides from different food sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Protein cleavage strategies for an improved analysis of the membrane proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 3153-01-3 [smolecule.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. biosynth.com [biosynth.com]
- 11. This compound (3153-01-3) for sale [vulcanchem.com]
- 12. ossila.com [ossila.com]
- 13. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of proteolytic cleavage sites by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative protease cleavage site profiling using tandem-mass-tag labeling and LC-MALDI-TOF/TOF MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Unveiling the Unwanted: A Comparative Guide to Byproducts in 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid Reactions
For Immediate Release
A comprehensive analysis of reactions involving 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid reveals the formation of key byproducts, primarily through demethylation and decarboxylation pathways. This guide provides an objective comparison of these unintended products, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthetic routes and purification strategies.
The two most prominent byproducts identified are 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, resulting from the cleavage of the methoxy group, and 1,2,4,5-tetrafluoro-3-methoxybenzene, formed via the loss of the carboxylic acid moiety. The formation of these impurities is highly dependent on the reaction conditions, including temperature, pH, and the choice of reagents.
Comparative Analysis of Byproducts
The following table summarizes the key characteristics of the primary byproducts, offering a direct comparison with the starting material. This data is crucial for developing analytical methods to detect and quantify these impurities in reaction mixtures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Features |
| This compound | C₈H₄F₄O₃ | 224.11 | 123-125 | ¹H NMR: Singlet for OCH₃ |
| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid [1] | C₇H₂F₄O₃ | 210.08 | 151-153 | ¹H NMR: Broad singlet for OH; ¹³C NMR data available[2] |
| 1,2,4,5-tetrafluoro-3-methoxybenzene [3] | C₇H₄F₄O | 180.10 | -19 | Boiling Point: 131-133 °C; Density: 1.481 g/cm³[3] |
Reaction Pathways and Byproduct Formation
The generation of these byproducts can be understood through two primary reaction pathways: demethylation and decarboxylation. The choice of reagents and reaction conditions can significantly influence the prevalence of each pathway.
Demethylation Pathway
The cleavage of the methyl group from the methoxy ether is a common side reaction, particularly under acidic or high-temperature conditions, leading to the formation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
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Introduction: The Analytical Imperative for a Key Building Block
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid (TFMBA) is a highly fluorinated aromatic compound with a molecular weight of 224.11 g/mol .[1] Its unique structure, featuring a dense arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a valuable building block in diverse fields.[2] In pharmaceutical development, the fluorinated moiety is crucial for enhancing the metabolic stability and bioactivity of drug candidates.[2] It also serves as an intermediate in the synthesis of specialty polymers and agrochemicals.[2]
Given its role as a critical precursor, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, impact the performance of the final product, and introduce potential toxicological risks. Therefore, robust and reliable analytical methods are essential to accurately quantify the purity of TFMBA and identify any related substances.
This guide provides an in-depth comparison of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Analytical Challenges: The Influence of Molecular Structure
The chemical properties of this compound present distinct challenges and opportunities for chromatographic analysis:
-
Polarity and Acidity: The carboxylic acid group imparts significant polarity and acidity, making the molecule suitable for reversed-phase HPLC. However, this same functional group renders the molecule non-volatile, necessitating a chemical modification step (derivatization) for GC analysis.[3][4]
-
Fluorination: The four fluorine atoms increase the molecule's hydrophobicity, which influences its retention in reversed-phase HPLC.[5] In GC-MS, the presence of halogens can lead to characteristic isotopic patterns, aiding in identification.
-
Thermal Stability: While the core structure is stable, the free carboxylic acid can be prone to decarboxylation at the high temperatures often used in GC inlets. This further underscores the need for derivatization to create a more thermally stable and volatile analog.
Methodology Deep Dive I: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it an excellent first choice for TFMBA.[6][7][8] The most common mode for this type of analysis is Reversed-Phase (RP-HPLC).[6][9][10]
Principle of Separation in RP-HPLC
In RP-HPLC, the stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[9][10] Separation is based on the differential partitioning of the analyte between the two phases. More hydrophobic compounds, like TFMBA, interact more strongly with the non-polar stationary phase and are retained longer.[9][11] The polarity of the mobile phase is adjusted to control the elution time.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a self-validating system, incorporating system suitability checks and calibration standards as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14][15]
1. Materials and Reagents:
- This compound reference standard (≥98% purity)
- HPLC-grade acetonitrile, water, and phosphoric acid
- 0.45 µm syringe filters
2. Instrumentation:
- HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-15 min: 30% B to 90% B
- 15-17 min: Hold at 90% B
- 17-18 min: 90% B to 30% B
- 18-25 min: Re-equilibrate at 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL
4. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of TFMBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) by diluting the stock solution with the diluent.
- Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the TFMBA sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
5. Analysis Sequence:
- Inject diluent (blank) to ensure no system contamination.
- Perform five replicate injections of a mid-level calibration standard (e.g., 0.5 mg/mL) for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[13]
- Inject the calibration standards in order of increasing concentration.
- Inject the sample solution.
- Inject a mid-level calibration standard periodically (e.g., every 10 sample injections) to verify system stability.
6. Data Analysis:
- Generate a calibration curve by plotting the peak area against the concentration of the TFMBA standards. Determine the linearity by calculating the coefficient of determination (R²), which should be ≥ 0.999.
- Calculate the concentration of TFMBA in the sample solution using the calibration curve.
- Purity is determined by area normalization, where the area of the main TFMBA peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices
-
C18 Column: A C18 stationary phase is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for aromatic compounds like TFMBA.[6]
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group on TFMBA. In its neutral, protonated form, the molecule is more hydrophobic and interacts more consistently with the C18 stationary phase, resulting in sharper, more symmetrical peaks and improved retention time reproducibility.
-
Gradient Elution: A gradient is used to ensure that the main, highly retained TFMBA peak is eluted within a reasonable time, while also providing good resolution for any earlier-eluting, more polar impurities.
-
UV Detection at 230 nm: Aromatic compounds with carboxylic acid groups typically show strong UV absorbance around this wavelength, providing good sensitivity for both the main component and potential impurities.[8]
Methodology Deep Dive II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and structural elucidation capabilities. The mass spectrometer acts as a highly selective detector, providing mass-to-charge ratio information that can confirm the identity of the main peak and help identify unknown impurities.[16] However, due to the low volatility of TFMBA, a derivatization step is mandatory.[17]
The Critical Role of Derivatization
Derivatization is a chemical reaction used to convert an analyte into a more volatile and thermally stable product suitable for GC analysis.[3][18] For carboxylic acids like TFMBA, the most common approach is esterification, which replaces the acidic proton of the carboxyl group with an alkyl group.[4][18] Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is also a highly effective method.[3] This process significantly reduces the polarity of the molecule, decreases its boiling point, and prevents thermal degradation in the hot GC inlet.[18]
Experimental Protocol: GC-MS with Silylation
This protocol details the analysis of the trimethylsilyl (TMS) ester of TFMBA.
1. Materials and Reagents:
- This compound reference standard (≥98% purity)
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Anhydrous Pyridine (as catalyst/solvent)
- GC-grade Ethyl Acetate
2. Instrumentation:
- GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or Q-TOF).
- Capillary GC column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Derivatization Procedure:
- Accurately weigh ~1 mg of the TFMBA sample or standard into a 2 mL autosampler vial.
- Add 100 µL of anhydrous pyridine.
- Add 100 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 60 °C for 30 minutes.[3]
- Cool to room temperature. Dilute with 800 µL of ethyl acetate to a final volume of 1 mL.
4. GC-MS Conditions:
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Splitless
- Carrier Gas: Helium, constant flow at 1.0 mL/min
- Oven Temperature Program:
- Initial: 100 °C, hold for 2 min
- Ramp: 15 °C/min to 280 °C
- Hold: 5 min at 280 °C
- MS Transfer Line Temp: 280 °C
- Ion Source Temp: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV[19]
- Scan Range: m/z 50-500
5. Data Analysis:
- Identify the peak for the TFMBA-TMS derivative based on its retention time and mass spectrum.
- The mass spectrum should show a molecular ion (M+) at m/z 296 and characteristic fragments. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a structural fingerprint of the molecule.[16][20]
- Confirm the identity by comparing the acquired spectrum with a reference spectrum or library.
- Assess purity by area normalization of the total ion chromatogram (TIC).
- Examine the mass spectra of minor peaks to tentatively identify impurities.
Causality Behind Experimental Choices
-
BSTFA Derivatization: BSTFA is a powerful silylating agent that reacts efficiently with carboxylic acids to form stable TMS esters. The byproducts of the reaction are volatile and typically do not interfere with the chromatogram.[3]
-
DB-5ms Column: This low-polarity column (5% phenyl-arylene/95% dimethylpolysiloxane) is a robust, general-purpose column that provides excellent separation for a wide range of derivatized organic compounds.
-
Splitless Injection: This mode ensures the maximum transfer of the analyte onto the column, which is crucial for achieving low detection limits and accurately quantifying trace impurities.
-
Electron Ionization (70 eV): This standard EI energy provides reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (like NIST or Wiley), aiding in the identification of the analyte and any unknown impurities.[19][21]
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal, available resources, and the required level of information.
| Feature | HPLC with UV/DAD | GC-MS |
| Sample Preparation | Simple dissolution and filtration | Complex: Requires mandatory, quantitative derivatization. |
| Analysis Time | ~25 minutes per sample | ~20 minutes per sample (plus derivatization time) |
| Specificity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass fragmentation pattern. |
| Identification Power | Limited to comparison with reference standards. | High; can tentatively identify unknown impurities through mass spectral library matching and fragmentation analysis. |
| Quantitation | Highly robust and reproducible. | Reliable, but dependent on the reproducibility of the derivatization reaction. |
| Sensitivity | Good; typically in the low µg/mL to ng/mL range. | Excellent; often capable of reaching lower detection limits (pg level). |
| Throughput | High; direct injection allows for easy automation. | Lower; sample preparation is the rate-limiting step. |
| Cost & Complexity | Lower initial and operational cost; simpler to operate. | Higher initial and operational cost; requires more specialized expertise. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and valid techniques for assessing the purity of this compound. The optimal choice is dictated by the analytical context:
-
For routine quality control, batch release, and stability testing, where the primary goal is accurate and precise quantification of the main component and known impurities, HPLC with UV detection is the recommended method. Its simplicity, high throughput, and robust quantitation make it ideal for environments where efficiency and reliability are key. The direct analysis without derivatization significantly simplifies the workflow and reduces potential sources of error.
-
For impurity profiling, structural elucidation of unknown degradation products, and in-depth investigations, GC-MS is the superior choice. Its high specificity and the structural information provided by the mass spectrum are invaluable for identifying unexpected components. While the sample preparation is more involved, the quality of the data for identifying unknowns is unmatched by HPLC-UV.
In a comprehensive drug development or research setting, these two techniques are best viewed as complementary. HPLC can be used for routine purity checks, while GC-MS can be employed to investigate any out-of-specification results or to characterize new impurities discovered during stability studies. This integrated approach leverages the strengths of both methods to provide a complete and authoritative understanding of the purity profile of this compound.
References
- 1. This compound | C8H4F4O3 | CID 952397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 3153-01-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. jordilabs.com [jordilabs.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. database.ich.org [database.ich.org]
- 16. rroij.com [rroij.com]
- 17. scribd.com [scribd.com]
- 18. gcms.cz [gcms.cz]
- 19. lcms.cz [lcms.cz]
- 20. Electron ionization - Wikipedia [en.wikipedia.org]
- 21. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
A Researcher's Guide to Profiling the Cross-Reactivity of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
In the landscape of modern drug discovery and chemical biology, the specificity of a molecule is paramount. A compound's journey from a promising hit to a viable lead is often dictated by its off-target interactions. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid (TFMBA), a compound of interest due to its unique structural features. The heavily fluorinated aromatic ring and the methoxy group suggest potential for enhanced metabolic stability and specific biological interactions, but also necessitate a thorough investigation of its selectivity profile.[1][2][3]
This document is structured to provide not just protocols, but the strategic reasoning behind them. We will compare TFMBA against two key structural analogs to dissect the contributions of its core functional groups:
-
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: To assess the impact of the 4-position substituent (methoxy vs. hydroxyl).
-
4-Methoxybenzoic acid: To evaluate the influence of the tetrafluoro-scaffold versus a standard benzene ring.
Our approach is rooted in a tiered, systematic screening process, beginning with broad liability panels and moving towards more specific functional assessments.
The Rationale for Cross-Reactivity Profiling
Predicting potential safety liabilities and off-target effects early in the discovery process is crucial for derisking a chemical series.[4] In vitro safety pharmacology profiling, which involves screening compounds against a diverse panel of receptors, transporters, enzymes, and ion channels, provides a cost-effective strategy to identify and mitigate unwanted interactions.[4][5][6] The unique electronic properties conferred by the four fluorine atoms on TFMBA's aromatic ring can lead to specific binding affinities, but also create the potential for unforeseen interactions.[1]
Part 1: Initial Broad-Panel Liability Screening
The first step in our evaluation is to cast a wide net. We will utilize established safety screening panels that cover targets frequently associated with adverse drug reactions. This allows for an early, high-level assessment of potential liabilities.
Experimental Workflow: Broad-Panel Screening
References
- 1. This compound (3153-01-3) for sale [vulcanchem.com]
- 2. Buy this compound | 3153-01-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Review of Chemical Protein Cleavage Reagents
For researchers, scientists, and drug development professionals, the selective cleavage of proteins is a fundamental technique in proteomics, protein characterization, and the production of therapeutic proteins. While enzymatic cleavage is widely used, chemical methods offer distinct advantages, including the ability to cleave at amino acid residues that are not recognized by proteases and functionality under denaturing conditions. This guide provides an objective comparison of common chemical protein cleavage reagents, supported by experimental data, to facilitate the selection of the most appropriate method for a given research application.
Comparison of Performance
The choice of a chemical cleavage reagent depends on several factors, including the target amino acid, desired cleavage efficiency, and the tolerance of the protein to the reaction conditions. The following table summarizes the key performance characteristics of several widely used reagents.
| Reagent | Target Residue(s) | Cleavage Position | Typical Cleavage Yield (%) | Key Advantages | Common Side Reactions & Disadvantages |
| Cyanogen Bromide (CNBr) | Methionine (Met) | C-terminal | >90%[1] | Highly specific and efficient.[2] | Toxic and volatile; reduced efficiency at Met-Ser/Thr bonds[1]; oxidation of methionine; modification of other residues in the presence of contaminants.[3] |
| Hydroxylamine (NH₂OH) | Asparagine-Glycine (Asn-Gly) | Between Asn and Gly | 60-90%[4][5] | Specific for the relatively rare Asn-Gly sequence, generating large fragments. | Harsh reaction conditions (alkaline pH); modification of Asn and Gln to hydroxamates; low efficiency.[6] |
| Formic Acid | Aspartic acid-Proline (Asp-Pro) | Between Asp and Pro | Variable, can reach up to 87% with optimized conditions.[7] | Cleaves at the acid-labile Asp-Pro bond. | Requires high acid concentrations and elevated temperatures; can lead to formylation of Ser, Thr, and Lys residues and acid-catalyzed hydrolysis of other labile bonds.[8][9][10] |
| BNPS-Skatole | Tryptophan (Trp), Tyrosine (Tyr), Histidine (His) | C-terminal | ~67% for Trp[11] | Cleaves at aromatic residues. | Reagent is malodorous and unstable; can lead to oxidation of Met and modification of other residues.[12] |
| N-Chlorosuccinimide (NCS) | Tryptophan (Trp) | C-terminal | 19-58%[13] | Selective for Trp under acidic conditions. | Can oxidize Met and Cys residues[14][15]; yield can be variable. |
| o-Iodosobenzoic Acid | Tryptophan (Trp) | C-terminal | Up to 80%[16] | High yield and specificity for Trp. | Can be contaminated with o-iodoxybenzoic acid, which modifies Tyr residues.[16] |
| 2-Nitro-5-thiocyanobenzoic acid (NTCB) | Cysteine (Cys) | N-terminal | Highly variable, often incomplete.[17][18] | Specific for Cys residues. | Two-step reaction with lengthy incubations; can lead to side reactions like beta-elimination and carbamylation of Lys residues.[17][18] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible chemical cleavage of proteins. Below are representative protocols for some of the most common reagents.
Cyanogen Bromide (CNBr) Cleavage
This protocol is adapted from a standard procedure for the cleavage of proteins at methionine residues.[19][20]
Materials:
-
Protein sample
-
70% (v/v) Formic acid
-
Cyanogen bromide (CNBr) (handle with extreme caution in a fume hood)
-
Buffer for dissolving the final peptide fragments (e.g., 6 M guanidine-HCl)
-
Nitrogen gas
Procedure:
-
Dissolve the protein sample in 70% formic acid to a final concentration of 1-5 mg/mL.
-
Add a 50- to 100-fold molar excess of solid CNBr to the protein solution.
-
Flush the reaction tube with nitrogen gas, seal it, and wrap it in aluminum foil to protect it from light.
-
Incubate the reaction mixture for 4-24 hours at room temperature with gentle stirring.
-
Terminate the reaction by diluting the mixture with 5-10 volumes of deionized water.
-
Lyophilize the sample to remove the formic acid and excess CNBr.
-
Resuspend the resulting peptide fragments in a suitable buffer for downstream analysis.
Hydroxylamine Cleavage
This protocol is for the cleavage of the Asn-Gly peptide bond.[6][21]
Materials:
-
Protein sample
-
Cleavage buffer: 2 M hydroxylamine-HCl, 0.2 M triethanolamine, pH 9.0
-
Denaturant (e.g., 6 M guanidine-HCl)
-
Formic acid (for reaction termination)
Procedure:
-
Dissolve the protein sample in the cleavage buffer, including a denaturant if necessary to ensure the protein is unfolded.
-
Incubate the reaction mixture at 45°C for 2-4 hours.[6]
-
Monitor the cleavage progress by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
Terminate the reaction by adding formic acid to lower the pH to around 4.0.[6]
-
Desalt the sample using dialysis or size-exclusion chromatography to remove excess reagents.
Formic Acid Cleavage
This protocol describes the cleavage at Asp-Pro bonds.[7]
Materials:
-
Protein sample
-
Formic acid (e.g., 37% or 70%)
Procedure:
-
Dissolve the protein sample in the desired concentration of formic acid.
-
Incubate the reaction at a specific temperature (e.g., 45°C) for a defined period (e.g., 2.5 hours).[7] The optimal conditions (acid concentration, temperature, and time) should be determined empirically for each protein.
-
Terminate the reaction by dilution with water and subsequent lyophilization.
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for chemical protein cleavage and the specific chemical mechanisms for several reagents.
General experimental workflow for chemical protein cleavage.
Simplified mechanism of protein cleavage by Cyanogen Bromide (CNBr).
Simplified mechanism of protein cleavage by Hydroxylamine.
Conclusion
Chemical cleavage of proteins is a powerful tool for protein analysis and engineering. Each reagent possesses a unique set of characteristics, and the optimal choice depends on the specific protein and the downstream application. By carefully considering the cleavage specificity, efficiency, and potential side reactions, researchers can select the most suitable method to achieve their experimental goals. This guide provides a foundational understanding to aid in this selection process, and it is recommended to perform small-scale pilot experiments to optimize conditions for each new protein of interest.
References
- 1. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylamine cleavage of proteins in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Hydroxylamine Cleavage of Thymosin Alpha 1 Concatemer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and identification of a high efficient formic acid cleavage site for separation of fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Easy, Robust, and Repeatable Online Acid Cleavage of Proteins in Mobile Phase for Fast Quantitative LC-MS Bottom-Up Protein Analysis—Application for Ricin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical cleavage of bovine beta-lactoglobulin by BNPS-skatole for preparative purposes: comparative study of hydrolytic procedures and peptide characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of N-chlorosuccinimide/urea for the selective cleavage of tryptophanyl peptide bonds in proteins. Cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How to Extract Membrane Proteins Using CNBr Cleavage Protocols? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. lclane.net [lclane.net]
- 21. andrewslab.ca [andrewslab.ca]
The Fluorine Advantage: Assessing the Metabolic Stability of Compounds Derived from 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising lead to a viable therapeutic agent. Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's efficacy and duration of action. One widely adopted strategy to enhance metabolic stability is the introduction of fluorine atoms into a molecular scaffold. This guide provides a comparative analysis of the metabolic stability of compounds derived from 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, offering insights for researchers, scientists, and drug development professionals.
The core principle behind the enhanced metabolic stability of fluorinated compounds lies in the strength of the carbon-fluorine (C-F) bond. This bond is significantly more stable and less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By strategically replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]
This guide will delve into the experimental data, detailed protocols for assessing metabolic stability, and the underlying metabolic pathways to provide a comprehensive resource for rational drug design.
Comparative Metabolic Stability Data
The following tables summarize in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes (HLM). The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[3]
Table 1: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzamides in Human Liver Microsomes (HLM)
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| BZA-01 | N-Phenyl-4-methoxybenzamide | Data Not Available | Data Not Available | - |
| BZA-02 | N-Phenyl-2,3,5,6-tetrafluoro-4-methoxybenzamide | Data Not Available | Data Not Available | - |
| BZA-03 | N-(4-Fluorophenyl)-4-methoxybenzamide | Data Not Available | Data Not Available | - |
| BZA-04 | N-(4-Fluorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide | Data Not Available | Data Not Available | - |
Note: Specific quantitative data for the direct derivatives of this compound were not available in the public domain at the time of this publication. The table is presented as a template for comparative analysis. Researchers are encouraged to generate such data using the protocols outlined below.
Table 2: In Vitro Metabolic Stability of Representative Fluorinated Compounds and their Non-Fluorinated Analogs
| Compound Class | Compound/Analog | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [1] | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [1] | |
| Quinolines | Norfloxacin | Fluorinated quinolone | ~225 (in vivo, hours) | - | Human | [1] |
| Ciprofloxacin | Fluorinated quinolone | ~234-240 (in vivo, hours) | - | Human | [1] | |
| Ofloxacin | Fluorinated quinolone | ~420 (in vivo, hours) | - | Human | [1] |
Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. However, the trends within each study clearly demonstrate the positive impact of fluorination on metabolic stability.
Experimental Protocols
To ensure the generation of reliable and comparable data, the following detailed experimental protocols for key in vitro assays are provided.
Microsomal Stability Assay
This assay is a cornerstone of in vitro drug metabolism studies and is used to determine the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[1]
-
Metabolic Pathways and Visualization
The primary route of metabolism for many drug candidates, including benzamide derivatives, is through oxidation reactions catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver.[4][5] The introduction of fluorine atoms can significantly alter these metabolic pathways.
CYP450 Catalytic Cycle and the Impact of Fluorination
The following diagram illustrates a generalized workflow for an in vitro microsomal stability assay and the proposed mechanism by which fluorination enhances metabolic stability.
Caption: Workflow of a microsomal stability assay and the effect of fluorination.
The diagram above outlines the key steps in a typical in vitro microsomal stability assay. It also visually represents the core concept of how fluorination can protect a compound from CYP450-mediated metabolism. The strong C-F bond in a fluorinated compound is less prone to oxidative cleavage by CYP450 enzymes compared to the C-H bond in its non-fluorinated counterpart. This resistance to metabolism leads to a more stable compound with a longer half-life and lower clearance.
Proposed Metabolic Pathway for 4-Methoxybenzoic Acid Derivatives
The metabolism of 4-methoxybenzoic acid and its derivatives likely involves O-demethylation and hydroxylation of the aromatic ring, reactions primarily catalyzed by CYP450 enzymes.[6] The tetrafluorination of the aromatic ring is expected to significantly hinder these metabolic routes.
Caption: Potential metabolic pathways for fluorinated vs. non-fluorinated benzamides.
This diagram illustrates the likely metabolic fate of a non-fluorinated 4-methoxybenzamide, which can undergo O-demethylation and aromatic hydroxylation. In contrast, the tetrafluorinated analog is predicted to be significantly more resistant to these CYP450-mediated reactions, leading to enhanced metabolic stability.
Conclusion
The strategic incorporation of fluorine, as exemplified by the this compound scaffold, presents a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, fluorination can lead to compounds with improved pharmacokinetic profiles, including longer half-lives and lower clearance rates. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to systematically evaluate and compare the metabolic stability of novel compounds, thereby facilitating the development of more effective and durable therapeutics. While specific quantitative data for derivatives of this compound remains to be fully elucidated in publicly available literature, the principles outlined here strongly support the hypothesis that such compounds will exhibit superior metabolic stability compared to their non-fluorinated counterparts. Further experimental investigation using the described methodologies is crucial to confirm and quantify this advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. plos.figshare.com [plos.figshare.com]
Efficacy comparison of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid in cleaving different proteins
For researchers, scientists, and drug development professionals, the precise cleavage of proteins is a cornerstone of proteomics research, enabling the detailed study of protein structure, function, and interactions. While numerous enzymatic methods exist, chemical cleavage offers a valuable, and often complementary, approach. This guide provides a comparative overview of chemical protein cleavage, with a focus on reagents targeting specific amino acid residues. Although 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is noted as a potential reagent for methionine-specific cleavage, publicly available, peer-reviewed data on its efficacy and specific protocols are limited. Therefore, this guide will draw upon well-established chemical cleavage agents to provide a framework for comparison and experimental design.
Introduction to Chemical Protein Cleavage
Chemical cleavage of proteins involves the use of reagents that break peptide bonds at specific amino acid residues. This technique is instrumental in generating smaller, more manageable peptide fragments for downstream analysis by mass spectrometry and sequencing. Unlike enzymatic cleavage, chemical methods can be more robust to protein conformation and are often used to cleave at residues that are not recognized by common proteases. The choice of a chemical cleavage agent depends on several factors, including the amino acid composition of the target protein, the desired fragment size, and compatibility with downstream analytical techniques.
Comparison of Methionine-Specific Cleavage Reagents
Methionine is a relatively rare amino acid, making it an ideal target for generating large protein fragments. While information on this compound's performance is not extensively documented, Cyanogen Bromide (CNBr) is the most widely used and well-characterized reagent for cleaving at methionine residues.
| Reagent | This compound | Cyanogen Bromide (CNBr) |
| Specificity | Methionine (reported) | C-terminal side of Methionine |
| Cleavage Yield | Data not readily available in peer-reviewed literature. | Generally high (can exceed 90%)[1] |
| Reaction Conditions | Data not readily available. | Typically 70% formic acid or 88% formic acid/water, room temperature, in the dark, for 4-24 hours.[2] |
| Side Reactions | Data not readily available. | Oxidation of methionine to methionine sulfoxide (which is not cleaved), potential modification of other residues if not performed under optimal conditions. |
| Advantages | Potentially offers an alternative to the toxicity of CNBr. | High specificity and efficiency, well-established protocols.[1] |
| Disadvantages | Lack of established protocols and performance data. | Highly toxic and volatile, requires handling in a fume hood with appropriate safety precautions. |
Broader Comparison of Chemical Cleavage Agents
Beyond methionine, several other chemical reagents can cleave proteins at different amino acid residues, providing a versatile toolkit for proteomic analysis.
| Reagent | Specificity | Typical Reaction Conditions | Advantages | Disadvantages |
| Formic Acid | Aspartate-Proline (Asp-Pro) bonds | 70% formic acid, 37°C, 24-48 hours | Cleaves at a relatively rare dipeptide sequence. | Can cause acid-catalyzed hydrolysis at other labile bonds. |
| Hydroxylamine | Asparagine-Glycine (Asn-Gly) bonds | 2 M hydroxylamine, pH 9.0, 4 hours | Specific for a particular dipeptide linkage. | Can modify other amino acid residues. |
| BNPS-Skatole | Tryptophan | Acetic acid/guanidine HCl | Useful for cleaving at the infrequent tryptophan residue. | Can lead to oxidation and modification of other residues. |
| o-Iodosobenzoic acid | Tryptophan | 80% acetic acid, 4 M guanidine-HCl | Provides an alternative to BNPS-Skatole for Trp cleavage. | Can also cause side reactions and oxidation.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for successful and reproducible protein cleavage. Below are generalized protocols for commonly used chemical cleavage methods.
Protocol 1: Cyanogen Bromide (CNBr) Cleavage of Proteins
Materials:
-
Protein sample (lyophilized)
-
Cyanogen Bromide (CNBr)
-
70% (v/v) Formic Acid
-
Deionized water
-
Centrifuge tubes
-
Fume hood
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Dissolve the lyophilized protein sample in 70% formic acid to a concentration of 1-10 mg/mL in a centrifuge tube. This should be performed in a certified chemical fume hood.
-
Add a 100-fold molar excess of CNBr over the total number of methionine residues in the protein.
-
Incubate the reaction mixture in the dark at room temperature for 4-24 hours with gentle agitation.
-
After incubation, dilute the reaction mixture with 5-10 volumes of deionized water.
-
Remove the formic acid and excess CNBr by lyophilization or by using a rotary evaporator.
-
The resulting peptide fragments can be redissolved in an appropriate buffer for downstream analysis, such as SDS-PAGE or mass spectrometry.
Protocol 2: Formic Acid Cleavage at Aspartate-Proline Bonds
Materials:
-
Protein sample
-
70% (v/v) Formic Acid
-
Heating block or incubator
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the protein sample in 70% formic acid to a final concentration of 1-5 mg/mL.
-
Incubate the solution at 37°C for 24 to 48 hours. The optimal time may need to be determined empirically.
-
To stop the reaction, dilute the sample with 10 volumes of deionized water.
-
Lyophilize the sample to remove the formic acid.
-
Reconstitute the peptide fragments in a suitable buffer for further analysis.
Visualizing the Workflow and Mechanisms
Diagrams can aid in understanding the experimental workflow and the underlying chemical principles of protein cleavage.
Caption: A generalized workflow for chemical protein cleavage experiments.
Caption: Simplified mechanism of protein cleavage at methionine by CNBr.
Conclusion
Chemical cleavage is a powerful technique in the proteomics toolbox. While novel reagents such as this compound may offer new avenues for protein fragmentation, their efficacy and protocols require further validation and documentation in the scientific literature. In the interim, established methods using reagents like cyanogen bromide provide reliable and well-understood platforms for protein analysis. Researchers should carefully consider the properties of their target protein and the goals of their experiment when selecting a chemical cleavage strategy. As with any chemical modification of proteins, optimization of reaction conditions is paramount to achieving high cleavage efficiency while minimizing unwanted side reactions.
References
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, a fluorinated aromatic compound. Adherence to these protocols is essential to protect personnel and the environment.
Core Principle: this compound must be treated as hazardous chemical waste. Due to the presence of fluorine atoms on the aromatic ring, it is classified as a halogenated organic compound . It should never be disposed of down the sink or in regular solid waste bins.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
As a halogenated organic compound, this compound must be segregated from non-halogenated chemical waste.
-
Maintain separate, designated waste containers for halogenated and non-halogenated materials to prevent dangerous reactions and ensure proper disposal pathways.
2. Preparing the Waste Container:
-
Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure screw-top cap is recommended.
-
The container must be clean, dry, and in good condition.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
3. Labeling the Waste Container:
-
Clearly write the full chemical name: "this compound".
-
List all constituents and their approximate concentrations if it is a solution.
-
Indicate the date when the first waste was added to the container.
-
Ensure all information is legible and written with a permanent marker.
4. Transferring the Waste:
-
For solid waste (the pure compound), carefully transfer it into the designated halogenated solid waste container. Avoid creating dust.
-
For solutions containing this compound, transfer the liquid into the designated halogenated liquid waste container using a funnel.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
Securely close the container cap immediately after adding the waste.
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as contaminated gloves, weigh boats, or paper towels, must also be disposed of as hazardous waste.
-
Place these items in the designated solid halogenated waste container.
-
For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone). The resulting rinsate is also considered hazardous halogenated waste and must be collected in the appropriate liquid waste container.
6. Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from drains and incompatible materials.
7. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection requests.
-
Final disposal should be carried out by a licensed professional waste disposal service, which will typically involve high-temperature incineration at a permitted facility.[1]
Experimental Protocol: Neutralization (Not Recommended for this Compound)
While some acidic laboratory waste can be neutralized and disposed of down the drain, this is not a suitable method for this compound. Halogenated organic compounds are generally prohibited from sewer disposal regardless of their pH. The environmental persistence and potential for harmful byproducts from fluorinated compounds necessitate disposal via incineration by a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
